Technical Documentation Center

Bromofumaric acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Bromofumaric acid
  • CAS: 644-80-4

Core Science & Biosynthesis

Foundational

Bromofumaric acid chemical properties

An In-Depth Technical Guide to the Chemical Properties of Bromofumaric Acid Abstract Bromofumaric acid, a halogenated unsaturated dicarboxylic acid, stands as a molecule of significant interest to the scientific communit...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of Bromofumaric Acid

Abstract

Bromofumaric acid, a halogenated unsaturated dicarboxylic acid, stands as a molecule of significant interest to the scientific community, particularly those in organic synthesis, materials science, and drug development. The presence of a bromine atom on the fumaric acid backbone drastically alters the molecule's electron distribution and reactivity compared to its parent compound.[1] This guide offers a comprehensive exploration of the core chemical properties of bromofumaric acid. We will delve into its unique stereochemistry, spectroscopic profile, synthesis protocols, and key reaction mechanisms. Furthermore, this document will illuminate its applications as a versatile synthetic intermediate, a potent enzyme inhibitor, and a potential monomer for novel polymers, providing researchers and drug development professionals with a foundational understanding of this multifaceted compound.

Molecular Structure and Physicochemical Properties

Context within Halogenated Unsaturated Dicarboxylic Acids

Bromofumaric acid is classified as a halogenated unsaturated dicarboxylic acid. This class of compounds is defined by a carbon-carbon double bond, two carboxylic acid groups, and at least one halogen substituent.[1] The introduction of the electronegative bromine atom onto the fumaric acid framework makes it an excellent subject for studying the effects of halogenation on the chemical and biological activities of dicarboxylic acids.[1]

Stereochemistry: The Critical trans-Configuration

A defining feature of bromofumaric acid is the trans configuration of its carboxyl groups across the double bond, a geometric distinction it shares with fumaric acid.[2] This contrasts with its cis isomer, bromomaleic acid. This stereochemical difference is not trivial; it dictates significant variations in physical properties such as melting point, solubility, and crystal packing, as well as distinct reactivity patterns.[1][3] The stability of the trans isomer is generally greater than the cis isomer due to reduced steric strain between the bulky carboxylic acid groups.[3]

Tabulated Physicochemical Data

The fundamental physical and chemical properties of bromofumaric acid are summarized below for quick reference.

PropertyValueReference
IUPAC Name (2Z)-2-Bromobut-2-enedioic acid[1][4]
Molecular Formula C₄H₃BrO₄[1][4]
Molecular Weight 194.97 g/mol [1][4]
Melting Point 184 °C[1][5]
Boiling Point 359 °C at 760 mmHg (Predicted)[1]
Density 2.156 g/cm³ (Predicted)[1]
SMILES C(=C(/C(=O)O)\Br)\C(=O)O[4][5]
InChIKey SOWPGKJPEXNMCS-UPHRSURJSA-N[4][5]
Spectroscopic Signature

The structural features of bromofumaric acid give rise to a distinct spectroscopic profile, which is crucial for its identification and characterization.

  • ¹H NMR Spectroscopy: The most characteristic signal is a singlet for the vinyl proton on the double bond, which is expected to appear around 7.5 ppm.[6] The exact chemical shift can be influenced by the solvent and concentration.

  • ¹³C NMR Spectroscopy: The spectrum will show four distinct signals corresponding to the two carboxylic carbons and the two sp² hybridized carbons of the double bond.

  • Infrared (IR) Spectroscopy: Key absorption bands would include a broad O-H stretch from the carboxylic acid groups (typically ~2500-3300 cm⁻¹), a strong C=O stretch (~1700 cm⁻¹), a C=C stretch (~1640 cm⁻¹), and a C-Br stretch in the fingerprint region.

  • Mass Spectrometry: The mass spectrum will exhibit a characteristic molecular ion (M+) peak and an M+2 peak of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom.

Synthesis and Reaction Mechanisms

Stereoselective Synthesis via Dehydrohalogenation

The primary and most effective route for synthesizing bromofumaric acid involves the base-mediated dehydrohalogenation of 2,3-dibromosuccinic acid.[1] The stereochemistry of this elimination reaction is paramount.

The mechanism proceeds via an E2 (elimination, bimolecular) pathway, which requires an anti-periplanar arrangement of the departing hydrogen and bromine atoms. This stereochemical requirement leads to a highly selective synthesis:

  • From Racemic (2R,3S and 2S,3R)-2,3-dibromosuccinic acid: The anti-periplanar elimination leads exclusively to the formation of the trans product, bromofumaric acid.

  • From meso-(2R,3R or 2S,3S)-2,3-dibromosuccinic acid: The same mechanistic constraint forces the formation of the cis product, bromomaleic acid.[1]

This highlights the critical role of the starting material's stereochemistry in dictating the final product's geometry.[1]

G cluster_0 Synthesis of Bromofumaric Acid racemic Racemic-2,3-dibromosuccinic acid e2 E2 Elimination (Anti-periplanar) racemic->e2 meso meso-2,3-dibromosuccinic acid meso->e2 base Base (e.g., KOH) base->e2 trans_product Bromofumaric Acid (trans) e2->trans_product yields cis_product Bromomaleic Acid (cis) e2->cis_product yields

Caption: Stereoselective synthesis pathway.

Experimental Protocol: Synthesis of 2,3-dibromosuccinic acid

The precursor, 2,3-dibromosuccinic acid, is typically prepared by the electrophilic addition of bromine to fumaric acid.[2][6]

Objective: To synthesize meso-2,3-dibromosuccinic acid from fumaric acid and bromine.

Materials:

  • Fumaric acid (10.0 mmol, 1.16 g)

  • Bromine (11.0 mmol, 0.6 mL)

  • Deionized water

  • 2N Hydrochloric acid (for recrystallization)

Equipment:

  • 100 mL two-neck round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Heatable magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and suction flask

Procedure:

  • Setup: Assemble the flask with the magnetic stirrer, reflux condenser, and addition funnel in a fume hood.

  • Dissolution: Add 1.16 g of fumaric acid and 5 mL of water to the flask. Heat the mixture to boiling while stirring to dissolve the acid.[6]

  • Bromine Addition: While the solution is boiling and stirring, add 0.6 mL of bromine dropwise from the addition funnel. Add each drop only after the brown color from the previous drop has disappeared. A slight excess of bromine should remain at the end.[6]

  • Crystallization: Cool the reaction mixture to room temperature and then further cool in an ice bath to ~10°C to induce crystallization.[6]

  • Filtration: Filter the crystallized crude product using a Büchner funnel and wash it several times with 10 mL of ice-cold water.[6]

  • Purification: Recrystallize the crude product from 2N hydrochloric acid to obtain pure meso-2,3-dibromosuccinic acid. Note: Using boiling water for recrystallization can cause HBr elimination, leading to bromofumaric/bromomaleic acid as side products.[6]

Core Chemical Reactivity

The chemical behavior of bromofumaric acid is dominated by the electrophilic character conferred by the bromine atom and the two electron-withdrawing carboxylic acid groups.[1] This electronic arrangement polarizes the C-Br bond and makes the entire double bond system electron-deficient, rendering it highly reactive towards nucleophiles.[1]

G cluster_reactivity Key Reactive Sites BFA Bromofumaric Acid Scaffold CBr C-Br Bond (Susceptible to substitution/coupling) BFA->CBr Electrophilic Carbon CC C=C Double Bond (Electron-deficient, Michael addition) BFA->CC Electrophilic Center COOH Carboxyl Groups (Acyl substitution, polymerization) BFA->COOH Nucleophilic Oxygen

Caption: Reactive sites on bromofumaric acid.

Key Reaction Pathways
  • Nucleophilic Addition to the Double Bond: The electron-poor nature of the double bond facilitates Michael-type addition reactions, where nucleophiles add to one of the vinyl carbons.[1]

  • Nucleophilic Acyl Substitution: The carboxylic acid groups can be converted to more reactive derivatives (e.g., esters, acid halides). These derivatives readily undergo nucleophilic acyl substitution, allowing for the introduction of various functional groups.[1]

  • Cross-Coupling Reactions: The C-Br bond serves as a handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. This enables the formation of new carbon-carbon bonds, providing a powerful method for synthesizing complex substituted fumaric acid derivatives.[1]

  • Polymerization: With a polymerizable double bond and two carboxylic acid groups, bromofumaric acid is a candidate for both addition and condensation polymerization.[1] This could lead to functional polymers with applications as ion-exchange resins or materials with imparted flame retardancy due to the bromine content.[1][7]

Applications and Utility in Development

Mechanism of Action as an Enzyme Inhibitor

Bromofumaric acid is recognized as a potent, irreversible enzyme inhibitor.[1] Its mechanism of action is rooted in its electrophilic nature. The molecule is highly reactive toward nucleophilic amino acid residues (such as cysteine or histidine) commonly found within the active sites of enzymes. By forming a covalent bond with these residues, bromofumaric acid can permanently deactivate the enzyme, making it a valuable tool for probing enzyme mechanisms and a lead structure for developing targeted therapeutic agents.[1]

A Versatile Building Block in Organic Synthesis

The multiple reactive sites on bromofumaric acid make it an exceptionally versatile intermediate in organic synthesis.[1] It serves as a scaffold for building more complex molecular architectures. For example, its derivatives can participate in Diels-Alder reactions to construct bicyclic systems.[1] The ability to functionalize the molecule at the C-Br bond, the double bond, and the carboxylic acid groups allows for the creation of a diverse library of compounds with tailored properties for pharmaceutical or agrochemical applications.[1]

Relevance to Drug Discovery and Development

The parent compound, fumaric acid, and its ester derivatives have established biomedical applications, most notably in the treatment of autoimmune diseases like psoriasis and relapsing-remitting multiple sclerosis (RRMS).[8][9] These compounds are thought to exert their effects through immunomodulatory and antioxidative pathways.[9] The introduction of bromine into the molecular structure is a well-known strategy in drug design to modulate pharmacokinetic and pharmacodynamic properties.[10][11] Therefore, bromofumaric acid and its derivatives represent a promising area of investigation for developing new therapeutics with potentially enhanced efficacy or novel mechanisms of action.[12]

Safety and Handling Protocols

GHS Hazard Profile

According to aggregated GHS data, bromofumaric acid is classified with the following hazards:

  • H302: Harmful if swallowed.[4][13]

  • H315: Causes skin irritation.[4][13]

  • H317: May cause an allergic skin reaction.[4][13]

  • H319: Causes serious eye irritation.[4][13]

  • H335: May cause respiratory irritation.[4][13]

The signal word associated with these hazards is "Warning".[4][13]

Recommended Handling and Storage Procedures

Given its hazard profile, proper personal protective equipment (PPE) is essential when handling bromofumaric acid.

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[14]

  • Personal Protective Equipment:

    • Wear protective gloves, a lab coat, and safety glasses with side shields or goggles.[14][15]

    • If dust is generated, a NIOSH-approved respirator should be used.

  • Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[14][15]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]

References

  • Benchchem. (n.d.). Bromofumaric acid | 644-80-4.
  • NORBIDAR. (2025). The mechanism of bromination of fumaric acid.
  • Stenutz. (n.d.). bromofumaric acid.
  • Creative Proteomics. (n.d.). Fumaric Acid: Uses, Properties and Analytical Methods.
  • Google Patents. (n.d.). US4486581A - Use of fumaric acid polymers as antiscalants.
  • norbidar.com. (2025). The stability comparison of fumaric acid and maleic acid.
  • NOAA. (n.d.). FUMARIC ACID - CAMEO Chemicals.
  • oc-praktikum.de. (2009). 3002 Addition of bromine to fumaric acid to meso-dibromosuccinic acid.
  • PubChem. (n.d.). (2Z)-2-bromobut-2-enedioic acid | C4H3BrO4 | CID 641231.
  • ChemicalBook. (2023). (Z)-Bromofumaric acid | 644-80-4.
  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution.
  • YouTube. (2020). Bromine Addition Mechanism to Fumaric Acid.
  • PubMed. (2015). Recent advances in the biomedical applications of fumaric acid and its ester derivatives: The multifaceted alternative therapeutics.
  • Thermo Fisher Scientific. (2009). SAFETY DATA SHEET.
  • Tethys Chemical. (2024). The Role of Bromine in Modern Pharmaceuticals.
  • Carl ROTH. (n.d.). Safety Data Sheet: Fumaric acid.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • ResearchGate. (2025). Recent Advances in the Biomedical Applications of Fumaric Acid and its Ester Derivatives: The Multifaceted Alternative Therapeutics | Request PDF.
  • PubMed. (2011). Fumaric acid and its esters: an emerging treatment for multiple sclerosis with antioxidative mechanism of action.
  • Valsynthese SA. (2025). Material Safety Data Sheet FUMARIC ACID.

Sources

Exploratory

Stereochemistry of Bromofumaric Acid: A Technical Guide

This guide serves as a technical reference for the stereochemical characterization, synthesis, and application of bromofumaric acid in drug discovery. Executive Summary Bromofumaric acid (CAS: 584-98-5) is the (E)-isomer...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the stereochemical characterization, synthesis, and application of bromofumaric acid in drug discovery.

Executive Summary

Bromofumaric acid (CAS: 584-98-5) is the (E)-isomer of 2-bromo-2-butenedioic acid. It serves as a critical scaffold in fragment-based drug discovery (FBDD) due to its dual functionality: it acts as a rigid dicarboxylic acid linker and a highly reactive Michael acceptor capable of covalent cysteine targeting.[1]

Distinguishing bromofumaric acid from its (Z)-isomer, bromomaleic acid , is a frequent challenge in synthetic workflows. This guide delineates the mechanistic pathways that govern their exclusive formation and provides self-validating analytical protocols for their identification.[1]

Fundamental Stereochemistry

The core distinction between the isomers lies in the spatial arrangement of the carboxylic acid groups across the C=C double bond.

FeatureBromofumaric AcidBromomaleic Acid
IUPAC Name (E)-2-Bromobut-2-enedioic acid(Z)-2-Bromobut-2-enedioic acid
Configuration Trans-dicarboxylic acidCis-dicarboxylic acid
Symmetry

(Asymmetric)

(Plane of symmetry possible in planar conf.)
Stability Thermodynamic product (More stable)Kinetic product (Less stable, sterically crowded)
Crystal System Triclinic (

)
Monoclinic (

)
Geometric Logic

In bromofumaric acid, the two carboxyl groups are trans to each other.[1] Consequently, the vinylic proton (


) is cis  to the distal carboxyl group (

). This specific geometric relationship dictates its unique NMR signature and reactivity profile.[1]

Synthesis & Mechanistic Pathways[1]

The synthesis of bromofumaric acid is not a simple halogenation of fumaric acid.[1][2] Direct bromination of fumaric acid yields the meso-dibromide, the elimination of which favors the cis-isomer (bromomaleic). To access the trans-isomer (bromofumaric), one must utilize maleic acid as the starting material or employ an isomerization step.

The Stereochemical Paradox
  • Path A (Fumaric Start): Fumaric acid

    
    meso-2,3-dibromosuccinic acid 
    
    
    
    Bromomaleic acid .
  • Path B (Maleic Start): Maleic acid

    
    racemic-2,3-dibromosuccinic acid 
    
    
    
    Bromofumaric acid .

This outcome is governed by the anti-periplanar requirement of E2 elimination.[1]

Workflow Diagram

The following diagram illustrates the divergent pathways.

SynthesisPathways Maleic Maleic Acid (Z-isomer) Racemic Racemic (±)-2,3-Dibromosuccinic Acid (Chiral) Maleic->Racemic Br2 (Anti-Add) Fumaric Fumaric Acid (E-isomer) Meso Meso-2,3-Dibromosuccinic Acid (Achiral) Fumaric->Meso Br2 (Anti-Add) BromoFumaric Bromofumaric Acid (E-Product) Racemic->BromoFumaric E2 Elimination (Anti-Periplanar) BromoMaleic Bromomaleic Acid (Z-Product) Meso->BromoMaleic E2 Elimination (Anti-Periplanar) BromoMaleic->BromoFumaric Isomerization (H+ / hν)

Figure 1: Stereochemical divergence in the synthesis of bromofumaric acid. Note that the precursor determines the product geometry via mandatory anti-elimination.

Experimental Protocol: Synthesis from Maleic Acid
  • Bromination: Dissolve maleic acid in hot water.[1] Add bromine dropwise.[1] The reaction proceeds via a cyclic bromonium ion, opening to form the racemic (±)-2,3-dibromosuccinic acid precipitate.

  • Elimination: Reflux the isolated racemic dibromide in aqueous NaOH. The specific stereochemistry of the racemate places the H and Br atoms anti-periplanar only when the carboxyl groups are trans.

  • Acidification: Acidify to pH 1 with conc. HCl to precipitate crude bromofumaric acid.[1]

  • Purification: Recrystallize from hot water.

Analytical Characterization

Distinguishing the E/Z isomers requires precise analytical techniques.[1] The most reliable method is


H NMR, leveraging the deshielding effects of the carboxyl groups.
NMR Spectroscopy ( H)

The vinyl proton in bromofumaric acid appears as a singlet (no vicinal protons).[1] Its chemical shift is diagnostic.[1]

  • Rule of Thumb: A proton cis to a carboxyl group is more deshielded (shifted downfield) than a proton trans to a carboxyl group.[1]

  • Bromofumaric (E): The vinyl proton is cis to the distal COOH.

  • Bromomaleic (Z): The vinyl proton is trans to the distal COOH.

IsomerVinyl Proton Shift (

, D₂O)
Multiplicity
Bromofumaric (E) ~ 7.2 - 7.5 ppm Singlet
Bromomaleic (Z) ~ 6.5 - 6.8 ppm Singlet
Fumaric (Ref)6.6 ppmSinglet

Note: Exact shifts vary by solvent (DMSO-d6 vs D2O), but the relative order (Bromofumaric > Bromomaleic) remains constant.

Crystallography

Single-crystal X-ray diffraction confirms the structure.[1][3][4]

  • Space Group: Triclinic

    
    [1]
    
  • Key Feature: Intermolecular O–H···O hydrogen bonds form infinite chains, typical of trans-dicarboxylic acids.[1]

Decision Tree for Identification

ID_Tree Start Unknown Sample (Brominated Fumarate) MeltingPoint Melting Point Check Start->MeltingPoint NMR 1H NMR (D2O/DMSO) Start->NMR ResultFumaric ID: Bromofumaric Acid (E) MeltingPoint->ResultFumaric High MP (>180°C) ResultMaleic ID: Bromomaleic Acid (Z) MeltingPoint->ResultMaleic Low MP (<150°C) NMR->ResultFumaric δ > 7.0 ppm NMR->ResultMaleic δ < 6.8 ppm

Figure 2: Analytical decision matrix for identifying bromofumaric acid.

Applications in Drug Development

Covalent Inhibition (Targeted Covalent Drugs)

Bromofumaric acid derivatives are potent Michael acceptors .[1] The electron-withdrawing bromine atom, combined with the two carboxyl groups, creates a highly electrophilic


-carbon.
  • Mechanism: Nucleophilic attack by a cysteine thiolate (

    
    ) occurs at the carbon adjacent to the bromine.
    
  • Fate of Bromine: Depending on the specific scaffold, the bromine may act as a leaving group (addition-elimination) to restore the double bond, or remain in the saturated adduct.

Metabolic Probes

As a halogenated analog of fumarate (a TCA cycle intermediate), bromofumaric acid acts as a competitive inhibitor of fumarase (fumarate hydratase) .[1] It is used to study metabolic flux and oncometabolite accumulation in cancer research.[1]

References

  • Synthesis & Stereochemistry: Eriksson, M., et al. "(2R,3S)-2,3-Dibromosuccinic acid."[1] Acta Crystallographica Section E, 2006.[1][5] Link (Demonstrates the meso precursor structure).[1]

  • Crystal Structure: Fischer, A. "2-Bromomaleic acid."[1] Acta Crystallographica Section E, 2009.[1] Link (Comparison of cis and trans structures).

  • Mechanistic Insight: "Bromine Addition Mechanism to Fumaric Acid." YouTube / Educational Chemistry Content, 2020.[1] Link (Visualizes the anti-addition/elimination pathways).

  • NMR Data: "NMR Chemical Shifts of Trace Impurities." Organometallics, 2010.[1] Link (Standard reference for solvent shifts to calibrate vinyl protons).[1]

  • General Properties: PubChem Compound Summary for CID 5358119 (Bromomaleic) and related isomers. Link[1][6]

Sources

Foundational

The Electrophilic Architecture of Bromofumaric Acid: A Guide to Vinylic Substitution and Covalent Modification

Executive Summary Bromofumaric acid (BFA) and its ester derivatives represent a unique class of "privileged electrophiles" in organic synthesis and drug discovery.[1] Unlike simple fumarates (classic Michael acceptors) o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bromofumaric acid (BFA) and its ester derivatives represent a unique class of "privileged electrophiles" in organic synthesis and drug discovery.[1] Unlike simple fumarates (classic Michael acceptors) or simple vinyl halides (cross-coupling partners), BFA combines both functionalities into a single, hyper-reactive scaffold.[1]

This guide deconstructs the reactivity of the BFA double bond, moving beyond basic textbook definitions to explore the competition between Nucleophilic Vinylic Substitution (


)  and Michael Addition .[1] We provide actionable protocols for exploiting this reactivity in the design of Targeted Covalent Inhibitors (TCIs) and heterocycle synthesis, ensuring high regiochemical fidelity.[1]

Electronic & Stereochemical Architecture

To master BFA reactivity, one must first understand the electronic bias of the substrate.[1] Bromofumaric acid is trans-2-bromo-2-butenedioic acid. Its reactivity is governed by three converging factors:

  • LUMO Lowering: The presence of two electron-withdrawing carboxyl groups (

    
    ) lowers the energy of the 
    
    
    
    orbital, making the double bond highly susceptible to nucleophilic attack.[1]
  • Inductive Polarization: The bromine atom exerts a strong inductive effect (

    
    ), creating a significant positive electrostatic potential at the 
    
    
    
    -carbon (the carbon distal to the bromine in terms of resonance, though adjacent in the chain).[1]
  • Leaving Group Lability: Unlike standard Michael acceptors, the presence of Bromine (

    
    ) provides a pathway for re-aromatization or restoration of unsaturation via elimination.[1]
    
Comparative Reactivity Profile
FeatureFumaric AcidBromofumaric AcidBromomaleic Acid
Stereochemistry Trans (

)
Trans (

)
Cis (

)
Dipole Moment Zero (Symmetric)Non-zero (Asymmetric)High (Additive vectors)
Primary Mechanism Michael Addition

(Addition-Elimination)
Elimination-Addition (via Alkyne)
Steric Hindrance LowModerateHigh (1,3-allylic strain)

Scientist's Note: While Bromomaleic acid (the cis isomer) often reacts via an elimination-addition mechanism (forming an intermediate acetylene), Bromofumaric acid predominantly reacts via an addition-elimination pathway due to the favorable anti-periplanar alignment of the nucleophile and the leaving group in the intermediate.

The Core Mechanism: Nucleophilic Vinylic Substitution ( )

For drug developers designing covalent probes, the


 mechanism is the critical pathway.[1] Unlike a standard Michael addition which results in a saturated alkane (destroying the double bond), 

allows you to install a nucleophile (e.g., a cysteine thiol) while retaining the double bond.[1] This retained unsaturation is vital for rigidifying the protein-ligand complex or allowing for secondary functionalization.[1]
The Addition-Elimination Pathway

The reaction proceeds through a stabilized carbanion intermediate.[1]

  • Attack: The nucleophile (Nu) attacks the electron-deficient double bond at the carbon bearing the bromine (or the

    
    -carbon depending on specific substitution patterns, but typically ipso or cine-substitution dynamics apply).[1]
    
  • Stabilization: The resulting negative charge is delocalized into the orthogonal carbonyl oxygen (enolate-like intermediate).[1]

  • Elimination: The lone pair collapses, expelling the Bromide ion and regenerating the double bond.[1]

Visualization: The Reaction Coordinate

SNV_Mechanism cluster_pathway Addition-Elimination Mechanism Reactants Bromofumarate + Nucleophile (Nu-) TS1 Transition State 1 (Nu attack) Reactants->TS1 k1 (RDS) Intermediate Carbanion Intermediate (Stabilized by -CO2R) TS1->Intermediate TS2 Transition State 2 (Br departure) Intermediate->TS2 Product Substituted Fumarate (Retained Double Bond) TS2->Product -Br (Elimination)

Figure 1: The stepwise Addition-Elimination mechanism characterizing Nucleophilic Vinylic Substitution (


) on Bromofumaric acid.

Application: Cysteine Targeting in Drug Discovery[1][2]

Bromofumarates are potent "warheads" for Targeted Covalent Inhibitors (TCIs).[1] They offer a distinct advantage over acrylamides: Tunability .[1]

Cysteine Reactivity Profiling[3][4]

When targeting a non-catalytic cysteine (e.g., Cys481 in BTK or Cys797 in EGFR), the choice of warhead dictates the residence time and selectivity.[1]

  • Scenario A (Acrylamide): Irreversible Michael addition.[1] The bond is saturated.[1]

  • Scenario B (Bromofumarate):

    • Path 1:

      
       reaction. The product retains the double bond, which can potentially react with a second nucleophile (cross-linking) or maintain a rigid conformation.[1]
      
    • Path 2: Reversible Michael addition (if the Br is not expelled).[1]

Experimental Protocol: Kinetic Evaluation of Thiol Reactivity

This protocol validates the reactivity of a bromofumarate derivative against a cysteine surrogate (N-acetylcysteine methyl ester).

Reagents:

  • Dimethyl bromofumarate (1.0 eq)

  • N-acetylcysteine methyl ester (1.1 eq)

  • Phosphate Buffer (pH 7.[1]4) / Acetonitrile (1:1 v/v)

  • Internal Standard (e.g., 1,3,5-trimethoxybenzene)[1]

Methodology:

  • Preparation: Dissolve Dimethyl bromofumarate (10 mM) and Internal Standard in the solvent mixture.

  • Initiation: Add the thiol component.

  • Monitoring: Immediately inject into HPLC-MS or monitor via

    
    -NMR (follow the disappearance of the vinylic proton at 
    
    
    
    7.0-7.5 ppm).
  • Data Analysis: Plot

    
     vs. time to determine the pseudo-first-order rate constant (
    
    
    
    ).

Self-Validating Check:

  • If

    
     occurs: You will observe the release of free Bromide (detectable by 
    
    
    
    precipitation test or Ion Chromatography) and the persistence of a vinylic signal in NMR (shifted due to S-substitution).
  • If Michael Addition (Saturation) occurs: The vinylic proton signal will vanish, replaced by alkyl protons (

    
     3.0-4.5 ppm).[1]
    

Synthetic Utility: Diels-Alder & Cross-Coupling[5]

Beyond biological applications, the bromofumarate double bond is a versatile synthon.[1]

Diels-Alder Cycloaddition

Bromofumaric acid esters are highly activated dienophiles.[1] The bromine atom lowers the LUMO energy further than in fumarates, accelerating reaction rates with dienes (e.g., furan, cyclopentadiene).[1]

  • Regioselectivity: The Br atom directs the regiochemistry (typically ortho or para relative to the most electron-donating group on the diene) due to secondary orbital interactions.

  • Stereoselectivity: Reaction with cyclic dienes yields predominantly the endo adduct (kinetic product), but the bulky Br can destabilize the transition state, occasionally favoring exo.[1]

Palladium-Catalyzed Cross-Coupling

The C-Br bond allows for Suzuki-Miyaura or Stille couplings.

  • Challenge: Competitive insertion of Pd(0) into the C-Br bond vs. Michael addition of the nucleophile/base.

  • Solution: Use bulky, electron-rich ligands (e.g.,

    
    ) to accelerate Oxidative Addition and use weak bases (
    
    
    
    ) to minimize background Michael addition.[1]
Synthetic Workflow Diagram

Synthetic_Utility BFA Bromofumaric Acid Derivative DielsAlder Diels-Alder (Cycloaddition) BFA->DielsAlder + Diene (Heat/Lewis Acid) Suzuki Pd-Coupling (Suzuki/Stille) BFA->Suzuki + Boronic Acid Pd(0), Base Thiol Thiol-Ene / SnV (Bioconjugation) BFA->Thiol + R-SH pH 7.4 Cyclic Functionalized Cyclohexene/Heterocycle DielsAlder->Cyclic Biaryl Trisubstituted Alkene Suzuki->Biaryl Conjugate Thio-Fumarate (Covalent Adduct) Thiol->Conjugate

Figure 2: Divergent synthetic pathways accessible from the Bromofumaric acid scaffold.[1]

References

  • Reactions of Alkenes: Addition of Hydrogen Halide to Alkenes. Pressbooks. (General reactivity context).

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. NIH/PMC.[1] (Context for Cysteine targeting and Michael acceptors).

  • Nucleophilic Substitution Reactions at Vinylic Carbons.

    
    ). 
    
  • Palladium-Catalyzed Cross-Coupling Reactions. Chemistry LibreTexts. (Methodology for vinyl halide coupling).[1][2]

  • Diels-Alder Reaction. Wikipedia/Master Organic Chemistry.[1] (Fumarates as dienophiles).[1][3]

Sources

Exploratory

Electronic Modulation of the Fumarate Scaffold: From Reversible Michael Acceptors to Irreversible Covalent Probes

Executive Summary The fumaric acid backbone ( -butenedioic acid) represents a privileged scaffold in medicinal chemistry, primarily utilized for its ability to engage cysteine residues via Michael addition. However, the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fumaric acid backbone (


-butenedioic acid) represents a privileged scaffold in medicinal chemistry, primarily utilized for its ability to engage cysteine residues via Michael addition. However, the reversibility of this interaction often limits its efficacy as a covalent probe. This guide analyzes the electronic and steric perturbations introduced by bromine substitution on the vinylic carbon. We demonstrate that the introduction of bromine transitions the scaffold from a reversible electrophile (Michael acceptor) to an irreversible alkylating agent (via Nucleophilic Vinylic Substitution, 

), fundamentally altering its pharmacological potential.

Electronic Architecture & Mechanistic Theory

To understand the reactivity shift, we must first analyze the perturbation of the molecular orbitals caused by the bromine substituent.

Inductive vs. Resonance Effects

The reactivity of the fumarate backbone is governed by the electron density of the alkene


-system.
  • Fumaric Acid: The

    
    -system is electron-deficient due to the conjugation with two electron-withdrawing carboxyl groups (-M effect). This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating nucleophilic attack.
    
  • Bromofumaric Acid: The introduction of bromine creates a competing electronic environment:[1]

    • Inductive Effect (-I): Bromine is highly electronegative (

      
      ), pulling electron density through the 
      
      
      
      -bond framework. This further lowers the LUMO energy, making the
      
      
      -carbon significantly more electrophilic than in the parent fumarate.
    • Resonance Effect (+M): The lone pairs on bromine can donate into the

      
      -system. However, in the context of nucleophilic attack on an electron-deficient alkene, the inductive withdrawal dominates the ground-state reactivity, while the leaving group ability determines the reaction pathway.
      
The "Switch" Mechanism

The critical distinction lies in the fate of the intermediate carbanion.

  • Pathway A (Fumarate): Cysteine attack forms a stabilized enolate/carbanion. Protonation follows, leading to a saturated succinate adduct. This is reversible (retro-Michael).

  • Pathway B (Bromofumarate): Cysteine attack forms a similar carbanion. However, the presence of Br (a good leaving group) on the

    
    -carbon allows for the re-formation of the double bond by ejecting bromide. This results in a stable vinylic thioether.
    

ElectronicEffects Fumarate Fumaric Acid (Reversible Scaffold) Effects Electronic Perturbation Fumarate->Effects Outcome1 Reversible Michael Addition Fumarate->Outcome1 BrFumarate Bromofumaric Acid (Irreversible Scaffold) BrFumarate->Effects Inductive -I Effect (Dominant) Lowers LUMO Increases Electrophilicity Effects->Inductive Resonance +M Effect (Minor) Lone Pair Donation Effects->Resonance LG Leaving Group Ability Enables Elimination Effects->LG Outcome2 Irreversible SNV Reaction Inductive->Outcome2 Kinetics LG->Outcome2 Thermodynamics

Figure 1: Mechanistic divergence driven by electronic and leaving group effects of bromine substitution.

Synthetic Protocol: Bromofumaric Acid

Direct bromination of fumaric acid is stereoselective due to the rigid trans geometry.[1] The following protocol utilizes a self-validating addition-elimination sequence.

Reagents & Safety
  • Precursors: Fumaric acid (CAS 110-17-8), Bromine (

    
    ), Water.
    
  • Safety: Bromine is corrosive and volatile. All operations must be performed in a fume hood.

  • Validation: Melting point (MP) and NMR are critical checkpoints.

Step-by-Step Methodology

Step 1: Synthesis of meso-Dibromosuccinic Acid

  • Dissolution: Suspend fumaric acid (100 mmol) in boiling water (40 mL).

  • Addition: Add bromine (110 mmol) dropwise to the refluxing solution.

    • Checkpoint: The reaction is self-indicating. The red-brown color of

      
       should disappear upon reaction with the alkene. Maintain addition rate to keep the solution pale yellow.
      
  • Precipitation: Cool the mixture to 10°C. The product precipitates as white crystals.

  • Filtration: Collect solid via vacuum filtration. Wash with ice water.[2]

    • Mechanism:[1][3][4][5] Anti-addition to the trans-alkene yields the meso isomer exclusively.

    • Validation: MP should be ~255°C (decomposition).[2]

Step 2: Elimination to Bromofumaric Acid

  • Reaction: Dissolve the meso-dibromosuccinic acid in aqueous NaOH (2 equivalents) to form the dianion.

  • Elimination: Heat to 80°C for 1 hour. This promotes E2 elimination of HBr.

  • Acidification: Cool and acidify with concentrated HCl to pH 1.

  • Isolation: Extract with ethyl acetate or filter the precipitate if concentration allows. Recrystallize from water.[2]

Reaction Pathway Diagram

Synthesis Step1 Fumaric Acid (trans-isomer) Intermediate meso-Dibromosuccinic Acid (Anti-Addition Product) Step1->Intermediate Electrophilic Addition Reagent1 Br2 / H2O Reflux Product Bromofumaric Acid (Vinylic Bromide) Intermediate->Product E2 Elimination Reagent2 1. NaOH, Heat (-HBr) 2. HCl (Acidification)

Figure 2: Synthetic route from Fumaric Acid to Bromofumaric Acid via meso-dibromide intermediate.

Reactivity Profile: The Cysteine Target

The primary application of these scaffolds in drug development is targeting cysteine residues (e.g., Keap1 in the Nrf2 pathway). The table below contrasts the physicochemical properties and reactivity profiles.

Comparative Data Table
PropertyFumaric Acid (Derivative: DMF)Bromofumaric AcidImplication
Electrophilicity ModerateHighBr increases reaction rate (

).
pKa (COOH) ~3.03 / 4.44~1.7 / 3.8Br stabilizes carboxylate; higher acidity.
Reaction Type Michael Addition (1,4-addition)Nucleophilic Vinylic Substitution (

)
Fundamental change in mechanism.
Binding Mode ReversibleIrreversibleBromofumarate forms permanent thioether.
Leaving Group None (H cannot leave)Bromide (

)
Driving force for irreversibility.
Steric Bulk Low (Planar)Moderate (Br radius ~1.85 Å)May affect access to buried cysteines.
Mechanism of Cysteine Ligation

The diagrams below illustrate the divergence in pathway upon cysteine attack (


).

Fumarate (Reversible):



Bromofumarate (Irreversible):



CysteineAttack cluster_0 Pathway A: Fumarate cluster_1 Pathway B: Bromofumarate Cysteine Cysteine Thiolate (Nu-) Fum Fumarate Cysteine->Fum BrFum Bromofumarate Cysteine->BrFum IntA Stabilized Carbanion Fum->IntA + R-S- ProdA Succinyl Adduct (Saturated) IntA->ProdA + H+ ProdA->IntA Retro-Michael IntB Carbanion Intermediate BrFum->IntB + R-S- ProdB Vinylic Thioether (Unsaturated) IntB->ProdB Elimination of Br-

Figure 3: Divergent reaction pathways with cysteine. Note the elimination step in Pathway B leading to irreversibility.

Pharmacological Implications

The shift from reversible to irreversible binding has profound implications for drug design, particularly for immunomodulators like Dimethyl Fumarate (DMF).

  • Duration of Action: Bromofumarate derivatives, by forming stable thioethers, permanently modify the target protein. This requires protein turnover to restore function, potentially allowing for lower dosing frequency compared to reversible inhibitors.

  • Selectivity: The increased electrophilicity of the brominated backbone (lower LUMO) increases reactivity toward less nucleophilic cysteines. This poses a risk of off-target toxicity (promiscuity) which must be managed by tuning the steric environment or the ester groups.

  • Metabolic Stability: The vinylic thioether bond is generally more metabolically stable than the succinyl-cysteine adduct, which can undergo retro-Michael addition or hydrolysis.

Conclusion

Bromine substitution on the fumaric acid backbone is not merely a steric modification; it is a functional switch.[1] It transforms the scaffold from a reversible modulator into a potent alkylating agent. Researchers utilizing this backbone must account for the change in reaction mechanism (Addition vs.


) and the consequent shift in pharmacodynamics.

References

  • Mechanism of Bromination: Norbidar. (2025).[1] The mechanism of bromination of fumaric acid. [Link] (Verified Concept Source)[3]

  • Reactivity of Fumarates (Michael Addition): Frontiers in Chemistry. (2014).[6] Protein redox chemistry: post-translational cysteine modifications that regulate signal transduction and drug pharmacology. [Link]

  • Synthesis Protocol (Meso-dibromosuccinic acid): OC-Praktikum. (2009). Addition of bromine to fumaric acid to meso-dibromosuccinic acid. [Link][2]

  • Cysteine Targeting & Succination: NIH/PubMed. (2020). Succination of Proteins by Fumarate: Mechanism of Inactivation. [Link]

  • pKa Data: Organic Chemistry Data. (2022).[7] pKa Data Compiled by R. Williams. [Link]

Sources

Foundational

Technical Guide: Acidity Profile and pKa Determination of Bromofumaric Acid

Executive Summary Bromofumaric acid ((E)-2-bromo-2-butenedioic acid) acts as a critical electrophilic scaffold in medicinal chemistry and metabolic research. Its physicochemical behavior is defined by a distinct acidity...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bromofumaric acid ((E)-2-bromo-2-butenedioic acid) acts as a critical electrophilic scaffold in medicinal chemistry and metabolic research. Its physicochemical behavior is defined by a distinct acidity profile derived from the interplay between the electron-withdrawing bromine substituent and its specific trans-geometry.

This guide provides a definitive analysis of the acidity constants (pKa) of bromofumaric acid, contrasting them with its cis-isomer (bromomaleic acid) and parent compound (fumaric acid). It details the mechanistic drivers of its acidity, provides a validated potentiometric protocol for pKa determination, and outlines its utility as a covalent warhead in drug development.

Key Data Points:

  • 
    :  1.46 (Strongly acidic due to -I effect of Br)
    
  • 
    :  3.57 (Moderately acidic; lacks intramolecular H-bonding stabilization)
    

Quantitative Acidity Profile

The acidity of bromofumaric acid must be understood in the context of its structural analogs. The introduction of a halogen atom significantly alters the ionization landscape compared to the unsubstituted fumaric acid.

Table 1: Comparative pKa Values of Butenedioic Acid Derivatives

Data synthesized from standard physicochemical compilations [1, 2].

CompoundIsomerSubstituent Effect



Bromofumaric Acid Trans (E)-I (Inductive)1.46 3.57 2.11
Bromomaleic Acid Cis (Z)-I + IMHB1.454.623.17
Fumaric Acid Trans (E)None3.034.441.41
Maleic Acid Cis (Z)IMHB1.926.234.31

*IMHB: Intramolecular Hydrogen Bond

Structural Visualization

The following diagram illustrates the structural relationship and the ionization pathway.

G cluster_legend Key Drivers BF_Acid Bromofumaric Acid (Neutral) BF_Mono Mono-Anion (C-1 Carboxylate) BF_Acid->BF_Mono pKa1 = 1.46 (-H+) BF_Di Di-Anion (Fully Ionized) BF_Mono->BF_Di pKa2 = 3.57 (-H+) Info Bromine (-I Effect): Increases acidity of COOH groups. Trans-Geometry: Prevents intramolecular H-bond stabilization.

Figure 1: Stepwise dissociation of bromofumaric acid. The red arrows indicate proton loss events governed by the stated pKa values.

Mechanistic Analysis of Acidity

The Inductive Effect (Lowering )

Bromofumaric acid (


) is approximately 36 times more acidic than fumaric acid (

) at the first ionization step. This is driven by the Inductive Effect (-I) of the bromine atom. Bromine is highly electronegative (

), pulling electron density through the

-bond framework. This stabilizes the developing negative charge on the carboxylate anion formed after the first proton loss, making dissociation energetically favorable.
Stereochemical Control (The Anomaly)

A critical distinction exists between the trans (fumaric) and cis (maleic) series.

  • Bromomaleic Acid (Cis): After the first ionization, the cis-geometry allows the mono-anion to form a strong Intramolecular Hydrogen Bond (IMHB) between the carboxylate (

    
    ) and the remaining carboxylic acid (
    
    
    
    ). This "locks" the second proton, making it significantly harder to remove (
    
    
    ).
  • Bromofumaric Acid (Trans): The rigid double bond holds the two carboxyl groups on opposite sides, preventing IMHB formation. The mono-anion is not stabilized by H-bonding, and the electrostatic repulsion between the two carboxyl groups (though reduced by distance) facilitates the release of the second proton. Consequently,

    
     (3.57) is lower than that of the cis-isomer.[1]
    

Experimental Protocol: Potentiometric Determination

To empirically validate these values in a laboratory setting, a precise potentiometric titration is required. This protocol ensures self-validation through ionic strength control and carbonate exclusion.

Materials
  • Analyte: Bromofumaric acid (>98% purity), dried in a desiccator.

  • Titrant: 0.1 M NaOH (standardized against KHP).

  • Solvent: Carbonate-free deionized water (degassed), adjusted to ionic strength

    
     with KCl or 
    
    
    
    .
  • Instrumentation: Potentiometer with a combined glass electrode (calibrated at pH 4.01, 7.00, 10.01).

Workflow Diagram

Protocol Start Preparation Phase Step1 1. Dissolve 0.5 mmol Bromofumaric Acid in 50 mL degassed 0.1 M KCl Start->Step1 Step2 2. Equilibrate under N2/Ar atmosphere (Prevent CO2 absorption) Step1->Step2 Step3 3. Titrate with 0.1 M NaOH (Increments of 0.05 mL) Step2->Step3 Step4 4. Record EMF/pH until pH > 10 Step3->Step4 Analysis Data Analysis Phase Step4->Analysis Calc1 Bjerrum Method: Calculate n_bar (formation function) Analysis->Calc1 Calc2 Gran Plot: Verify Equivalence Points Calc1->Calc2 Result Derive pKa1 and pKa2 from half-integral points Calc2->Result

Figure 2: Potentiometric titration workflow for dicarboxylic acids.

Step-by-Step Methodology
  • System Calibration: Calibrate the pH meter slope using standard buffers. Ensure the electrode response is

    
    .
    
  • Sample Preparation: Accurately weigh

    
     of bromofumaric acid. Dissolve in 
    
    
    
    of
    
    
    solution.
  • Inert Atmosphere: Blanket the solution with nitrogen or argon gas to prevent atmospheric

    
     (which forms carbonic acid) from skewing the high-pH data.
    
  • Titration: Add standardized NaOH in small increments (

    
    ). Allow stability criteria (
    
    
    
    ) to be met before recording each point.
  • Data Processing:

    • Plot pH vs. Volume of NaOH.

    • Identify inflection points using the first derivative (

      
      ).
      
    • Use the Henderson-Hasselbalch equation at the half-neutralization points (

      
       eq and 
      
      
      
      eq) to estimate
      
      
      and
      
      
      . For high precision, use non-linear least squares regression (e.g., Hyperquad software).

Applications in Drug Discovery

Bromofumaric acid is not merely a pH standard; its acidity and reactivity profile make it a valuable tool in medicinal chemistry.

Covalent Inhibition (Michael Acceptor)

The electron-withdrawing bromine atom activates the double bond towards nucleophilic attack. At physiological pH (


), bromofumaric acid exists primarily as the di-anion. However, the electron deficiency allows it to act as a Michael Acceptor .
  • Target: Cysteine residues in proteins.

  • Mechanism: A specific cysteine thiol can attack the

    
    -carbon (relative to the Br), leading to irreversible covalent modification. This is used to probe active sites or inhibit enzymes requiring conformational mobility [3, 4].
    
Bioisostere for Fumarate Drugs

Dimethyl fumarate (DMF) is an approved treatment for Multiple Sclerosis.[2][3] Bromofumaric esters are investigated as halogenated analogs. The presence of Br can:

  • Increase lipophilicity (

    
    ), improving membrane permeability.
    
  • Block metabolic degradation pathways (e.g., preventing oxidation at the double bond).

  • Alter the electrophilicity profile for Nrf2 pathway activation [4].

References

  • Kortüm, G., Vogel, W., & Andrussow, K. (1961). Dissociation Constants of Organic Acids in Aqueous Solution. IUPAC / Butterworths. (Source of standard pKa values: 1.46, 3.57).
  • Haynes, W. M. (Ed.).[4] (2014). CRC Handbook of Chemistry and Physics (95th ed.). CRC Press.

  • Fischer, A. (2009).[5] Structure of 2-bromomaleic acid and comparison with bromofumaric acid. Acta Crystallographica Section E, 65(8). [Link]

  • Gies, A., et al. (2025). Halogenation strategies in the design of covalent inhibitors. Journal of Medicinal Chemistry.

Sources

Protocols & Analytical Methods

Method

Advanced Functionalization Strategies: Bromofumaric Acid in Tailored Polymer Synthesis

Executive Summary Bromofumaric acid (BFA) represents a high-value, multifunctional monomer that bridges the gap between standard unsaturated polyesters and advanced, functionalized biomaterials.[1] Unlike its parent comp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bromofumaric acid (BFA) represents a high-value, multifunctional monomer that bridges the gap between standard unsaturated polyesters and advanced, functionalized biomaterials.[1] Unlike its parent compound, fumaric acid, BFA introduces a vinylic bromine atom directly onto the polymer backbone. This halogen handle serves two critical roles: it acts as a built-in flame retardant motif for industrial resins and provides a unique site for post-polymerization modification (e.g., Pd-catalyzed cross-coupling) in biomedical scaffolds.[1]

This Application Note provides a rigorous, field-validated guide for synthesizing BFA-based polymers. We move beyond generic protocols to address the specific chemical challenges of BFA: preventing dehydrobromination during polycondensation and managing steric hindrance during radical copolymerization.

Monomer Profile & Reactivity Logic

The Chemical Advantage

BFA (CAS 644-80-4) is an electron-deficient, trisubstituted alkene.[1] Its reactivity is governed by the interplay between the electron-withdrawing carboxyl groups and the bromine atom.

PropertyValue / CharacteristicImplication for Synthesis
Structure (Z)-2-bromobut-2-enedioic acidSteric bulk is significantly higher than fumaric acid.[1]
Electronic Nature Highly Electron-Deficient (

value > 1.[1]5)
Does not homopolymerize via radicals.[1] Requires electron-rich comonomers (e.g., Styrene).[1]
Thermal Stability Stable < 160°CCritical: Above 170°C or in strong base, risk of HBr elimination to acetylenedicarboxylic acid.[1]
Solubility Soluble in polar organic solvents (THF, DMF)Solution polymerization is preferred over bulk for high MW.[1]
Strategic Pathway Selection

Researchers must choose the polymerization route based on the desired architecture:

  • Route A: Step-Growth Polycondensation (Polyesters). Preserves the double bond and bromine for later use.[1] Ideal for biodegradable tissue scaffolds (e.g., functionalized Poly(propylene fumarate)).[1]

  • Route B: Chain-Growth Copolymerization (Radical). Consumes the double bond but incorporates Br into the saturated backbone. Ideal for flame-retardant coatings or alternating copolymers.[1]

Protocol A: Synthesis of Poly(1,6-hexanediol-co-bromofumarate)

Target Application: Biodegradable elastomers with radiopacity or functional handles.[1]

Expert Insight: Standard melt polycondensation for fumarates often runs at 180°C+.[1] For BFA, this temperature will cause degradation (browning/charring) due to HBr elimination.[1] This protocol uses a Two-Stage Low-Temperature approach catalyzed by Zinc Chloride (


), which is milder than standard Tin or Titanium catalysts.[1]
Materials
  • Monomer: Bromofumaric Acid (98%+, recrystallized from toluene).[1]

  • Diol: 1,6-Hexanediol (Excess required to drive equilibrium).[1]

  • Catalyst: Zinc Chloride (

    
    ) or p-Toluene Sulfonic Acid (p-TSA).[1]
    
  • Inhibitor: Hydroquinone (to prevent crosslinking of the double bond).

Step-by-Step Workflow

Stage 1: Bis-ester Intermediate Formation

  • Charge: In a 250 mL 3-neck round-bottom flask, combine BFA (0.1 mol, 19.5 g) and 1,6-hexanediol (0.3 mol, 35.4 g).

  • Catalyze: Add

    
     (0.001 mol) and Hydroquinone (10 mg).
    
  • Inert Atmosphere: Purge with dry Nitrogen (

    
    ) for 15 mins.
    
  • Reaction: Heat to 110°C with overhead stirring. A distillation head must be attached.[1]

  • Distillation: Maintain 110-120°C for 4-6 hours. Water will evolve.[1] Checkpoint: The reaction mixture should turn from a slurry to a clear, viscous melt.

Stage 2: Oligomerization (Transesterification) [1]

  • Vacuum Ramp: Slowly reduce pressure to < 2 mmHg over 1 hour. Caution: Sudden vacuum will foam the mixture.

  • Temp Ramp: Increase temperature to 135°C . Do NOT exceed 145°C.

  • Polymerization: Hold at 135°C / <1 mmHg for 6-12 hours. Excess hexanediol will distill off.[1]

  • Termination: Break vacuum with

    
    . Cool to room temperature.
    
  • Purification: Dissolve the crude polymer in minimal THF. Precipitate dropwise into cold Diethyl Ether.

  • Drying: Vacuum dry at 40°C for 24 hours.

Data Interpretation
  • 
     NMR (CDCl3):  Look for the vinylic proton shift. In standard fumarates, this is ~6.8 ppm.[1] In BFA polyesters, the deshielding Br shifts this singlet to ~7.4-7.6 ppm .[1]
    
  • FTIR: Strong Carbonyl (

    
    ) at 1725 
    
    
    
    . C-Br stretch weak bands at 500-600
    
    
    .[1]

Protocol B: Radical Copolymerization with Styrene

Target Application: Flame retardant additives or alternating functional copolymers.

Expert Insight: BFA cannot homopolymerize radically due to steric hindrance and electronic repulsion.[1] However, it forms nearly perfect alternating copolymers with electron-rich monomers like Styrene or Vinyl Ethers due to the Donor-Acceptor complex formation.[1]

Reaction Setup (Solution Polymerization)
  • Monomer 1 (Acceptor): Diethyl Bromofumarate (DEBF) - Note: Esterify BFA first for better solubility.[1]

  • Monomer 2 (Donor): Styrene (purified over basic alumina).[1]

  • Initiator: AIBN (Azobisisobutyronitrile).[1]

  • Solvent: Toluene or 1,4-Dioxane.[1]

Workflow
  • Feed Ratio: Prepare a 1:1 molar ratio of DEBF and Styrene in Toluene (total monomer concentration ~ 1.0 M).

  • Initiation: Add AIBN (1 mol% relative to total monomer).

  • Degassing: Freeze-Pump-Thaw (3 cycles) is mandatory to remove Oxygen, which inhibits this sensitive copolymerization.[1]

  • Polymerization: Heat to 65°C for 12-24 hours.

  • Precipitation: Pour the viscous solution into excess Methanol. The copolymer will precipitate as a white powder.

  • Reprecipitation: Redissolve in THF and precipitate in Methanol again to remove unreacted monomers.

Visualizing the Chemistry

Synthesis Logic Flow

The following diagram illustrates the critical decision points and chemical pathways for BFA utilization.

BFA_Synthesis BFA Bromofumaric Acid (BFA) (Monomer Source) Choice Select Polymerization Route BFA->Choice PolyCond Route A: Step-Growth (Polyesterification) Choice->PolyCond Retain C=C Radical Route B: Chain-Growth (Radical Copolymerization) Choice->Radical Consume C=C Cond_Cond Conditions: Temp < 140°C Cat: ZnCl2 or p-TSA PolyCond->Cond_Cond Diol Reactant: Diol (e.g., 1,6-Hexanediol) Diol->Cond_Cond Product_A Poly(alkylene bromofumarate) (Unsaturated Backbone) Cond_Cond->Product_A - H2O (Vacuum) Rad_Cond Conditions: Temp 60-70°C Initiator: AIBN Radical->Rad_Cond Styrene Reactant: Styrene (Electron Donor) Styrene->Rad_Cond Product_B Poly(Styrene-alt-Bromofumarate) (Saturated Backbone) Rad_Cond->Product_B Alternating Seq.

Figure 1: Decision matrix for Bromofumaric Acid polymerization, highlighting the divergence between retaining the double bond (polyesters) and consuming it (vinyl copolymers).[1]

Copolymerization Mechanism (Donor-Acceptor)

This diagram details the alternating sequence formation, crucial for understanding the polymer's final structure.

Copolymer_Mech Sty Styrene Radical (Electron Rich) Complex [Charge Transfer Complex] Sty->Complex Attraction Chain Alternating Polymer Chain -Sty-BFA-Sty-BFA- Sty->Chain BFA_Mono BFA Monomer (Electron Poor) BFA_Mono->Complex BFA_Rad BFA Radical (Steric/Polar) Complex->BFA_Rad Fast Addition Sty_Mono Styrene Monomer BFA_Rad->Sty_Mono Cross-Propagation (Homopolymerization Blocked) Sty_Mono->Sty Regeneration

Figure 2: The "Alternating Tendency" mechanism.[1] The electron-deficient BFA radical preferentially attacks the electron-rich Styrene monomer, preventing block formation.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Dark/Black Polymer Dehydrobromination (HBr loss)Reduce reaction temp to <140°C. Switch from Ti(OBu)4 to ZnCl2 or SnCl2.
Low Molecular Weight Incomplete water removalCheck vacuum seal (<2 mmHg required).[1] Increase reaction time at Stage 2.
Gelation (Crosslinking) Radical coupling of C=C bondsIncrease Hydroquinone concentration.[1] Ensure

flow is constant.
No Polymerization (Radical) Oxygen inhibition or StericsFreeze-Pump-Thaw monomers.[1] Ensure comonomer (Styrene) is present (BFA won't homopolymerize).[1]

References

  • Fitch, B. N. (2016).[1] The Synthesis of Poly(Propylene Fumarate). The University of Akron, Honors Research Projects. Link

  • Delibas, A., & Soykan, C. (2007).[1] Copolymerization of N-(4-bromophenyl)-2-methacrylamide with n-butyl methacrylate: Synthesis, characterization and monomer reactivity ratios. Journal of Applied Polymer Science. Link[1]

  • Mikos, A. G., et al. (2006).[1] Synthesis and characterization of poly(propylene fumarate-co-ethylene glycol). Biomaterials. (Contextual grounding for fumarate protocols).

  • PubChem. (2025).[1][2] Bromofumaric Acid - Compound Summary. National Library of Medicine.[1] Link[1]

  • Braun, D., & Czerwinski, W. K. (1987).[1] Alternating copolymerization of functionalized fumarates. Die Makromolekulare Chemie. (Foundational text for donor-acceptor fumarate kinetics).

Sources

Application

Application Note: Strategic Utilization of Bromofumaric Acid in Diels-Alder Cycloadditions

The following Application Note and Protocol guide is designed for researchers and drug development professionals. It synthesizes fundamental organic chemistry principles with practical, high-value synthetic strategies in...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for researchers and drug development professionals. It synthesizes fundamental organic chemistry principles with practical, high-value synthetic strategies involving Bromofumaric acid.

Executive Summary

Bromofumaric acid (BFA) and its ester derivatives (e.g., Dimethyl Bromofumarate) represent a specialized class of functionalized dienophiles in Diels-Alder (DA) chemistry. Unlike standard fumarates, the presence of the bromine atom serves two critical strategic functions:

  • Electronic Activation: The inductive electron-withdrawing nature of bromine lowers the LUMO energy of the dienophile, accelerating reaction rates with electron-rich dienes.

  • Synthetic Handle: The C-Br bond in the resulting cycloadduct provides a latent site for post-cycloaddition transformations—specifically, base-mediated dehydrobromination to access aromatic systems (phthalates, pyridines) or transition-metal catalyzed cross-coupling.

This guide details the protocols for utilizing BFA in both organic (ester form) and aqueous (acid form) media, focusing on regiocontrol and the subsequent aromatization pathways essential for synthesizing pharmaceutical intermediates.

Mechanistic Foundation & Stereochemical Logic

Electronic Effects & FMO Theory

The Diels-Alder reaction is governed by the interaction between the HOMO of the diene and the LUMO of the dienophile.

  • LUMO Lowering: The bromine atom on the double bond acts inductively (-I effect) to pull electron density, significantly lowering the LUMO energy compared to fumaric acid. This makes BFA a highly reactive dienophile, often proceeding under milder thermal conditions.

  • Regioselectivity: In reactions with unsymmetrical dienes (e.g., 2-substituted butadienes), the "ortho/para" rule applies. The bromine atom creates a specific polarization across the double bond, often directing the major regioisomer, though steric bulk of the Br must be considered.

Stereospecificity

BFA is a trans-alkene. The Diels-Alder reaction is concerted and stereospecific (suprafacial).

  • Retention of Configuration: The trans relationship of the carboxylic acid groups is strictly preserved in the product. The resulting cyclohexene will feature the two carboxyl groups (or esters) in a trans diaxial/diequatorial arrangement, with the bromine atom cis to one carboxyl group and trans to the other.

Visualization: Reaction Pathway & Logic

The following diagram illustrates the reaction workflow, highlighting the bifurcation between stable adduct isolation and aromatization.

BFA_DielsAlder cluster_conditions Critical Parameters Reactants Diene + Bromofumaric Acid/Ester TS Transition State (Endo/Exo) Reactants->TS Thermal/Lewis Acid Adduct Cyclohexene Adduct (Bromo-diester) TS->Adduct Concerted Cycloaddition Elimination Base-Mediated Elimination (-HBr) Adduct->Elimination DBU/KOtBu CrossCouple Pd-Catalyzed Coupling Adduct->CrossCouple Suzuki/Stille Product_Arom Aromatic Product (Phthalate/Pyridine) Elimination->Product_Arom Aromatization

Figure 1: Strategic workflow for Bromofumaric Acid Diels-Alder reactions, showing the pathway from cycloaddition to aromatization.

Experimental Protocols

Protocol A: The "Standard" Organic Synthesis (Using Dimethyl Bromofumarate)

Application: High-yield synthesis of complex intermediates; drug discovery scaffolds. Rationale: The ester is significantly more soluble in organic solvents than the free acid and avoids catalyst poisoning if Lewis Acids are used.

Reagents:

  • Dienophile: Dimethyl bromofumarate (1.0 equiv).

  • Diene: Cyclopentadiene, Furan, or Danishefsky’s Diene (1.2 – 2.0 equiv).

  • Solvent: Toluene (thermal) or Dichloromethane (Lewis Acid catalyzed).

  • Catalyst (Optional): Diethylaluminum chloride (Et₂AlCl) or AlCl₃ (0.1 – 0.2 equiv).

Step-by-Step Procedure:

  • Preparation: Dissolve Dimethyl bromofumarate (1.0 mmol) in anhydrous Toluene (5 mL) under an inert atmosphere (N₂ or Ar).

  • Diene Addition:

    • For liquid dienes: Add the diene (1.5 mmol) dropwise via syringe at 0°C.

    • For volatile dienes (e.g., butadiene): Condense the gas into the cooled reaction vessel.

  • Reaction:

    • Thermal: Heat the mixture to reflux (110°C) for 12–24 hours. Monitor by TLC (Visualize with KMnO₄ stain; BFA derivatives oxidize slowly, but the double bond is active).

    • Catalytic:[1][2] If using Lewis Acid, add catalyst at -78°C, stir for 1 hour, then slowly warm to RT.

  • Work-up:

    • Concentrate the solvent under reduced pressure.

    • Purification: Flash column chromatography (Silica gel; Hexanes/EtOAc gradient). The bromo-adduct is typically stable on silica.

Protocol B: The "Green" Aqueous Synthesis (Using Bromofumaric Acid)

Application: Sustainable chemistry; reactions with water-soluble dienes; exploiting the "hydrophobic effect" for rate acceleration. Rationale: Water can accelerate DA reactions of non-polar reactants due to hydrophobic packing (Rideout-Breslow effect).

Reagents:

  • Dienophile: Bromofumaric acid (1.0 equiv).

  • Diene: Freshly cracked Cyclopentadiene or Furan (2.0 equiv).

  • Medium: Distilled Water (or 4.0 M LiCl solution for "salting-out" acceleration).

Step-by-Step Procedure:

  • Suspension: Add Bromofumaric acid (1.0 mmol) to water (3 mL). The acid may not dissolve completely; vigorous stirring is required.

  • Addition: Add the diene (2.0 mmol). The mixture will likely be heterogeneous.

  • Reaction: Stir vigorously at room temperature for 24–48 hours.

    • Note: If the reaction is sluggish, mild heating to 40°C is permissible, but avoid decarboxylation temps.

  • Work-up:

    • The product often precipitates as a solid (due to increased molecular weight and hydrophobicity).

    • Filter the solid.[3] If no precipitate, extract with Ethyl Acetate (3 x 5 mL).

    • Dry over Na₂SO₄ and concentrate.[4]

Post-Cycloaddition Transformation: Aromatization

The true power of using BFA lies in this step. Converting the cyclohexene adduct to a phthalic acid derivative.

Protocol:

  • Dissolve the purified BFA-adduct (from Protocol A) in THF.

  • Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv).

  • Reflux for 2–6 hours.

  • Mechanism: DBU acts as a non-nucleophilic base, abstracting the proton adjacent to the bromine (E2 elimination), yielding the 1,3-diene which spontaneously tautomerizes/oxidizes to the aromatic system driven by stability.

Data Summary & Troubleshooting

ParameterDimethyl Bromofumarate (Ester)Bromofumaric Acid (Free Acid)
Solvent Toluene, DCM, BenzeneWater, Ethanol/Water
Temperature Reflux (110°C) or -78°C (Lewis Acid)RT to 60°C
Rate Fast (esp. with Lewis Acid)Moderate (Accelerated by LiCl)
Work-up ChromatographyFiltration/Extraction
Major Risk Polymerization of diene at high tempSolubility issues; pH sensitivity

Troubleshooting Guide:

  • Low Yield: Ensure the diene is fresh. Cyclopentadiene dimerizes at RT; crack immediately before use. Furan is less reactive; requires high concentration or Lewis Acid (e.g., ZnI₂).

  • No Reaction (Acid): If BFA is insoluble, convert to the sodium salt (add 2 equiv NaOH) to dissolve, though this changes the electronic nature (carboxylate is less withdrawing than carboxylic acid). Re-acidify carefully if needed.

  • Regioisomer Mixture: Lower the temperature and use a Lewis Acid catalyst (Protocol A) to enhance regioselectivity via coordination to the carbonyl oxygen.

References

  • Diels-Alder Reaction Mechanism & Stereochemistry

    • Master Organic Chemistry. (2017).[5][6] "Stereochemistry of the Diels-Alder Reaction." Link

  • Furan & Electron-Deficient Dienophiles

    • ResearchGate.[2][7][8][9] (2025).[2][7][10][11] "Influence of Lewis Acids on the Diels–Alder Reaction of Furan." Link

  • Aqueous Diels-Alder Chemistry

    • Sigma-Aldrich. "Diels–Alder Reaction - Reaction Conditions and Solvents."[1][10][12] Link

  • Cyclopentadiene Reactivity

    • Chegg/Chemistry Archives. (2018).[11] "Cyclopentadiene and fumaric acid cycloaddition." Link

  • Pyridine Synthesis via Aza-Diels-Alder

    • Organic Chemistry Frontiers.[13] (2014). "Pyridine synthesis by [4 + 2] cycloadditions." Link

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for Bromofumaric acid and associated solvents before handling. Bromine-containing compounds can be irritants and lachrymators.

Sources

Method

Application Notes and Protocols: Bromofumaric Acid as a Versatile Cross-linking Agent

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist These application notes provide a comprehensive guide to the use of bromofumaric acid as a cross-linking agent in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to the use of bromofumaric acid as a cross-linking agent in biological and pharmaceutical research. This document delves into the chemical principles underpinning its reactivity, offers detailed protocols for its application, and discusses its potential in drug development and biomaterial science.

Introduction: The Unique Potential of Bromofumaric Acid

Cross-linking agents are indispensable tools for stabilizing molecular structures, elucidating protein-protein interactions, and creating novel biomaterials.[1] Bromofumaric acid is an emerging bifunctional cross-linker with significant potential due to its distinct reactive moieties: an α-bromo-substituted carbon and two carboxylic acid groups. This unique combination allows for a range of controlled and specific cross-linking strategies.

The bromine atom, positioned alpha to a carbonyl group, renders the adjacent carbon highly susceptible to nucleophilic attack by residues such as the sulfhydryl group of cysteine and the amino group of lysine.[2] This reactivity is analogous to that of well-established bromoacetyl compounds.[3] Furthermore, the dicarboxylic acid functionality opens avenues for forming stable amide or ester linkages, particularly in the fabrication of hydrogels and other polymer networks.[4][5]

Chemical Properties and Reactivity

Bromofumaric acid's utility as a cross-linker stems from its distinct chemical features:

PropertyDescription
Molecular Formula C4H3BrO4
Molecular Weight 194.97 g/mol
Structure A four-carbon dicarboxylic acid with a bromine atom on one of the vinylic carbons.
Key Reactive Sites 1. α-Bromo Carbon: Highly electrophilic and reactive towards nucleophiles. 2. Carboxylic Acid Groups: Can be activated to form amide or ester bonds.

The primary mechanism of cross-linking with the α-bromo group is a bimolecular nucleophilic substitution (SN2) reaction. The rate of this reaction is significantly influenced by the nucleophilicity of the target functional group and the pH of the reaction medium.

Reaction Mechanisms

Reaction with Sulfhydryl Groups (Cysteine)

Thiols are excellent nucleophiles, especially in their thiolate anion form (S-). The reaction with the α-bromo group of bromofumaric acid proceeds rapidly to form a stable thioether bond.

Caption: Reaction of Bromofumaric Acid with a Thiol.

This reaction is most efficient at a pH range of 7.5-8.5, where a significant portion of the cysteine residues are in the more reactive thiolate form.

Reaction with Amino Groups (Lysine)

Primary amines, such as the ε-amino group of lysine, can also react with the α-bromo group, although they are generally less nucleophilic than thiolates.

Caption: Reaction of Bromofumaric Acid with an Amine.

The reaction with amines is typically slower than with thiols and is favored at a slightly higher pH, generally between 8.0 and 9.0, to ensure the amine is in its unprotonated, nucleophilic state.[6]

Experimental Protocols

Protocol 1: Cross-linking of Proteins via Sulfhydryl Groups

This protocol is designed for cross-linking proteins containing accessible cysteine residues.

Materials:

  • Protein of interest (in a suitable buffer, e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Bromofumaric acid

  • Dimethyl sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M dithiothreitol (DTT) or 1 M β-mercaptoethanol)

  • Desalting column or dialysis tubing

Procedure:

  • Protein Preparation: Prepare a solution of the protein of interest at a concentration of 1-10 mg/mL in a non-amine, non-thiol containing buffer at pH 7.5-8.5.

  • Cross-linker Preparation: Prepare a 100 mM stock solution of bromofumaric acid in DMSO immediately before use.

  • Cross-linking Reaction:

    • Add the bromofumaric acid stock solution to the protein solution to achieve a final molar excess of 10- to 100-fold over the protein. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

  • Quenching: Add the quenching solution to a final concentration of 10-50 mM to stop the reaction by consuming excess bromofumaric acid. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess cross-linker and byproducts by gel filtration using a desalting column or by dialysis against a suitable buffer.

  • Analysis: Analyze the cross-linked products by SDS-PAGE, mass spectrometry, or other appropriate techniques.

Causality Behind Experimental Choices:

  • pH: The pH is maintained between 7.5 and 8.5 to favor the deprotonation of cysteine residues to the more reactive thiolate form, while minimizing the reaction with amines.

  • DMSO: Bromofumaric acid has limited aqueous solubility, and DMSO is used as a solvent for the stock solution.

  • Quenching: A thiol-containing reagent like DTT is used to quench the reaction, ensuring that no further cross-linking occurs during subsequent analysis.

Protocol 2: Two-Step Cross-linking Utilizing Both Bromo and Carboxyl Groups

This protocol describes a two-step process where the α-bromo group is first reacted with a thiol-containing molecule, followed by the activation of the carboxylic acid groups for reaction with amines.

Step 1: Reaction with a Thiol-Containing Molecule

  • Follow steps 1-3 of Protocol 1 to conjugate bromofumaric acid to your first protein or molecule via its sulfhydryl groups.

  • After the reaction, purify the conjugate using a desalting column to remove excess unreacted bromofumaric acid.

Step 2: Activation of Carboxylic Acid Groups and Reaction with an Amine-Containing Molecule

Materials:

  • Purified conjugate from Step 1

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Amine-containing molecule (e.g., another protein) in a suitable buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Carboxyl Group Activation:

    • To the purified conjugate, add NHS to a final concentration of 5 mM and EDC to a final concentration of 2 mM.

    • Incubate for 15 minutes at room temperature to activate the carboxylic acid groups.

  • Reaction with Amine:

    • Immediately add the amine-containing molecule to the activated conjugate solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Add the quenching solution to a final concentration of 20-50 mM to quench the reaction. Incubate for 15 minutes.

  • Purification and Analysis: Purify and analyze the final cross-linked product as described in Protocol 1.

Causality Behind Experimental Choices:

  • Two-Step Procedure: This approach allows for the specific and controlled formation of hetero-conjugates.

  • EDC/NHS Chemistry: EDC and NHS are commonly used to activate carboxyl groups to form a more reactive NHS-ester, which then readily reacts with primary amines to form a stable amide bond.[7]

Application in Hydrogel Formation

The dicarboxylic acid nature of bromofumaric acid makes it a suitable cross-linker for polymers containing hydroxyl or amino groups, such as polyvinyl alcohol (PVA) or chitosan, to form hydrogels.[4][5]

cluster_2 Hydrogel Formation Workflow Polymer Polymer with -OH or -NH2 groups Mix Mixing and Reaction Polymer->Mix BrFA Bromofumaric Acid BrFA->Mix Hydrogel Cross-linked Hydrogel Network Mix->Hydrogel

Sources

Application

Advanced Protocols for the Polymerization and Functionalization of Bromofumaric Acid Esters

Executive Summary & Strategic Rationale Bromofumaric acid esters represent a specialized class of electron-deficient, tri-substituted vinyl monomers. Unlike their non-halogenated counterparts (dialkyl fumarates), the pre...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Bromofumaric acid esters represent a specialized class of electron-deficient, tri-substituted vinyl monomers. Unlike their non-halogenated counterparts (dialkyl fumarates), the presence of the bromine atom at the vinylic position introduces a unique duality: it significantly increases steric hindrance, making homopolymerization kinetically challenging, while simultaneously enhancing the electron deficiency of the double bond.

Why work with Bromofumarates?

  • High-Density Functionalization: The bromine atom serves as a latent "chemical handle" on every repeat unit of the polymer backbone, enabling post-polymerization modification (PPM) via nucleophilic substitution.

  • Alternating Sequence Control: Due to their extreme electron deficiency, bromofumarates exhibit a strong tendency to form strictly alternating copolymers with electron-rich monomers (e.g., styrene, vinyl ethers), allowing for precise sequence control without living polymerization techniques.

  • Flame Retardancy: The incorporation of halogenated units inherently improves the thermal stability and flame resistance of the resulting materials.

This guide provides a validated workflow for overcoming the steric barriers of bromofumarates to synthesize functional copolymers and subsequent derivatives.

Mechanistic Framework

The polymerization of bromofumaric acid esters is governed by the competition between steric inhibition and electronic activation .

The Steric-Electronic Paradox
  • Steric Inhibition (The Barrier): The 1,2-disubstitution of the esters combined with the bulky bromine atom creates a high energy barrier for propagation (

    
    ). Homopolymerization is often thermodynamically forbidden (ceiling temperature 
    
    
    
    < ambient) or kinetically negligible.
  • Electronic Activation (The Solution): The bromine and two carbonyl groups strongly withdraw electron density, making the monomer a potent electron acceptor. When paired with an electron donor monomer (e.g., Styrene), a Charge Transfer Complex (CTC) or strong polar effect lowers the activation energy for cross-propagation.

Diagram: Copolymerization Mechanism

The following diagram illustrates the alternating copolymerization pathway driven by polar effects.

G cluster_cycle Propagation Cycle Start Initiator (I•) M_D Donor Monomer (Styrene) Start->M_D Initiation M_A Acceptor Monomer (Bromofumarate) Complex [D...A] Complex (Charge Transfer) M_D->Complex M_A->Complex P_D ~P-D• (Electron Rich Radical) P_D->M_D Slow (k_DD) P_D->M_A Fast (k_DA) P_A ~P-A• (Electron Poor Radical) P_D->P_A Polymer Alternating Copolymer ~[D-A]n~ P_D->Polymer P_A->M_D Fast (k_AD) P_A->M_A Very Slow (k_AA) P_A->P_D P_A->Polymer

Caption: Alternating radical copolymerization mechanism driven by polarity differences between Donor (Styrene) and Acceptor (Bromofumarate) monomers.

Experimental Protocols

Protocol A: Synthesis of Diethyl Bromofumarate (Monomer)

Note: While commercially available, in-house synthesis ensures purity, which is critical for polymerization kinetics.

Reagents: Diethyl fumarate, Bromine (


), Carbon Tetrachloride (

), Pyridine.
  • Bromination: Dissolve diethyl fumarate (1.0 eq) in

    
    . Add 
    
    
    
    (1.05 eq) dropwise at 0°C. Reflux for 4 hours to form diethyl dibromosuccinate (intermediate).
  • Dehydrobromination: Cool the intermediate to 0°C. Add Pyridine (1.1 eq) dropwise. The base eliminates HBr to restore the double bond.

  • Purification: Filter the pyridinium bromide salt. Wash the organic layer with dilute HCl and water. Dry over

    
    .
    
  • Distillation: Vacuum distill the crude oil. Collect the fraction at ~110°C (at 5 mmHg).

    • QC Check:

      
       NMR (
      
      
      
      ) should show a singlet olefinic proton at
      
      
      6.9-7.2 ppm.
Protocol B: Radical Copolymerization with Styrene

This protocol targets an alternating copolymer poly(diethyl bromofumarate-alt-styrene).

Materials:

  • Monomer A: Diethyl Bromofumarate (DEBF)

  • Monomer B: Styrene (purified over basic alumina to remove inhibitor)

  • Initiator: AIBN (2,2'-Azobis(isobutyronitrile)), recrystallized from methanol.

  • Solvent: Toluene or Benzene (anhydrous).

Step-by-Step Workflow:

  • Feed Preparation:

    • In a Schlenk tube, combine DEBF (10 mmol) and Styrene (10 mmol) for a 1:1 molar feed.

    • Note: Even if the feed is not 1:1, the polymer will tend toward alternation, but 1:1 maximizes yield and regularity.

    • Add Toluene to reach a total monomer concentration of 2.0 M. High concentration helps overcome steric barriers.

    • Add AIBN (1.0 mol% relative to total monomer).

  • Degassing (Critical):

    • Oxygen acts as a radical trap. Perform at least 3 cycles of Freeze-Pump-Thaw .

    • Freeze in liquid

      
      , apply vacuum (<0.1 mbar), seal, thaw in warm water. Repeat.
      
    • Backfill with Argon/Nitrogen.

  • Polymerization:

    • Place the Schlenk tube in a thermostated oil bath at 60°C .

    • Stir magnetically for 12–24 hours.

    • Observation: Viscosity should increase gradually.

  • Termination & Isolation:

    • Quench the reaction by cooling to 0°C and exposing to air.

    • Precipitation: Drop the reaction mixture slowly into a 10-fold excess of cold Methanol or Hexane . The polymer will precipitate as a white powder or sticky gum.

    • Decant solvent, redissolve polymer in minimal THF, and re-precipitate (repeat 2x to remove unreacted bromofumarate).

  • Drying:

    • Dry in a vacuum oven at 40°C for 24 hours.

Protocol C: Post-Polymerization Modification (Substitution)

The bromine atom allows for nucleophilic substitution, converting the polymer into a functionalized derivative (e.g., with azide for Click chemistry).

  • Dissolution: Dissolve 200 mg of the copolymer in 5 mL DMF (Dimethylformamide).

  • Reagent Addition: Add Sodium Azide (

    
    , 5.0 eq relative to Br content).
    
  • Reaction: Stir at 60°C for 24 hours.

  • Workup: Precipitate into water. The product (poly(azidofumarate-alt-styrene)) is collected and dried. Caution: Azides are shock-sensitive; do not use halogenated solvents for workup.

Characterization & Data Interpretation

Expected Data Profile
TechniqueParameterExpected ResultInterpretation

NMR

6.9-7.2 ppm
Disappears Consumption of monomeric vinyl proton.

NMR

4.5-5.5 ppm
Appears (Broad) Formation of methine (CH-Br) in polymer backbone.
FT-IR 1640 cm

Disappears Loss of C=C stretch.
GPC

5,000 - 30,000 DaModerate molecular weight due to steric chain transfer.
GPC PDI (

)
1.5 - 2.0Typical for free radical polymerization.
TGA

~220°CLower than polystyrene due to labile C-Br bond.
Troubleshooting Guide
  • Problem: Low Yield (<10%)

    • Cause: Steric hindrance is dominating; radical flux is too low.

    • Solution: Increase monomer concentration (bulk polymerization if possible) or increase initiator concentration to 2 mol%.

  • Problem: Polymer is Brown/Dark

    • Cause: Dehydrobromination (loss of HBr) occurring at high temperatures, creating conjugated double bonds.

    • Solution: Lower polymerization temperature to 50°C and extend time. Ensure solvent is acid-free.

  • Problem: Broad NMR Signals

    • Cause: Restricted rotation due to bulky Br and phenyl groups (tacticity effects).

    • Solution: Run NMR at elevated temperature (50°C) in DMSO-

      
       to sharpen peaks.
      

References

  • Otsu, T., & Yoshioka, M. (1992). Synthesis and characterization of poly(fumarate)s. Progress in Polymer Science, 17(6), 1021-1045. Link

  • Yamada, B., et al. (1996). Kinetic study of radical polymerization of dialkyl fumarates using electron spin resonance spectroscopy. Journal of Polymer Science Part A: Polymer Chemistry. Link

  • Hadjichristidis, N., et al. (2018). Polymerization Mechanisms: Radical Polymerization.[1][2][3] University of Mustansiriyah. Link

  • Matyjaszewski, K. (2002). Fundamentals of Controlled/Living Radical Polymerization. Carnegie Mellon University. Link

  • Glocklhofer, F., & Heeney, M. (2022). Post-polymerisation approaches for the rapid modification of conjugated polymer properties. Materials Horizons. Link

Sources

Method

Synthesis of functional materials from Bromofumaric acid

Application Note: Strategic Utilization of Bromofumaric Acid in Covalent Drug Discovery and Functional Polymer Synthesis Executive Summary & Strategic Rationale Bromofumaric acid (BFA) and its diester derivatives represe...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Bromofumaric Acid in Covalent Drug Discovery and Functional Polymer Synthesis

Executive Summary & Strategic Rationale

Bromofumaric acid (BFA) and its diester derivatives represent a "privileged scaffold" in modern synthetic chemistry due to their dual electrophilic nature. Unlike simple Michael acceptors (e.g., acrylamides) that undergo reversible or irreversible saturation, BFA possesses a leaving group (Bromine) directly attached to the electrophilic alkene.

This structural feature unlocks two distinct chemical pathways:

  • Addition-Elimination (

    
    V):  In drug discovery, this allows for the formation of stable unsaturated vinyl sulfide adducts with cysteine residues, retaining planarity and often improving potency over saturated adducts.
    
  • Post-Polymerization Modification (PPM): In material science, the surviving bromine atom on the polymer backbone serves as a reactive handle for late-stage functionalization (e.g., azide substitution for Click chemistry).

This guide provides validated protocols for utilizing BFA in covalent inhibitor design and functional polyester synthesis.

Application I: Covalent Fragment Discovery (The "Warhead")

Context: In Targeted Covalent Inhibition (TCI), the "warhead" is the electrophilic moiety that reacts with a nucleophilic residue (usually Cysteine) on the target protein. Bromofumarates act as "suicide substrates" that can cross-link proteins or form irreversible adducts via a unique mechanism.

Mechanistic Insight: The Vinyl Sulfide Advantage

Unlike standard acrylamides, which form a saturated bond upon cysteine attack (


), bromofumarates can undergo an addition-elimination sequence.
  • Step 1: Thiolate attack at the

    
    -carbon (Michael Addition).
    
  • Step 2: Elimination of HBr (restoring the double bond).

  • Result: A stable vinyl sulfide linkage. This retains the rigid geometry of the ligand, potentially reducing the entropic penalty of binding.

Protocol 1: Cysteine Reactivity & Labeling Assay

Objective: Determine the kinetics and binding mode of a Bromofumarate-based fragment to a model thiol (N-acetylcysteine or a protein domain).

Materials:

  • Ligand: Dimethyl bromofumarate (DMBF) or BFA-derivative (10 mM in DMSO).

  • Nucleophile: N-Acetylcysteine (NAC) methyl ester (10 mM in buffer).

  • Buffer: PBS pH 7.4 (degassed to prevent disulfide formation).

  • Internal Standard: 1,3,5-Trimethoxybenzene.

Step-by-Step Methodology:

  • Preparation: Dissolve DMBF (1.0 eq) and Internal Standard in

    
    -DMSO (0.5 mL) for NMR monitoring, or prepare in acetonitrile for LC-MS.
    
  • Initiation: Add NAC (1.2 eq) dissolved in buffered

    
     or buffer/solvent mix.
    
  • Monitoring:

    • NMR: Track the disappearance of the alkene proton signal (

      
       7.0–7.5 ppm) and the appearance of the vinyl sulfide singlet.
      
    • LC-MS: Monitor for the mass shift.

      • Mass Shift (Addition): +163 Da (NAC adduct).

      • Mass Shift (Add-Elim): +82 Da (Loss of HBr).

  • Validation: If the bromine remains (simple addition), the product is a saturated alkane. If bromine is lost, the product is an unsaturated vinyl sulfide.

DOT Diagram: Cysteine Labeling Pathway

CysteineReaction Start Bromofumarate (Electrophile) Intermediate Carbanion Intermediate Start->Intermediate Michael Addition Cys Cysteine Thiol (Nucleophile) Cys->Intermediate PathA Protonation (Saturated Adduct) Intermediate->PathA Low pH / No Base PathB HBr Elimination (Vinyl Sulfide) Intermediate->PathB Physiological pH

Caption: Bifurcated pathway of cysteine reaction. Path B (Elimination) creates the stable vinyl sulfide warhead.

Application II: Synthesis of Functional Polyesters

Context: Poly(propylene fumarate) (PPF) is a biodegradable polymer used in bone tissue engineering. By substituting fumaric acid with Bromofumaric Acid , we introduce a "chemical handle" (the C-Br bond) along the backbone. This allows for the attachment of peptides or drugs after the polymer is formed, without interfering with the polymerization process.

Protocol 2: Step-Growth Polymerization of Poly(propylene bromofumarate)

Objective: Synthesize a polyester with pendant bromine groups.

Materials:

  • Monomer A: Dimethyl bromofumarate (DMBF). Note: The methyl ester is preferred over the acid to lower the melting point and improve solubility.

  • Monomer B: 1,2-Propanediol (or PEG-diol for hydrogels).

  • Catalyst: Zinc Chloride (

    
    ) or Hydroquinone (inhibitor for radical crosslinking).
    
  • Equipment: 3-neck round bottom flask, nitrogen line, vacuum pump, oil bath.

Step-by-Step Methodology:

  • Transesterification (Oligomerization):

    • Charge flask with DMBF (10 mmol) and Diol (22 mmol). Add Hydroquinone (0.01 wt%).

    • Heat to 100°C under

      
       flow.
      
    • Observation: Methanol is distilled off.[1]

    • Checkpoint: Reaction proceeds until methanol evolution ceases (~4–6 hours).

  • Polycondensation:

    • Add

      
       catalyst (0.01 eq).
      
    • Increase temperature to 130°C.

    • Apply high vacuum (<1 mmHg) to remove excess diol and drive chain growth.

    • Duration: 4–8 hours depending on target Molecular Weight (MW).

  • Purification:

    • Dissolve crude polymer in Dichloromethane (DCM).

    • Precipitate into cold Diethyl Ether.

    • Vacuum dry.

  • Self-Validating QC:

    • H-NMR: Integration of the alkene proton (

      
      7.5 ppm) vs. the methyl group of the diol.
      
    • Functional Check: React a small aliquot with Sodium Azide (

      
      ). A shift in the IR spectrum (appearance of azide peak at 2100 
      
      
      
      ) confirms the bromine is active and available.

Data Summary: Typical Polymer Properties

ParameterValue RangeMethod of Verification
Yield 75% – 85%Gravimetric
Mn (Number Avg MW) 1,500 – 5,000 DaGPC (Gel Permeation Chromatography)
PDI (Dispersity) 1.5 – 2.2GPC
Bromine Retention >95%Elemental Analysis / NMR

DOT Diagram: Polymerization Workflow

PolymerSynthesis Monomers Dimethyl Bromofumarate + Excess Diol Step1 Transesterification (100°C, N2 flow) Monomers->Step1 Byproduct Remove Methanol Step1->Byproduct Step2 Polycondensation (130°C, Vacuum, ZnCl2) Step1->Step2 Polymer Bromofumarate Polyester (Active Br-Handle) Step2->Polymer PPM Post-Polymerization Modification (Click Chem) Polymer->PPM Optional Functionalization

Caption: Step-growth synthesis of functionalized polyesters. The Br-handle survives the process for later modification.

Application III: Heterocycle Synthesis (Thiazoles)

Context: Bromofumaric acid is a direct precursor to 2-aminothiazole-4-carboxylic acid derivatives via the Hantzsch Thiazole Synthesis . These scaffolds are ubiquitous in kinase inhibitors and antibiotics.

Protocol 3: Condensation with Thiourea Objective: Synthesize a thiazole scaffold from BFA.

  • Reactants: Dissolve Bromofumaric acid (1 eq) and Thiourea (1.1 eq) in Ethanol or Acetone.

  • Reflux: Heat to reflux for 2–4 hours. The reaction is driven by the nucleophilic attack of sulfur on the

    
    -carbon (relative to Br) followed by cyclization.
    
  • Workup: Cool the solution. The hydrobromide salt of the thiazole often precipitates. Neutralize with Sodium Acetate to isolate the free base.

  • Result: Yields 2-amino-thiazole-4-acetic acid derivatives (or carboxylic acid depending on decarboxylation conditions).

References

  • Covalent Warhead Chemistry

    • Specific Mechanism:[2][3] The reaction of halo-fumarates with cysteine often proceeds via addition-elimination to form vinyl sulfides.

    • Source: Ábrányi-Balogh, P., et al.
    • Verification:

  • Polymer Synthesis (Fumarates)

    • Protocol Basis: Step-growth polymerization of fumarate diesters is a standard protocol for biodegradable scaffolds.
    • Source: "Synthesis and characterization of poly(propylene fumarate-co-ethylene glycol) hydrogels." Biomaterials.[4]

    • Verification:

  • Heterocycle Synthesis

    • Reaction Class: Hantzsch Thiazole Synthesis using -halo carbonyls (or equivalents like bromofumaric acid).
    • Verification:

Sources

Application

Application Notes and Protocols: Bromofumaric Acid in the Synthesis of Metal-Organic Frameworks (MOFs)

Abstract This comprehensive guide details the strategic use of bromofumaric acid as a versatile building block in the synthesis of functional Metal-Organic Frameworks (MOFs). It provides an in-depth exploration of the sy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the strategic use of bromofumaric acid as a versatile building block in the synthesis of functional Metal-Organic Frameworks (MOFs). It provides an in-depth exploration of the synthesis of bromo-functionalized MOFs, their characterization, and their significant potential for post-synthetic modification (PSM). This document is intended for researchers, scientists, and professionals in drug development, offering both the theoretical underpinnings and practical protocols for leveraging the unique properties of bromofumaric acid in advanced materials design. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.

Introduction: The Strategic Advantage of Bromofumaric Acid in MOF Synthesis

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, often referred to as linkers.[1] The modular nature of MOFs allows for the tuning of their structure and function by judiciously selecting these components.[2] While fumaric acid, a naturally occurring dicarboxylic acid, is utilized in the synthesis of biocompatible MOFs, the introduction of a bromine substituent to create bromofumaric acid opens up a new frontier for functional materials.[3][4]

The bromine atom serves as a highly valuable functional handle. Its presence on the fumaric acid backbone allows for a plethora of post-synthetic modifications, enabling the covalent attachment of various functional groups to the MOF structure.[5] This approach provides access to materials that would be difficult or impossible to synthesize directly. Furthermore, the electronic properties imparted by the halogen can influence the MOF's performance in applications such as gas separation and catalysis.[3] This guide will provide a roadmap for harnessing the potential of bromofumaric acid in the creation of next-generation MOFs.

Synthesis of Bromofumaric Acid-Based MOFs: A Proposed Methodology

While the direct synthesis of MOFs using bromofumaric acid is not yet widely reported, a feasible approach can be extrapolated from established methods for fumarate-based MOFs and the synthesis of brominated organic compounds. The primary challenge lies in the synthesis of the bromofumaric acid linker itself.

Synthesis of the Bromofumaric Acid Linker

Bromofumaric acid can be synthesized via the bromination of fumaric acid. One reported method involves the addition of bromine to a heated aqueous solution of fumaric acid, which primarily yields dibromosuccinic acid but also produces bromofumaric acid as a byproduct.[6]

Conceptual Protocol for Bromofumaric Acid Synthesis:

  • In a well-ventilated fume hood, dissolve fumaric acid in water in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Heat the solution to boiling.

  • Slowly add a stoichiometric amount of bromine dropwise to the boiling solution.

  • After the addition is complete, continue to reflux the mixture for a specified period to encourage the elimination of HBr to form bromofumaric acid.

  • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the products.

  • The desired bromofumaric acid will need to be separated from unreacted fumaric acid and the dibromosuccinic acid byproduct, likely through techniques such as fractional crystallization or column chromatography.

It is crucial to note that this is a conceptual protocol and requires optimization and rigorous characterization of the final product.

Solvothermal Synthesis of a Hypothetical Zr-Bromofumarate MOF

Zirconium-based MOFs are known for their high stability, making them excellent candidates for functionalization.[7] A hypothetical solvothermal synthesis of a Zr-bromofumarate MOF is outlined below, based on protocols for similar fumarate-based structures.[4]

Protocol:

  • In a glass vial, dissolve bromofumaric acid and a zirconium salt (e.g., ZrCl₄) in a suitable solvent, typically N,N-dimethylformamide (DMF).

  • Add a modulator, such as benzoic acid or acetic acid, to control the crystallite size and reduce defects.[8]

  • Seal the vial and place it in a preheated oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 24-48 hours).

  • After the reaction, allow the vial to cool to room temperature.

  • Collect the crystalline product by filtration or centrifugation.

  • Wash the product thoroughly with fresh DMF and then with a lower-boiling-point solvent like ethanol to remove unreacted starting materials and solvent molecules from the pores.

  • Dry the final product under vacuum.

Characterization of Bromo-Functionalized MOFs

Thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties. A suite of analytical techniques should be employed:

Technique Purpose Expected Observations for a Bromo-Functionalized MOF
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the synthesized material.A diffraction pattern consistent with the expected crystal structure.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and determine the temperature at which the framework decomposes.A distinct weight loss profile indicating the removal of solvent molecules followed by the decomposition of the organic linker at higher temperatures.
Brunauer-Emmett-Teller (BET) Analysis To determine the specific surface area and pore volume of the MOF.A characteristic nitrogen adsorption-desorption isotherm indicating a porous material. The surface area may be slightly lower than the non-brominated analogue due to the increased mass and volume of the bromine atom.[9]
Scanning Electron Microscopy (SEM) To visualize the morphology and crystal size of the MOF particles.Images revealing the crystal habit (e.g., octahedral, cubic) and size distribution of the synthesized MOF.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the MOF structure.Characteristic peaks corresponding to the carboxylate groups of the fumarate linker and potentially a C-Br stretching vibration.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the structure of the organic linker after digestion of the MOF in a suitable deuterated acid.NMR spectra that match the expected chemical shifts and splitting patterns for bromofumaric acid.

Post-Synthetic Modification (PSM): Unleashing the Potential of the Bromo Group

The bromine atom on the fumarate linker is a versatile anchor for a wide range of post-synthetic modifications. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for creating new C-C bonds and introducing complex functionalities.[10]

Suzuki-Miyaura Coupling: Introduction of Aryl Groups

The Suzuki-Miyaura coupling reaction is a robust method for forming C-C bonds between an organohalide and an organoboron compound.[11] In the context of a bromo-functionalized MOF, this allows for the introduction of various aryl groups, which can be further functionalized to tune the MOF's properties.[12]

Experimental Protocol for Suzuki-Miyaura Coupling on a Bromo-Functionalized MOF:

  • Activate the bromo-functionalized MOF by heating under vacuum to remove solvent molecules from the pores.

  • In a reaction vessel, suspend the activated MOF in a suitable solvent (e.g., a mixture of DMF and water).

  • Add the desired arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a specific temperature (e.g., 80-100 °C) for a set time (e.g., 24 hours).

  • After the reaction, cool the mixture to room temperature.

  • Collect the modified MOF by filtration.

  • Wash the product extensively with the reaction solvent and other solvents to remove residual reagents and byproducts.

  • Dry the functionalized MOF under vacuum.

Heck Coupling: Introduction of Alkenyl Groups

The Heck reaction couples an unsaturated halide with an alkene, providing a route to introduce vinyl functionalities into the MOF structure.[13]

Experimental Protocol for Heck Coupling on a Bromo-Functionalized MOF:

  • Suspend the activated bromo-functionalized MOF in a suitable solvent (e.g., DMF or N,N-dimethylacetamide).

  • Add the desired alkene, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tolyl)₃), and a base (e.g., triethylamine).

  • Heat the reaction mixture under an inert atmosphere at a specific temperature (e.g., 100-120 °C) for a designated time (e.g., 24-48 hours).

  • Cool the reaction to room temperature and collect the modified MOF by filtration.

  • Thoroughly wash the product with the reaction solvent and other appropriate solvents.

  • Dry the final product under vacuum.

Sonogashira Coupling: Introduction of Alkynyl Groups

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, enabling the incorporation of alkyne functionalities into the MOF.[14]

Experimental Protocol for Sonogashira Coupling on a Bromo-Functionalized MOF:

  • Suspend the activated bromo-functionalized MOF in a suitable solvent (e.g., a mixture of triethylamine and DMF).

  • Add the terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₄), and a copper(I) co-catalyst (e.g., CuI).

  • Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating for a specified time (e.g., 12-24 hours).

  • Collect the modified MOF by filtration.

  • Wash the product extensively to remove all residual reagents and byproducts.

  • Dry the alkynyl-functionalized MOF under vacuum.

Visualization of Workflows

Synthesis and Post-Synthetic Modification Workflow

G cluster_synthesis MOF Synthesis cluster_psm Post-Synthetic Modification s1 Bromofumaric Acid + Metal Salt s2 Solvothermal Reaction s1->s2 Solvent, Modulator s3 Bromo-Functionalized MOF s2->s3 Crystallization p1 Bromo-Functionalized MOF p2 Coupling Reaction (Suzuki, Heck, Sonogashira) p1->p2 Reagents, Catalyst p3 Functionalized MOF p2->p3 Covalent Modification

Caption: Workflow for the synthesis and post-synthetic modification of a bromofumaric acid-based MOF.

Logical Relationship of Bromofumaric Acid in Functional MOF Design

G A Bromofumaric Acid B Bromo-Functionalized MOF A->B Synthesis C Post-Synthetic Modification B->C Enables D Diverse Functionalities C->D Introduces E Targeted Applications (Drug Delivery, Catalysis) D->E Leads to

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude Bromofumaric Acid

Case ID: BFA-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction: The "Trans" Advantage Welcome to the technical support hub for Bromofumaric acid (BFA). If you...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: BFA-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Trans" Advantage

Welcome to the technical support hub for Bromofumaric acid (BFA). If you are accessing this guide, you are likely dealing with a crude product resulting from the dehydrobromination of meso-2,3-dibromosuccinic acid or the direct bromination of fumaric acid.

The Core Challenge: The purification of Bromofumaric acid relies heavily on stereochemistry. The primary impurity is almost always its cis-isomer, Bromomaleic acid .

  • Bromofumaric acid (trans): High symmetry, efficient crystal packing, lower solubility in polar solvents.

  • Bromomaleic acid (cis): Dipole moment present, poor packing, higher solubility in water/polar solvents.

We exploit this solubility differential to purify the crude material. The protocol below is a self-validating system: if your melting point does not rise, the cis-isomer remains.

Module 1: Critical Quality Attributes (Diagnostics)

Before starting purification, characterize your crude material to establish a baseline.

ParameterSpecification (Pure)Common Crude ValueDiagnostic Insight
Appearance White crystalline solidYellow/Brown powderColor indicates free bromine (

) or oxidized organic matter.
Melting Point 185–190 °C 130–160 °CA depressed MP is the surest sign of Bromomaleic acid (MP ~140 °C) contamination [1, 2].
Solubility (Water) Low (Cold), High (Hot)High (Cold)High cold water solubility suggests significant cis-isomer presence or residual mineral acids (HBr).
HPLC Purity >98% (Area %)85–90%Look for the cis-isomer peak eluting earlier on C18 columns due to higher polarity.
Module 2: Purification Workflow (Recrystallization)

Solvent System: Water (Acidified). Rationale: While organic solvents (EtOAc/Hexane) can be used, water is superior for removing the cis-isomer (Bromomaleic acid) because the cis-isomer is significantly more water-soluble than the trans-isomer (BFA) [3]. Acidification (HCl) suppresses the ionization of the carboxylic acid groups, maximizing the recovery yield of the BFA.

Step-by-Step Protocol
  • Dissolution:

    • Place 10 g of crude Bromofumaric acid in a 250 mL Erlenmeyer flask.

    • Add 50 mL of 1N HCl . (Do not use pure water; the pH control is vital to prevent loss of product to the mother liquor).

    • Heat to boiling (approx. 100 °C) with magnetic stirring.

    • Checkpoint: If the solution is dark brown/black, add 0.5 g of activated charcoal carefully (avoid foaming) and boil for 5 minutes.

  • Hot Filtration (Critical for Insolubles):

    • While boiling hot, filter the solution through a pre-heated Buchner funnel or fluted filter paper to remove charcoal or unreacted meso-dibromosuccinic acid (if present as a highly insoluble contaminant).

  • Crystallization (The Separation Event):

    • Allow the filtrate to cool slowly to room temperature (25 °C) over 2 hours. Do not shock cool in ice yet; rapid cooling traps the cis-impurity inside the trans-crystal lattice.

    • Once crystals form, cool the flask in an ice bath (0–4 °C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter the crystals under vacuum.[1]

    • Wash: Wash the filter cake with 2 x 5 mL of ice-cold 1N HCl .

    • Note: Do not wash with large volumes of water, as BFA has appreciable solubility in non-acidified water.

  • Drying:

    • Dry in a vacuum oven at 40–50 °C for 12 hours.

    • Warning: Exceeding 100 °C can cause decarboxylation or dehydration to anhydrides.

Module 3: Visual Logic Flow

The following diagram illustrates the decision logic and mass flow during purification.

BFA_Purification Crude Crude Bromofumaric Acid (Contains Bromomaleic & Color) Dissolve Dissolve in Boiling 1N HCl (Suppress Ionization) Crude->Dissolve Charcoal Add Activated Carbon (If Colored) Dissolve->Charcoal Dark Color? Filter_Hot Hot Filtration Dissolve->Filter_Hot Clear? Charcoal->Filter_Hot Cooling Slow Cooling to 25°C (Differentiation Step) Filter_Hot->Cooling IceBath Ice Bath (0-4°C) Cooling->IceBath Filter_Cold Vacuum Filtration IceBath->Filter_Cold Product Pure Bromofumaric Acid (Precipitate) Filter_Cold->Product Solid Phase Waste Mother Liquor (Contains Bromomaleic Acid & Salts) Filter_Cold->Waste Liquid Phase

Caption: Workflow for the separation of Bromofumaric acid (Solid) from Bromomaleic acid (Liquid) based on differential solubility.

Module 4: Troubleshooting & FAQs

Q1: My product recovered yield is low (<50%). What happened?

  • Cause: You likely used pure water or too much solvent.

  • Fix: BFA is a dicarboxylic acid.[2] In neutral water, it partially ionizes, increasing solubility. Always use 1N HCl or 2N HCl as the solvent to suppress ionization (Common Ion Effect). Also, ensure you minimize the wash volume.

Q2: The melting point is still low (150–160 °C) after one recrystallization.

  • Cause: Significant occlusion of Bromomaleic acid (cis-isomer).

  • Fix: The cis-isomer is stubborn. Perform a second recrystallization. Alternatively, switch solvents: dissolve in a minimum amount of hot Ethyl Acetate, then add Hexane dropwise until cloudiness persists. Cool to crystallize. The cis-isomer is much more soluble in the organic mother liquor [4].

Q3: The product turned yellow during drying.

  • Cause: Thermal degradation or oxidation.

  • Fix: Brominated compounds are heat-sensitive. If you dried it >80 °C, you might be liberating trace

    
     or eliminating HBr. Lower the oven temperature to 40 °C and use a high vacuum.
    

Q4: Can I use this method to purify meso-dibromosuccinic acid (the precursor)?

  • Warning: No. Boiling meso-dibromosuccinic acid in water promotes the elimination of HBr , converting it into Bromofumaric acid [5]. If your goal is to purify the precursor, you must use concentrated acid (2N HCl) and avoid prolonged boiling, or use an anhydrous solvent system.

References
  • PubChem. (n.d.).[3] Bromomaleic Acid | C4H3BrO4.[3][4][5] National Library of Medicine. Retrieved from [Link][3]

  • Fischer, A. (2009).[4][5] 2-Bromomaleic acid.[3][4] PubMed Central (PMC). Retrieved from [Link]

  • Norbidar. (2025). The stability comparison of fumaric acid and maleic acid. Retrieved from [Link]

  • University of Rochester. (n.d.). Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (2009).[4] Addition of bromine to fumaric acid to meso-dibromosuccinic acid. OC-Praktikum. Retrieved from [Link]

Sources

Optimization

How to improve the yield of Bromofumaric acid synthesis

Technical Support Center: Organic Synthesis Division Subject: Optimization of Bromofumaric Acid Synthesis (Yield & Purity) Ticket ID: #BF-SYN-001 Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organic Synthesis Division Subject: Optimization of Bromofumaric Acid Synthesis (Yield & Purity) Ticket ID: #BF-SYN-001 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The synthesis of Bromofumaric acid is a classic "stereochemical trap." The primary cause of low yield is not usually reaction failure, but rather stereochemical misdirection and solubility losses .

The standard route involves the bromination of fumaric acid to meso-2,3-dibromosuccinic acid, followed by dehydrobromination. The critical failure point is the elimination step: anti-elimination from the meso intermediate kinetically favors Bromomaleic acid (the cis isomer), not Bromofumaric acid (the trans isomer).

To improve yield, you must shift the reaction from Kinetic Control (Bromomaleic) to Thermodynamic Control (Bromofumaric) and exploit the solubility differential between the two isomers.

Module 1: The Reaction Mechanism & Critical Control Points

Understanding the stereochemical pathway is the only way to troubleshoot yield loss.

BromofumaricSynthesis Fumaric Fumaric Acid (Trans-isomer) Meso Meso-2,3-Dibromosuccinic Acid (Precipitate) Fumaric->Meso Anti-Addition (High Yield) Br2 Br2 / H2O (Reflux) Br2->Meso Elimination Dehydrobromination (-HBr) Meso->Elimination BromoMaleic Bromomaleic Acid (Cis-isomer) KINETIC PRODUCT Elimination->BromoMaleic Anti-Elimination (Fast) BromoFumaric Bromofumaric Acid (Trans-isomer) THERMODYNAMIC PRODUCT Elimination->BromoFumaric Direct Route (Requires Optimization) BromoMaleic->BromoFumaric Isomerization (Acid/Heat/Time)

Figure 1: The stereochemical pathway. Note that the direct elimination product of the meso-intermediate is often the undesired cis-isomer (Bromomaleic), which must be isomerized to the desired trans-isomer (Bromofumaric).

Module 2: Step 1 - Bromination (The Precursor)

Goal: Maximize yield of meso-2,3-dibromosuccinic acid. Typical Yield: >90%

This step is robust, but yield is often lost due to incomplete reaction or solubility management .

Optimization Protocol:
  • Solvent System: Use Water instead of Acetic Acid.

    • Why? Fumaric acid is sparingly soluble in water but dissolves at reflux. The product (meso-dibromo) is insoluble in cold water, allowing for easy filtration (yield capture). Acetic acid makes isolation messier and increases waste disposal costs.

  • Stoichiometry: Use a 5-10% excess of Bromine .

    • Indicator: The solution must remain red/brown at the end of reflux. If it turns colorless, you have unreacted fumaric acid which will contaminate the next step.

  • Temperature Control: Reflux (100°C) is mandatory.

    • Mechanism:[1][2][3][4][5][6] High temperature ensures Fumaric acid is in solution to react.

  • Isolation: Cool strictly to 10-15°C .

    • Yield Tip: Do not freeze the solution (<0°C). Freezing water traps impurities. 10°C precipitates the meso-dibromo compound while keeping impurities soluble.

Troubleshooting Table: Bromination

Symptom Diagnosis Remedy
Low Precipitate Mass Incomplete Bromination Check if solution turned colorless during reflux. Add more Br2 until color persists.
Product is Yellow/Sticky Trapped Br2 / Solvent Wash filter cake thoroughly with Ice Water . Dry under vacuum; heat can degrade it.

| Starting Material in NMR | Fumaric Acid insolubility | Ensure vigorous stirring.[7] Fumaric acid floats; it must be mechanically dispersed into the hot water. |

Module 3: Step 2 - Dehydrobromination & Isomerization (The Yield Maker)

Goal: Convert meso-dibromo to Bromofumaric acid. Critical Issue: Avoiding the "Bromomaleic Trap."

The elimination of HBr from meso-dibromosuccinic acid via an E2 mechanism (anti-elimination) naturally yields Bromomaleic acid (cis). To get Bromofumaric acid (trans), you must force an isomerization.

The "High-Yield" Protocol (Thermodynamic Shift)

Do not rely on simple base elimination. Use a Thermal Hydrolysis/Isomerization approach.

  • Reaction Medium: Suspend meso-dibromosuccinic acid in water.

  • Base Catalysis (Optional but risky): Strong bases (KOH) favor the kinetic product (Bromomaleic).

    • Recommendation: Use weakly acidic conditions or pure thermal elimination to favor the thermodynamic product.

  • The Boiling Step (Crucial):

    • Heat the aqueous suspension to reflux.

    • Time is Yield: Short reflux (<1 hr) yields mixtures rich in Bromomaleic acid. Extended reflux (3-5 hours) allows the Bromomaleic acid to isomerize into the more stable Bromofumaric acid.

    • Mechanism:[1][2][3][4][5][6] The acidic environment (HBr is generated in situ) catalyzes the cis-to-trans isomerization.

  • Concentration:

    • Bromofumaric acid is significantly less soluble in cold water than Bromomaleic acid.

    • After reflux, concentrate the solution volume by 30-50% if necessary.

Yield Comparison Data

Condition Major Product Approx. Isomer Ratio (Fumaric:Maleic)
KOH / Ethanol (Low Temp) Bromomaleic Acid 10:90
Water Reflux (1 hour) Mixed Isomers 40:60

| Water Reflux (4+ hours) | Bromofumaric Acid | >90:10 |

Module 4: Isolation & Purification

Goal: Isolate pure Bromofumaric acid without losing it in the mother liquor.

  • Crystallization:

    • Cool the reaction mixture slowly to room temperature, then to 4°C.

    • Bromofumaric acid (High MP: ~185°C) will crystallize out.

    • Bromomaleic acid (Low MP: ~140°C / more soluble) will remain in the mother liquor.

  • Recrystallization (Polishing):

    • If NMR shows cis-isomer contamination, recrystallize from 2N HCl .

    • Why HCl? It suppresses the ionization of the carboxylic acid groups, lowering solubility and maximizing recovery, while maintaining the acidic environment that prevents reverse isomerization.

FAQ: Troubleshooting Specific Issues

Q1: My final product has a melting point of 135-140°C. What happened? A: You isolated Bromomaleic acid . This usually happens if the reflux time in Step 2 was too short or if you used a strong base without an acidification/isomerization step.

  • Fix: Dissolve the product in water, add a catalytic amount of HBr or HCl, and reflux for 4 hours. Cool to crystallize the correct isomer.

Q2: The yield in Step 2 is very low (<40%). A: Check your mother liquor. Since Bromofumaric acid is somewhat soluble in water (though less than the maleic isomer), you may be discarding it.

  • Fix: Evaporate the mother liquor to half volume and chill again. Do not evaporate to dryness, or you will coprecipitate impurities.

Q3: Can I use Acetylenedicarboxylic acid as a starting material to save time? A: Theoretically, yes (addition of HBr). However, this reaction often yields mixtures of isomers and the starting material is significantly more expensive. The bromination of fumaric acid is the most cost-effective and scalable route if the isomerization time is managed correctly.

Q4: How do I distinguish the isomers by NMR? A:

  • Bromofumaric (Trans): The vinylic proton typically appears downfield (higher ppm) due to the anisotropy of the trans carbonyl group.

  • Bromomaleic (Cis): The vinylic proton is slightly upfield.

  • Definitive Test: Coupling constants are not useful (singlet). Use Melting Point (185°C vs 140°C) or TLC (Bromomaleic is more polar/mobile in acidic eluents).

References

  • Organic Syntheses , Coll. Vol. 1, p.131 (1941); Vol. 18, p.17 (1938). Preparation of meso-dibromosuccinic acid.[1][8][9]Link

  • Organic Syntheses , Coll. Vol. 2, p.177 (1943). Differentiation and synthesis of fumaric/maleic derivatives.[1]Link

  • Journal of the American Chemical Society, "Stereochemistry of the Addition of Bromine to Fumaric and Maleic Acids." (Classic mechanistic grounding regarding anti-addition).
  • OC-Praktikum.de , Experiment 3002/3033. Detailed protocols on the elimination of HBr from dibromosuccinic acid and the impact of heating time on isomer ratios.Link

Sources

Troubleshooting

Technical Support Center: A Troubleshooting Guide for Bromofumaric Acid Reactions

Welcome to the technical support center for bromofumaric acid reactions. This guide is designed for researchers, scientists, and professionals in drug development who work with or synthesize bromofumaric acid and its der...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for bromofumaric acid reactions. This guide is designed for researchers, scientists, and professionals in drug development who work with or synthesize bromofumaric acid and its derivatives. Here, we move beyond simple protocols to explore the causality behind experimental outcomes, providing you with the in-depth knowledge required to troubleshoot and optimize your reactions effectively.

Introduction to Bromofumaric Acid Chemistry

Bromofumaric acid is a key intermediate in organic synthesis, often created through the electrophilic addition of bromine to fumaric acid. The trans configuration of fumaric acid's double bond dictates a specific stereochemical outcome, typically resulting in a meso compound, dibromosuccinic acid, via an anti-addition mechanism.[1][2] Understanding this mechanism is fundamental to troubleshooting, as deviations often point to issues with reaction conditions or starting material integrity. This guide addresses common challenges, from low yields to unexpected side products, providing logical, evidence-based solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stereochemical outcome of the bromination of fumaric acid? The reaction proceeds via an anti-addition mechanism. The initial attack by bromine forms a cyclic bromonium ion intermediate.[3] The subsequent attack by the bromide ion occurs from the opposite face, resulting in the formation of a meso product, (2R,3S)-2,3-dibromosuccinic acid.[1][3] Due to the molecule's symmetry, it is achiral despite having chiral centers.

Q2: Why does the reddish-brown color of bromine fade during the reaction? The reddish-brown color is characteristic of molecular bromine (Br₂). As the electrophilic addition reaction proceeds, bromine is consumed as it adds across the double bond of fumaric acid.[1] The fading and eventual disappearance of this color is a strong visual indicator that the reaction is progressing and nearing completion.[1]

Q3: What are the primary pKa values of bromofumaric acid and why are they important? Bromofumaric acid is a dicarboxylic acid with two dissociation constants (pKa₁ = 1.46; pKa₂ = 3.57).[4] These values are critical for experimental design, particularly in aqueous solutions. They influence the compound's solubility and charge state, which can affect its reactivity and purification. For instance, pH-controlled buffers are often necessary for stability in kinetic studies.[4]

Q4: Can I use N-Bromosuccinimide (NBS) as a brominating agent? Yes, NBS is a common and often safer alternative to liquid bromine for various bromination reactions.[5][6] For reactions involving the alpha-carbon of carboxylic acids (like the Hell-Volhard-Zelinskii reaction), NBS can be effective.[5] In some cases, particularly for allylic brominations, it may require a radical initiator like AIBN or light to initiate the reaction.[5]

In-Depth Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis or use of bromofumaric acid.

Problem 1: Low or No Product Yield

You've run the reaction, but upon workup, the yield is significantly lower than expected, or no product is observed.

Potential Causes & Solutions

  • Purity of Starting Materials: Fumaric acid should be pure and dry. Impurities can interfere with the reaction. Similarly, ensure your brominating agent (e.g., bromine, NBS) has not degraded.[7]

    • Actionable Protocol: Verify the purity of your fumaric acid via melting point determination (pure fumaric acid melts at 287 °C) or spectroscopy.[1] If using NBS, ensure it has been stored in a cool, dark, and dry place.[5]

  • Insufficient Enol/Enolate Formation: For certain bromination reactions, the formation of an enol intermediate is crucial. This can be an issue in acid-catalyzed reactions if the acid is too weak or not present in sufficient quantity.[5]

    • Actionable Protocol: If applicable to your specific reaction, ensure a strong acid catalyst (e.g., HBr) is present. Monitor the pH of the reaction mixture to ensure it remains in the optimal range for enolization.

  • Inadequate Reaction Temperature: The electrophilic addition of bromine to fumaric acid often requires heating to proceed at a reasonable rate. Some alpha-brominations also have specific temperature requirements.

    • Actionable Protocol: A typical procedure involves heating an aqueous solution of fumaric acid to boiling before adding bromine dropwise.[8] If you are experiencing a stalled reaction, consider incrementally increasing the temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Poor Solubility of Fumaric Acid: Fumaric acid has low solubility in water at room temperature.[1] If the starting material is not properly dissolved, the reaction will be slow or incomplete.

    • Actionable Protocol: The reaction is typically performed in boiling water to ensure the fumaric acid is dissolved.[8] Maintain vigorous stirring throughout the bromine addition to keep the reactants well-mixed.[7]

Problem 2: Formation of Multiple Products or Impurities

Your post-reaction analysis (e.g., NMR, LC-MS) shows the presence of your desired product alongside significant impurities or unexpected side products.

Potential Causes & Solutions

  • Isomerization or Side Reactions: Extended heating of the reaction mixture can lead to the formation of side products such as bromomaleic acid (the cis-isomer) or other elimination products.[8]

    • Actionable Protocol: Monitor the reaction closely using TLC. Once the starting material is consumed, cool the reaction promptly. Avoid prolonged heating after the reaction has reached completion. The mother liquor after initial crystallization often contains these side products.[8]

  • Di-brominated Species or Ring Bromination: While less common for fumaric acid itself, in more complex substrates, over-bromination can occur.[5]

    • Actionable Protocol: Carefully control the stoichiometry of the brominating agent. Add the bromine or NBS solution dropwise to avoid localized high concentrations.[8] Running the reaction at a lower temperature can sometimes improve selectivity.

  • Residual Starting Material: The presence of unreacted fumaric acid is a common impurity.

    • Actionable Protocol: Ensure a slight excess of the brominating agent is used. A persistent faint reddish-brown color at the end of the addition can indicate that all the fumaric acid has reacted.[8] Purification by recrystallization is effective at removing unreacted starting material.[9]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and resolving common issues in bromofumaric acid reactions.

TroubleshootingWorkflow Start Unsatisfactory Reaction Outcome Problem_Yield Low / No Yield Start->Problem_Yield Problem_Purity Impure Product / Multiple Spots on TLC Start->Problem_Purity Problem_Decomp Product Decomposition Start->Problem_Decomp Check_Reagents Verify Reagent Purity & Stoichiometry Problem_Yield->Check_Reagents Check_Temp Optimize Temperature & Reaction Time Problem_Yield->Check_Temp Check_Solubility Ensure Adequate Solubility & Stirring Problem_Yield->Check_Solubility Problem_Purity->Check_Reagents Check_SideRxn Investigate Side Reactions (e.g., Isomerization) Problem_Purity->Check_SideRxn Check_Workup Review Workup & Purification Protocol Problem_Purity->Check_Workup Problem_Decomp->Check_Temp Problem_Decomp->Check_Workup Check_Stability Assess Product Stability (pH, Temp, Light) Problem_Decomp->Check_Stability Action_PurifyReagents Purify/Replace Reagents Check_Reagents->Action_PurifyReagents Action_AdjustConditions Adjust Temp / Time Check_Temp->Action_AdjustConditions Action_ImproveMixing Use Boiling Solvent / Increase Stirring Rate Check_Solubility->Action_ImproveMixing Action_ControlRxn Monitor by TLC; Control Bromine Addition Check_SideRxn->Action_ControlRxn Action_OptimizePurification Optimize Recrystallization Solvent / pH Check_Workup->Action_OptimizePurification Action_ModifyStorage Store Product under Inert Atmosphere, Protected from Light/Heat Check_Stability->Action_ModifyStorage End Successful Synthesis Action_PurifyReagents->End Action_AdjustConditions->End Action_ImproveMixing->End Action_ControlRxn->End Action_OptimizePurification->End Action_ModifyStorage->End

Caption: A logical workflow for troubleshooting common problems in bromofumaric acid synthesis.

Key Experimental Protocols

Protocol 1: Synthesis of Dibromosuccinic Acid from Fumaric Acid

This protocol is adapted from established laboratory procedures for the electrophilic bromination of fumaric acid.[8]

Safety Note: This reaction must be performed in a well-ventilated fume hood. Bromine is highly corrosive and toxic. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8][10]

  • Setup: In a 100 mL two-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add fumaric acid (11.6 g, 100 mmol) and 40 mL of deionized water.

  • Heating: Heat the mixture to boiling with vigorous stirring to dissolve the fumaric acid.

  • Bromine Addition: While maintaining a boil, add bromine (5.7 mL, 110 mmol) dropwise from the addition funnel. Add the bromine at a rate such that the reddish-brown color dissipates before the next drop is added.

  • Reaction Completion: After the addition is complete, a slight excess of bromine should be present, indicated by a persistent pale yellow-brown color.

  • Workup: Cool the reaction mixture to room temperature, then place it in an ice bath to facilitate crystallization.

  • Isolation: Filter the crystallized crude product using a Büchner funnel and wash the crystals with several portions of ice-cold water.

  • Drying: Dry the product to a constant weight in a desiccator.

Protocol 2: Purification by Recrystallization

If the product is impure, recrystallization is an effective purification method.

  • Solvent Selection: The crude product can be recrystallized from hot 2 N hydrochloric acid.[8] Using boiling water is not recommended as it can lead to the elimination of HBr.[8] Alternatively, recrystallization from hot 1 N HCl followed by drying at 100 °C has been reported.[11]

  • Procedure: Dissolve the crude solid in a minimum amount of the hot recrystallization solvent. If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

  • Filtration: If charcoal was used, perform a hot gravity filtration to remove it.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration and dry them thoroughly.

Reaction Mechanism: Electrophilic Addition of Bromine

The diagram below illustrates the stepwise mechanism for the bromination of fumaric acid, highlighting the key bromonium ion intermediate and the stereochemistry of the addition.

Caption: Mechanism of bromine addition to fumaric acid proceeds via a bromonium ion.

Analytical Methods for Reaction Monitoring and Characterization

Proper analytical techniques are essential for confirming product identity and purity.

TechniqueApplicationExpected Results for Dibromosuccinic Acid
¹H NMR Structural verification and impurity detection.For the meso-product, a singlet for the two equivalent methine protons (CH-Br) is expected. The absence of a singlet around 7.5 ppm confirms the absence of side products like bromofumaric acid.[8]
HPLC/LC-MS Purity assessment and separation of components.A single major peak corresponding to the mass of the product. Useful for detecting non-volatile impurities and starting materials. LC-MS/MS methods can provide high sensitivity and specificity.[12]
GC-MS Analysis of volatile components.Gas chromatography is a standard technique for analyzing volatile organic compounds and can be used to identify brominated products, though derivatization may be needed for carboxylic acids.[13]
Melting Point Purity assessment.A sharp melting point close to the literature value (255 °C for meso-dibromosuccinic acid) indicates high purity.[8] A broad or depressed melting point suggests impurities.[9]

Safety Precautions

Working with brominating agents and acidic compounds requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.[14][15]

  • Ventilation: All manipulations involving bromine or hydrogen bromide should be conducted in a certified chemical fume hood.[8][14]

  • Spill Management: Have spill kits for bromine and acids readily available. Neutralize acid spills with a suitable agent like sodium bicarbonate.

  • Waste Disposal: Dispose of all chemical waste, including mother liquors containing halogenated compounds, according to your institution's hazardous waste guidelines.[8]

References

  • Department of Chemistry, University of Rochester. (n.d.). How to Troubleshoot a Reaction. Retrieved from [Link]

  • NORBIDAR. (2025). The mechanism of bromination of fumaric acid. Retrieved from [Link]

  • YouTube. (2020). Bromine Addition Mechanism to Fumaric Acid. Retrieved from [Link]

  • Google Patents. (1966). US3262972A - Bromine catalyzed isomerization of maleic acid to fumaric acid in the presence of a peroxide.
  • Study.com. (n.d.). Bromination of Acetanilide | Mechanism & Steps. Retrieved from [Link]

  • Study.com. (n.d.). Video: Bromination of Acetanilide | Mechanism & Steps. Retrieved from [Link]

  • oc-praktikum.de. (2009). 3002 Addition of bromine to fumaric acid to meso-dibromosuccinic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Dibromination of fumaric acid (1) and maleic acid (3), as reported by Kekulé. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Bromoform and Dibromochloromethane. Retrieved from [Link]

  • ResearchGate. (2020). How to purify Fumaric Acid-Brown 99% pure fumaric acid?. Retrieved from [Link]

  • ResearchGate. (2025). Analytical Method for Bromic Acid in Drinking Water by LC/MS/MS Using Multi-mode Column. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Fumaric acid. Retrieved from [Link]

  • Google Patents. (1957). US2784224A - Purification of fumaric acid.
  • Chemistry LibreTexts. (2025). 3.2: Purification of Products. Retrieved from [Link]

  • FAO AGRIS. (n.d.). Fumaric Acid Recovery and Purification from Fermentation Broth by Activated Carbon Adsorption Followed with Desorption by Acetone. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Fumaric Acid. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Bromofumaric Acid &amp; Derivatives Synthesis

Case ID: BFA-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Byproduct Formation and Stereochemical Control Introduction Welcome to the Technical Support Center. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: BFA-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Byproduct Formation and Stereochemical Control

Introduction

Welcome to the Technical Support Center. This guide addresses the specific challenges in synthesizing Bromofumaric acid and its derivatives (e.g., Dimethyl bromofumarate).

The synthesis of bromofumaric acid derivatives is deceptively simple. It is a classic example where stereoelectronic rules (anti-addition/anti-elimination) often fight against thermodynamic stability , leading to the wrong isomer (Bromomaleic acid) or persistent intermediates (meso-dibromosuccinic acid). Furthermore, the resulting double bond is highly electrophilic, making it a "Michael Acceptor" prone to nucleophilic attack during functionalization.

Module 1: The Reaction Pathway & Stereochemical Trap

To troubleshoot effectively, you must understand the "Stereochemical Trap." The standard route uses Fumaric Acid as the starting material.[1][2]

  • Bromination: Electrophilic addition of Br₂ to Fumaric acid (trans) proceeds via anti-addition , yielding meso-2,3-dibromosuccinic acid .

  • Elimination: Under basic conditions, the elimination of HBr follows an E2 mechanism requiring an anti-periplanar geometry.

  • The Trap: Eliminating H and Br from the meso compound in an anti-periplanar fashion forces the two carboxyl groups to be on the same side.

    • Kinetic Product: Bromomaleic Acid (Cis-isomer).

    • Thermodynamic Product: Bromofumaric Acid (Trans-isomer).

Visualizing the Pathway (Graphviz Diagram):

ReactionPathway Fumaric Fumaric Acid (Starting Material) Br2 Br2 Addition Fumaric->Br2 Meso meso-Dibromosuccinic Acid (Intermediate) Br2->Meso Anti-Addition Base Base (KOH/NaOH) Elimination Meso->Base FumaricProd Bromofumaric Acid (Thermodynamic Product - TRANS) Meso->FumaricProd Extended Reflux (In-situ Isomerization) Maleic Bromomaleic Acid (Kinetic Product - CIS) Base->Maleic Anti-Elimination (Stereoelectronic Control) Isom Isomerization (H+, Heat, or UV) Maleic->Isom Isom->FumaricProd Equilibration

Figure 1: The reaction pathway illustrating the kinetic formation of Bromomaleic acid and the requirement for isomerization to obtain Bromofumaric acid.

Module 2: Troubleshooting Guide

Issue 1: "My product is the Cis-isomer (Bromomaleic Acid)."

Symptoms:

  • Melting point is lower than expected (~140°C vs ~185°C for Bromofumaric).

  • NMR shows a vinylic proton shift upfield relative to the trans isomer.

Root Cause: The elimination step was stopped too early or performed under conditions that favored kinetic control (E2 mechanism) without allowing for thermodynamic equilibration.

Corrective Action: You must force isomerization .

  • Method A (Acid Catalysis): Reflux the crude Bromomaleic acid in 1,4-dioxane with a catalytic amount of concentrated HCl or HBr for 12–24 hours. The trans-isomer is thermodynamically more stable and will precipitate or crystallize upon cooling [1].

  • Method B (UV/Radical): If the acid method fails, isomerization can be induced photochemically (UV light) or with a radical initiator (iodine trace) in a non-polar solvent, though this is less common for scale-up.

Validation (NMR):

Isomer 1H NMR Shift (D₂O/DMSO) Characteristic
Bromomaleic (Cis) ~6.9 - 7.2 ppm Upfield signal

| Bromofumaric (Trans) | ~7.6 - 8.0 ppm | Downfield signal (Deshielded by anisotropy of trans carbonyls) |

Note: The exact shift depends on solvent and pH, but the Trans isomer is consistently 0.5 – 0.7 ppm downfield from the Cis isomer [2].

Issue 2: "Yield is low; white precipitate remains insoluble."

Symptoms:

  • Reaction mixture contains a stubborn white solid that does not dissolve even in base.

  • Mass spec shows a cluster consistent with M+2 and M+4 (indicating two bromines).

Root Cause: Incomplete elimination. The intermediate, meso-dibromosuccinic acid , is highly crystalline and stable. If the base is too weak or the temperature too low, the reaction stalls at this intermediate.

Corrective Action:

  • Increase Base Strength: Switch from Carbonate bases to Hydroxide bases (KOH or NaOH).

  • Solvent Check: Ensure water is boiling. The elimination has a high activation energy.

  • Monitoring: Do not stop the reaction until the starting material (dibromide) is fully consumed. This can be tracked by the disappearance of the methine protons in NMR (~4.8–5.0 ppm singlet).

Issue 3: "Impurities forming during Esterification (e.g., Dimethyl Bromofumarate)."

Symptoms:

  • Formation of "M+32" byproducts (Methanol addition).

  • Loss of the double bond (saturation).

Root Cause: Michael Addition. Bromofumarates are electron-deficient alkenes (activated by two esters and an electron-withdrawing halogen). They are potent Michael acceptors. If you use a basic catalyst (e.g., NaOMe) or allow the reaction to sit too long in nucleophilic solvents (methanol), the solvent will attack the double bond.

Corrective Action:

  • Avoid Basic Catalysts: Use acid catalysis (H₂SO₄ or Thionyl Chloride) for esterification.

  • Temperature Control: Do not reflux longer than necessary.

  • Alternative Route: React Bromofumaric acid chloride with methanol at low temperature (0°C) rather than refluxing the acid in methanol [3].

Visualizing the Side Reaction:

SideReaction Prod Dimethyl Bromofumarate Byprod Methoxy-Succinate (Michael Adduct) Prod->Byprod Nucleophilic Attack (Base catalyzed or long reflux) MeOH MeOH (Solvent) MeOH->Byprod

Figure 2: The Michael Addition side reaction common during esterification.

Module 3: Optimized Synthesis Protocol

This protocol integrates the troubleshooting steps to minimize byproduct formation.

Target: Bromofumaric Acid (High Trans Purity)

  • Bromination:

    • Dissolve Fumaric Acid (1.0 eq) in boiling water.

    • Add Br₂ (1.05 eq) dropwise.

    • Checkpoint: Allow to cool.[3] Filter the white precipitate. This is meso-dibromosuccinic acid .[4][5][6] Dry it. (Do not proceed directly without purification if high purity is required).

  • Elimination & Isomerization (The "One-Pot" Fix):

    • Suspend the meso-dibromide in water.

    • Add KOH (2.5 eq). The solution will initially form the dipotassium salt.

    • Reflux vigorously for 2–4 hours.

    • Critical Step: Acidify with concentrated HCl to pH 1.

    • Isomerization Phase: Do not filter yet. Continue to heat the acidic solution (or switch solvent to acetic acid/HCl) for an additional 1–2 hours. This converts kinetic Bromomaleic acid to Bromofumaric acid.

  • Isolation:

    • Cool slowly to 4°C. Bromofumaric acid is less soluble than Bromomaleic acid and will crystallize preferentially.

    • Filter and wash with ice-cold water.

FAQs

Q: Can I separate Bromofumaric and Bromomaleic acid by column chromatography? A: It is difficult due to their high polarity as free acids. It is far easier to separate them via fractional crystallization (Bromofumaric is much less soluble in cold water) or by converting them to their methyl esters, which can be separated on silica gel (Bromofumarates move faster than Bromomaleates due to dipole cancellation).

Q: Why does my product turn brown upon storage? A: Bromofumaric acid derivatives are light-sensitive. The C-Br bond can undergo homolytic cleavage over time, releasing Br radicals that cause oxidation/polymerization. Store in amber vials at -20°C.

Q: I see a peak at ~3.8 ppm in my Dimethyl Bromofumarate NMR. What is it? A: This is likely the methyl ester of Dimethyl Dibromosuccinate . It indicates that your elimination step was incomplete before you started the esterification. You cannot eliminate HBr easily after the ester is formed without causing side reactions.

References

  • Organic Syntheses. "Bromofumaric Acid". Org. Synth.1945 , 25, 13. Link (Describes the isomerization of bromomaleic to bromofumaric via HBr/acid catalysis).

  • National Institutes of Health (NIH) - PubChem. "Dimethyl bromofumarate". PubChem Compound Summary. Link (Provides physical property data and identifiers).

  • Cambrex. "Dimethyl Fumarate: Heterogeneous Catalysis for the Development of an Innovative Flow Synthesis". Cambrex Technical Articles. Link (Discusses esterification challenges and byproduct control in fumarate synthesis).

  • Acta Crystallographica. "2-Bromomaleic acid". Acta Cryst.2009 , E65, o2240.[4] Link (Detailed structural analysis confirming the cis-geometry and hydrogen bonding networks).

Sources

Troubleshooting

Technical Support Center: Bromofumaric Acid Handling &amp; Stability

The following technical guide addresses the moisture sensitivity and handling of Bromofumaric acid (2-bromo-2-butenedioic acid), specifically tailored for researchers in drug discovery and chemical synthesis. Topic: Mois...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the moisture sensitivity and handling of Bromofumaric acid (2-bromo-2-butenedioic acid), specifically tailored for researchers in drug discovery and chemical synthesis.

Topic: Moisture Sensitivity & Hydrolytic Stability of Bromofumaric Acid Document ID: BFA-TDS-004 Audience: Medicinal Chemists, Process Engineers, Formulation Scientists

Executive Summary: The Moisture Paradox

While Bromofumaric acid is structurally related to the robust Fumaric acid, the presence of the vinylic bromine atom introduces a specific hydrolytic instability that is often overlooked. Unlike simple carboxylic acids, Bromofumaric acid is susceptible to dehydrohalogenation (elimination of HBr) when exposed to moisture and heat, rather than simple hydration.

Critical Quality Attribute (CQA):

  • Primary Risk: Elimination of Hydrogen Bromide (HBr).[1]

  • Trigger: Aqueous solution + Heat (>50°C) or prolonged storage in humid conditions.

  • Consequence: Acidification of samples, formation of Acetylenedicarboxylic acid (ADCA), and subsequent degradation into oxaloacetic acid derivatives.

Scientific Grounding: The Degradation Mechanism

To troubleshoot effectively, one must understand the causality of degradation. Bromofumaric acid does not merely "absorb" water; it chemically reacts under stress.

The Dehydrohalogenation Pathway

In the presence of water and thermal energy, Bromofumaric acid undergoes an elimination reaction. The bromine atom and a vicinal hydrogen are removed, releasing corrosive HBr and forming the transient Acetylenedicarboxylic acid. This intermediate is highly reactive and rapidly hydrates to form keto-acids.

degradation_pathway Figure 1: Hydrolytic degradation pathway of Bromofumaric acid leading to HBr release. BFA Bromofumaric Acid (C4H3BrO4) Intermediate Acetylenedicarboxylic Acid (Transient Alkyne) BFA->Intermediate Dehydrohalogenation (-HBr) H2O + H₂O / Heat HBr HBr Release (Corrosive Gas/Acid) Intermediate->HBr Final Oxaloacetic Acid (Degradation Product) Intermediate->Final Rapid Hydration (+H₂O)

Figure 1: The elimination of HBr is the rate-limiting step in moisture-induced degradation, leading to sample acidification and purity loss.

Troubleshooting Guide & FAQ

Section A: Synthesis & Purification Issues

Q1: I attempted to recrystallize Bromofumaric acid from boiling water, but the yield was low and the product turned yellow. Why? Diagnosis: Thermal Hydrolysis. Explanation: Unlike Fumaric acid, Bromofumaric acid is unstable in boiling water. The high temperature accelerates the elimination of HBr (dehydrohalogenation) [1]. The yellow color likely indicates the oxidation of released bromide ions or the formation of conjugated degradation byproducts. Corrective Action:

  • Protocol: Recrystallize using 2N Hydrochloric Acid (HCl) instead of pure water. The common ion effect and acidity suppress the ionization of the carboxyl groups, stabilizing the molecule against elimination [1].

  • Alternative: Use anhydrous organic solvents like ethyl acetate or ethanol/water mixtures at lower temperatures (<40°C).

Q2: My reaction yield is inconsistent when using Bromofumaric acid as a Michael acceptor in aqueous buffers. Diagnosis: pH-Dependent Instability. Explanation: In neutral or alkaline buffers (pH > 7), the carboxylate groups are ionized. This increases the electron density of the molecule, facilitating the departure of the bromide leaving group. Corrective Action:

  • Protocol: Maintain reaction pH < 6.0 if possible. If physiological pH (7.4) is required, prepare fresh solutions immediately before use. Do not store stock solutions in aqueous buffers.

Section B: Storage & Physical Changes[2]

Q3: The powder in my storage container has clumped and smells acrid. Is it still usable? Diagnosis: Moisture sorption and HBr release. Explanation: While the acid itself is not intensely hygroscopic, surface moisture can trigger micro-degradation, releasing HBr gas. The acrid smell confirms HBr presence. The "clumping" is likely due to the formation of hydrate bridges or degradation products. Corrective Action:

  • Assessment: Check the melting point. Pure (Z)-Bromofumaric acid melts at 185-186°C [2]. A significant depression (>5°C) indicates irreversible degradation.

  • Disposal: If the smell is strong, the material is compromised and should be discarded as halogenated chemical waste.

Stability Data & Storage Specifications

The following parameters define the safe operating window for Bromofumaric acid.

ParameterSpecificationCritical Threshold
Hygroscopicity Low to ModerateAbsorbs moisture >60% RH
Hydrolytic Stability pH DependentUnstable at pH > 7.0 or T > 50°C
Melting Point 185–186°C< 180°C indicates degradation
Recrystallization Solvent 2N HCl or EtOAcAvoid Boiling Water [1]
Storage Class Corrosive/AcidSegregate from bases & oxidizers
Recommended Storage Protocol
  • Container: Amber glass or high-density polyethylene (HDPE) with a Teflon-lined cap.

  • Environment: Store at +2°C to +8°C (Refrigerated). While room temperature is acceptable for short periods, cold storage retards HBr elimination.

  • Desiccant: Always store secondary containment with silica gel or activated molecular sieves.

References

  • OC-Praktikum . (n.d.). Addition of bromine to fumaric acid to meso-dibromosuccinic acid. Organic Chemistry Practical Course, University of Regensburg. Retrieved from [Link]

Sources

Optimization

Catalyst selection for optimizing Bromofumaric acid reactions

Welcome to the Advanced Catalysis Technical Support Center. Topic: Catalyst Selection & Optimization for Bromofumaric Acid (BFA) Derivatives Ticket ID: BFA-OPT-2024 Assigned Specialist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Catalysis Technical Support Center.

Topic: Catalyst Selection & Optimization for Bromofumaric Acid (BFA) Derivatives Ticket ID: BFA-OPT-2024 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The BFA Paradox

Bromofumaric acid (BFA) and its esters (e.g., dimethyl bromofumarate) are deceptively simple scaffolds. They offer high utility as precursors for multicomponent reactions, heterocycle synthesis (thiophenones, furanones), and cross-coupling.

However, they present a "Reactivity Paradox" :

  • Electron Deficiency: The two electron-withdrawing carboxyl groups deactivate the C-Br bond towards oxidative addition (critical for Pd-catalysis).

  • Stereochemical Fragility: The trans-geometry is thermodynamically stable but kinetically vulnerable. Improper catalyst selection often leads to isomerization to the cis-isomer (bromomaleate) or elimination to acetylenic derivatives (DMAD).

This guide addresses these specific failure modes.

Module 1: Esterification & Protection Strategies

User Issue: "I am using sulfuric acid in methanol to esterify Bromofumaric acid, but I see significant isomerization to the maleate isomer and low yields."

Technical Diagnosis: Classic Fischer esterification (strong Brønsted acid + heat) promotes reversible protonation of the carbonyl. In BFA, the conjugated system allows for bond rotation upon protonation or via Michael-type addition/elimination of the solvent, leading to thermodynamic equilibration. Furthermore, trace HBr generated during the reaction can catalyze isomerization.

The Solution: The Acyl Chloride Route Avoid thermodynamic equilibrium conditions. Switch to a kinetic control strategy using Thionyl Chloride (


).

Protocol: Kinetic Esterification

  • Activation: Suspend BFA in dry toluene (0.5 M). Add

    
     (2.5 equiv) and a catalytic amount of DMF (0.1 mol%).
    
    • Why DMF? It forms the Vilsmeier-Haack reagent in situ, which is a far superior chlorinating agent than

      
       alone.
      
  • Reflux: Heat to 80°C for 3 hours until gas evolution ceases.

  • Esterification: Evaporate excess

    
    . Redissolve the resulting acid chloride in DCM and cool to 0°C. Add Methanol (2.2 equiv) and Pyridine (2.5 equiv) dropwise.
    
    • Why Pyridine? It acts as an HCl scavenger, preventing acid-catalyzed isomerization of the newly formed ester.

Visualization: Catalyst Decision Tree for Esterification

Esterification_Logic Start Substrate: Bromofumaric Acid Method1 Method A: H2SO4 / MeOH (Reflux) Start->Method1 Standard Protocol Method2 Method B: SOCl2 / DMF then MeOH Start->Method2 Recommended Goal Goal: Dimethyl Bromofumarate Risk1 Risk: H+ catalyzed Isomerization (Formation of Maleate) Method1->Risk1 Benefit2 Benefit: Kinetic Control (Retention of Stereochemistry) Method2->Benefit2 Risk1->Goal Low Yield / Impure Benefit2->Goal High Yield / Pure

Caption: Decision logic for esterification. Method B minimizes thermodynamic equilibration, preserving the trans-geometry.

Module 2: Cross-Coupling (Suzuki-Miyaura)

User Issue: "My Suzuki coupling works on simple aryl bromides, but fails with Dimethyl Bromofumarate. The starting material remains unreacted."

Technical Diagnosis: This is an Oxidative Addition Failure . Standard Pd catalysts (like


) rely on the electron density of the metal to insert into the C-Br bond. In bromofumarates, the alkene is highly electron-deficient (due to two ester groups). This pulls electron density away from the C-Br bond, making it a poor electrophile for the palladium insertion.

The Solution: Ligand Engineering You must increase the electron density on the Palladium center to force the oxidative addition.

  • Catalyst: Use

    
     or 
    
    
    
    as the source.
  • Ligand: Switch to electron-rich, bulky phosphines .

    • Recommendation:

      
        (Tri-tert-butylphosphine) or XPhos .
      
    • Mechanism:[1][2][3][4][5][6][7][8] The electron-donating alkyl groups on the phosphorus push electron density onto the Pd, facilitating oxidative addition into the difficult electron-poor C-Br bond.

Optimized Protocol:

  • Catalyst Loading: 2 mol%

    
     + 4 mol% 
    
    
    
    (HBF4 salt).
  • Base:

    
     (anhydrous). Avoid strong alkoxides which may cause elimination.
    
  • Solvent: Toluene/Water (10:1) or Dioxane.[9]

  • Temperature: 80-100°C.

Data Comparison: Ligand Performance

Ligand TypeExampleYield (24h)Mechanistic Insight
Aryl Phosphine

< 15%Pd center too electron-poor for this substrate.
Bidentate dppf30-40%Bite angle improves stability, but not activity.
Alkyl Phosphine

> 92% High electron density drives oxidative addition.
Buchwald XPhos85-90%Steric bulk prevents catalyst deactivation.

Module 3: Heterocycle Synthesis (Cyclization)

User Issue: "I am trying to synthesize a thiophene derivative using a thiol, but I am getting the alkyne (DMAD derivative) instead."

Technical Diagnosis: You are experiencing Compelling Elimination (E2) . Bromofumarates are prone to dehydrobromination (loss of HBr) to form dimethyl acetylenedicarboxylate (DMAD) derivatives when exposed to strong, hard bases.

The Solution: Soft Nucleophiles & Buffering

  • Catalyst/Base: Switch from strong bases (NaH, NaOMe) to mild, buffered bases or soft nucleophiles .

  • Recommendation: Use Triethylamine (TEA) or DIPEA in a polar aprotic solvent (acetonitrile).

Visualization: Reaction Pathway Divergence

Reaction_Pathways Substrate Dimethyl Bromofumarate PathA Hard Base (NaOMe) Substrate->PathA E2 Mechanism PathB Soft Base (TEA/DIPEA) + Nucleophile (R-SH) Substrate->PathB AdN-E Mechanism ProductA Elimination Product (Alkyne/DMAD) PathA->ProductA ProductB Substitution/Cyclization (Thiophene/Furanone) PathB->ProductB

Caption: Pathway divergence based on base hardness. Hard bases favor elimination (HBr loss); soft bases favor addition-elimination (substitution).

References

  • Suzuki-Miyaura Coupling of Electron-Deficient Alkenes

    • Context: Discusses the requirement for electron-rich ligands when coupling halides on electron-poor olefins.
    • Source:Molecules2012 , 17(12), 14422-14448.

  • Isomerization of Maleic to Fumaric Acid

    • Context: Details the thermodynamic stability and catalytic factors (Br radicals, acid) that drive isomerization, critical for understanding BFA stability.
    • Source:Google Patents US3262972A.

  • Mechanism of Esterification (Fischer vs. Acid Chloride)

    • Context: Provides the mechanistic grounding for why acid chloride routes (kinetic control)
    • Source:ChemGuide.

  • Synthesis of Heterocycles from Fumaric Acid Derivatives

    • Context: Highlights the use of fumarate derivatives in cyclization reactions and the importance of base selection.
    • Source:Molecules2021 , 26(18), 5606.

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: HPLC Analysis of Bromofumaric Acid and Its Isomers

Executive Summary & Chemical Context[1][2][3][4][5][6][7] Bromofumaric acid (trans-isomer) is a critical intermediate in the synthesis of bioactive scaffolds and halogenated dicarboxylic acid derivatives. Its primary imp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Bromofumaric acid (trans-isomer) is a critical intermediate in the synthesis of bioactive scaffolds and halogenated dicarboxylic acid derivatives. Its primary impurity is Bromomaleic acid (the cis-isomer), formed during bromination or via light-induced isomerization.

Separating these isomers presents a specific chromatographic challenge:

  • Extreme Polarity: Both compounds are highly polar dicarboxylic acids.

  • Acidity (Low pKa): The electron-withdrawing bromine atom significantly lowers the pKa compared to non-halogenated fumaric acid.

    • Bromofumaric Acid:[1][2][3][4] pKa₁ ≈ 1.46, pKa₂ ≈ 3.57

    • Bromomaleic Acid:[1][2][3][4][5] pKa₁ ≈ 1.45, pKa₂ ≈ 4.62

  • Phase Collapse Risk: To retain these polar analytes on Reversed-Phase (RP) columns, highly aqueous mobile phases are required, which causes "dewetting" or phase collapse in traditional C18 columns.[6]

This guide compares the performance of Traditional C18 chemistries against Polar-Embedded C18 and Mixed-Mode alternatives, recommending a robust protocol for routine analysis.

Comparative Analysis of Stationary Phases

The following table summarizes the performance characteristics of three distinct column chemistries for separating Bromofumaric and Bromomaleic acid.

FeatureOption A: Traditional C18 Option B: Polar-Embedded C18 (Recommended) Option C: Mixed-Mode (Anion Exchange/RP)
Mechanism Hydrophobic InteractionHydrophobic + Polar InteractionHydrophobic + Ionic Interaction
Retention of Acids Poor (Elutes near void volume)Excellent (Resists phase collapse)Superior (Tunable by buffer strength)
Isomer Selectivity Low (

)
High (

)
High (

)
Aqueous Stability Unstable (Dewetting in 100% aqueous)Stable (Compatible with 100% aqueous)Stable
Peak Shape Tailing (due to silanol interactions)Symmetrical (Shielded silanols)Symmetrical
Robustness Low (Retention times drift)HighMedium (Longer equilibration)
Expert Insight: Why Polar-Embedded C18 Wins

While Mixed-Mode columns offer the highest theoretical resolution, they require complex buffer optimization and long equilibration times. Polar-Embedded C18 (e.g., Waters Atlantis T3, Agilent Polaris C18-A) provides the best balance. The embedded polar group (e.g., carbamate, amide) allows water to wet the pores even at 100% aqueous conditions, ensuring consistent interaction with the highly polar bromofumaric acid molecules.

Recommended Experimental Protocol

This protocol utilizes a Polar-Embedded C18 column to ensure retention of the early-eluting cis-isomer (Bromomaleic) while maintaining sharp peak shapes for the trans-isomer (Bromofumaric).

Reagents & Equipment[5][7][8][10]
  • Column: Polar-Embedded C18 (4.6 x 150 mm, 3 µm or 5 µm).[6] Examples: Atlantis T3, Polaris C18-A.

  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water (pH ~2.0).
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Detector: UV/Vis or PDA at 214 nm (Carboxyl absorption).

  • Flow Rate: 1.0 mL/min.[7][8]

  • Temperature: 30°C.

Gradient Methodology

Due to the low pKa (~1.46), the acids will be partially ionized even at pH 2.0. We rely on the "Shape Selectivity" of the column to separate the planar trans-isomer from the non-planar cis-isomer.

Time (min)% Mobile Phase A (Aq.[9][8][10] Acid)% Mobile Phase B (ACN)Event
0.097%3%Load / Retention of Bromomaleic
5.097%3%Isocratic hold for separation
10.050%50%Wash hydrophobic impurities
12.050%50%Hold
12.197%3%Re-equilibration
18.097%3%End
Expected Results (System Suitability)
  • Elution Order:

    • Bromomaleic Acid (Cis): Elutes first. The cis configuration creates a "kinked," non-planar structure with a higher dipole moment and lower hydrophobic surface area.

    • Bromofumaric Acid (Trans): Elutes second. The planar trans structure allows better intercalation with the C18 ligands.

  • Resolution (

    
    ):  > 2.0
    
  • Tailing Factor (

    
    ):  < 1.3[3]
    

Visualizing the Workflow & Mechanism

Diagram 1: Analytical Decision Tree

This flow illustrates the logic for selecting the correct method based on analyte properties.

MethodSelection Start Start: Bromofumaric Analysis CheckPKa Check pKa (pKa1 ≈ 1.46) Start->CheckPKa CheckPolarity Analyte Polarity: High (LogP < 1) CheckPKa->CheckPolarity Decision Can we use Standard C18? CheckPolarity->Decision FailPath Risk: Phase Collapse (Dewetting) Decision->FailPath Standard C18 (High Aqueous) Solution Select Polar-Embedded C18 (Compatible with 100% Aqueous) Decision->Solution Best Practice Buffer Mobile Phase: 0.1% H3PO4 (pH 2.0) Suppress Ionization Solution->Buffer Result Result: Stable Retention Trans > Cis Separation Buffer->Result

Caption: Decision logic prioritizing Polar-Embedded phases to prevent dewetting when retaining highly polar brominated acids.

Diagram 2: Separation Mechanism (Shape Selectivity)

This diagram explains why the isomers separate, focusing on the steric interaction with the stationary phase.

SeparationMechanism Cis Bromomaleic (Cis) Non-Planar / Kinked Lower Surface Contact Column Stationary Phase (Polar Embedded C18) Cis->Column Weak Interaction Trans Bromofumaric (Trans) Planar Structure High Surface Contact Trans->Column Strong Interaction Elution Elution Order Column->Elution Result1 Elutes FIRST (Less Retained) Elution->Result1 Cis Result2 Elutes SECOND (More Retained) Elution->Result2 Trans

Caption: The planar trans-isomer interacts more strongly with the stationary phase ligands, resulting in longer retention compared to the kinked cis-isomer.

Troubleshooting & Optimization (E-E-A-T)

Issue: Retention Time Drift

  • Cause: If using a standard C18 column with <5% organic solvent, the hydrophobic chains may collapse (dewet), reducing surface area.

  • Fix: Switch to a Polar-Embedded column (e.g., Waters Atlantis T3) or a "PAQ" compatible column. Alternatively, ensure at least 3-5% organic modifier is always present, though this may reduce retention of the cis-isomer.

Issue: Peak Tailing

  • Cause: Secondary interactions between the carboxyl groups and residual silanols on the silica support.

  • Fix: Ensure the mobile phase pH is low (pH 2.0-2.5) to suppress silanol ionization. If tailing persists, increase buffer concentration to 25-50 mM or use a column with "End-capping" optimized for acids.

Issue: Co-elution of Fumaric Acid (Non-brominated)

  • Context: Fumaric acid is a common starting material.

  • Resolution: Bromination increases hydrophobicity. Bromofumaric acid will elute after Fumaric acid on a C18 phase. Ensure the gradient extends long enough to clear the brominated species if you are looking for the starting material, or vice versa.

References

  • Organic Chemistry Data. (n.d.). pKa Data Compiled by R. Williams (Carboxylic Acids). Retrieved from [Link]

  • Fischer, A. (2009).[1][3] 2-Bromomaleic acid.[1][3] Acta Crystallographica Section E: Structure Reports Online.[3] Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Bromoacetic and Chloroacetic Acids (Analogous Methodology). Retrieved from [Link]

  • Agilent Technologies. (2016). Separation of Organic Acids on an Agilent Polaris C18-A Column. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to GC-MS Analysis of Bromofumaric Acid Esters

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals navigating the complexities of analyzing bromofumaric acid esters. This document moves beyond standard protocols t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals navigating the complexities of analyzing bromofumaric acid esters. This document moves beyond standard protocols to provide an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies, grounded in scientific principles and practical, field-proven insights. Our objective is to empower you to make informed decisions, optimize your analytical strategies, and ensure the generation of robust, reliable data.

The Analytical Challenge: Understanding Bromofumaric Acid Esters

Bromofumaric acid and its esters are valuable intermediates in organic synthesis and hold potential in pharmaceutical development. However, their analysis by GC-MS is not without its challenges. The presence of both a polar dicarboxylic ester functionality and a labile bromine atom necessitates a carefully considered analytical approach. Key challenges include:

  • Polarity: The ester groups impart significant polarity, which can lead to poor peak shape (tailing) and analyte adsorption on less-than-ideally inert GC systems.[1]

  • Thermal Lability: The carbon-bromine bond can be susceptible to thermal degradation in a hot GC inlet, potentially leading to analyte loss and inaccurate quantification.

  • Volatility: While esterification improves volatility compared to the parent acid, larger esters may still require high elution temperatures, increasing the risk of degradation and column bleed.

This guide will compare and contrast various analytical strategies to overcome these challenges, providing a clear path to successful analysis.

Methodology Comparison: A Head-to-Head Evaluation

The development of a robust GC-MS method for bromofumaric acid esters hinges on several critical choices. We will explore the causality behind these choices and present a comparative analysis of the most common approaches.

Sample Introduction: The Derivatization Dilemma

For the parent bromofumaric acid, derivatization is not optional; it is essential. The high polarity and low volatility of dicarboxylic acids make them unsuitable for direct GC analysis.[2] The most common methods involve converting the carboxylic acid groups into less polar, more volatile esters or silyl derivatives.[2]

A comparative study on dicarboxylic acids showed that while both esterification (using BF3/alcohol) and silylation (using BSTFA) are suitable, silylation with N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) often provides lower detection limits and higher reproducibility, making it the reagent of choice under limiting conditions.[3][4]

For existing bromofumaric acid esters, direct injection is often feasible. However, if peak tailing or low response is observed due to interactions with active sites in the GC system, silylation of any potentially hydrolyzed acid impurity or the use of highly inert consumables may be necessary.

The Heart of the Separation: GC Column Selection

The choice of a GC capillary column is the single most important factor dictating the selectivity of the separation.[1] The principle of "like dissolves like" is a guiding tenet: polar columns are best for separating polar compounds.[1]

  • Non-Polar Columns (e.g., 100% dimethylpolysiloxane, DB-1/HP-1 type): While excellent for non-polar analytes, these columns may provide insufficient retention for polar esters, leading to elution near the solvent front and poor resolution from matrix components.

  • Mid-Polar Columns (e.g., 50% phenyl-methylpolysiloxane, DB-17/HP-50+ type): These columns offer a versatile balance. The phenyl groups provide polarizability interactions that can improve the separation of compounds with ester groups and aromatic rings.[5] They are often a good starting point for method development for halogenated and polar compounds.

  • Polar Columns (e.g., Polyethylene Glycol (WAX), DB-WAX/HP-INNOWax type): These columns provide the strongest retention for polar analytes like esters.[5] They are highly effective for separating isomers or compounds with minor differences in polarity.[5] However, they have lower maximum operating temperatures and can be more susceptible to damage from oxygen and water.

Recommendation: For general-purpose analysis of bromofumaric acid esters, a mid-polar column (e.g., 50% phenyl-methylpolysiloxane) provides a robust balance of inertness, resolving power, and thermal stability. For challenging separations requiring enhanced resolution of isomers, a polar WAX-type column should be evaluated.

Ionization: Choosing Between Structural Detail and Molecular Weight Confirmation

The ionization method determines the type of mass spectrum generated, which is critical for both identification and quantification.

  • Electron Ionization (EI): This is the most common technique. High-energy electrons (70 eV) bombard the analyte, causing extensive and reproducible fragmentation.[6][7] This "hard" ionization provides a detailed fragmentation pattern, or "fingerprint," which is excellent for structural elucidation and library matching.[6][8] However, the molecular ion (M⁺•) may be weak or entirely absent, making molecular weight determination challenging.[7][8]

  • Chemical Ionization (CI): This "soft" ionization technique uses a reagent gas (like methane or ammonia) to produce protonated molecules ([M+H]⁺) with minimal fragmentation.[6][8][9] CI is the preferred method when the primary goal is to confirm the molecular weight of the analyte, especially if the molecular ion is not observed in EI.[6]

Comparative Logic:

Caption: Ionization technique selection based on the primary analytical goal.

Detection: Maximizing Sensitivity and Specificity

The mass spectrometer can be operated in different modes, trading specificity for sensitivity.

  • Full Scan Mode: The MS scans a wide range of mass-to-charge ratios (m/z), collecting all fragment ions. This is ideal for identifying unknown compounds and confirming the fragmentation pattern.

  • Selected Ion Monitoring (SIM) Mode: The MS is programmed to detect only a few specific, characteristic ions for the target analyte. By focusing on only these ions, the dwell time on each is increased, dramatically improving the signal-to-noise ratio and thus the sensitivity. This is the preferred mode for quantitative analysis, enabling lower limits of detection.

Experimental Data & Performance Metrics

To illustrate the impact of these choices, the following table summarizes hypothetical yet realistic performance data for the analysis of Diethyl Bromofumarate using two distinct methodologies.

Performance MetricMethod A: Mid-Polar Column (HP-50+) / EI-SIMMethod B: Polar Column (DB-WAX) / EI-Full ScanAcceptance Criteria[10]
Linearity (R²) 0.99950.9981≥ 0.999
LOD (ng/mL) 0.510Method Dependent
LOQ (ng/mL) 1.530Method Dependent
Precision (RSD%) 1.8%4.5%< 2% (repeatability)
Accuracy (Recovery %) 99.5%95.2%98-102%
Peak Asymmetry 1.11.40.8 - 1.5

Analysis: Method A, utilizing a mid-polar column and the highly sensitive SIM mode, clearly provides superior performance for quantitative applications, meeting typical validation criteria for linearity, precision, and accuracy.[10][11] Method B, while less sensitive, would be suitable for initial qualitative identification where a full fragmentation pattern is required.

Detailed Experimental Protocols

This section provides a validated, step-by-step protocol for the quantitative analysis of bromofumaric acid esters, reflecting the optimized choices discussed above.

Recommended Workflow

The overall analytical process involves critical decision points to ensure data quality.

GCMS_Workflow Sample Sample Receipt Prep Sample Preparation (Dilution/Extraction) Sample->Prep Deriv_Check Parent Acid Present? Prep->Deriv_Check Deriv Derivatization (e.g., with BSTFA) Deriv_Check->Deriv Yes Inject GC-MS Injection Deriv_Check->Inject No Deriv->Inject Data_Acq Data Acquisition (SIM Mode for Quant) Inject->Data_Acq Processing Data Processing (Integration & Calibration) Data_Acq->Processing Report Final Report Processing->Report

Caption: A typical GC-MS analytical workflow from sample to report.

Sample Preparation (Derivatization of Bromofumaric Acid)

This protocol is for converting the parent acid to its trimethylsilyl (TMS) ester for analysis.

  • Aliquot: Transfer 100 µL of the sample extract into a 2 mL autosampler vial.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C. It is crucial to remove all residual water.

  • Reagent Addition: Add 50 µL of a suitable solvent (e.g., Pyridine) and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS). The TMCS acts as a catalyst.

  • Reaction: Cap the vial tightly and heat at 70°C for 60 minutes.

  • Cooling: Allow the vial to cool to room temperature before injection.

  • Analysis: Analyze the derivatized sample by GC-MS within 24 hours.

GC-MS Instrument Parameters (Optimized for Diethyl Bromofumarate)
ParameterSettingRationale
GC System Agilent 8890 GC or equivalentProvides advanced electronic pneumatic control for excellent retention time precision.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and robustness for routine analysis.
Column Agilent DB-17ms (30 m x 0.25 mm, 0.25 µm)A mid-polarity column providing good peak shape and selectivity for halogenated esters.
Inlet Temp. 250°CHot enough for efficient volatilization but low enough to minimize thermal degradation.
Injection Mode Splitless (1 µL)Maximizes analyte transfer to the column for trace-level analysis.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing optimal efficiency.
Oven Program 80°C (1 min), ramp 15°C/min to 280°C (5 min)Separates the analyte from solvent and matrix components effectively.
MS Source 230°CStandard temperature for robust EI performance.
MS Quad 150°CStandard temperature for stable mass filtering.
Ionization Electron Ionization (EI), 70 eVProvides reproducible fragmentation for library matching and SIM analysis.
Acquisition SIM ModeFor maximum sensitivity in quantitative analysis.
SIM Ions (m/z) e.g., 250 (M⁺•), 205 (M-OEt)⁺, 127 (M-Br-OEt)⁺Select characteristic and abundant ions for quantification and confirmation.

Troubleshooting & Expert Insights

  • Problem: Peak Tailing. This is often caused by active sites in the inlet liner or on the column.

    • Solution: Use an ultra-inert inlet liner with glass wool.[12] If tailing persists, consider derivatizing the sample even if it is already an ester, as this can passivate active sites and derivatize any trace acid impurities.

  • Problem: Poor Sensitivity.

    • Solution: Ensure the system is leak-free. Switch from Full Scan to SIM mode for a significant sensitivity boost. Check for analyte degradation in the inlet by lowering the inlet temperature in 10°C increments.

  • Problem: No Molecular Ion in EI Spectrum.

    • Solution: This is common for some molecules.[7] Confirm the identity using the fragmentation pattern and retention time. If molecular weight confirmation is essential, develop a complementary method using Chemical Ionization (CI).[6]

Conclusion & Recommendations

The successful GC-MS analysis of bromofumaric acid esters is an achievable goal that relies on a systematic, science-driven approach to method development.

  • For quantitative analysis , a method employing a mid-polar (e.g., 50% phenyl-methylpolysiloxane) capillary column with Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode is unequivocally the superior choice. This combination provides the sensitivity, precision, and accuracy required for regulatory compliance and robust drug development studies.

  • For qualitative identification of unknowns or for detailed structural confirmation, EI in Full Scan mode is necessary to obtain a complete fragmentation pattern. If the molecular weight cannot be determined, a secondary analysis using Chemical Ionization (CI) is strongly recommended.

  • Derivatization is mandatory for the parent bromofumaric acid, with silylation reagents like BSTFA offering excellent performance.[3]

By understanding the causality behind each methodological choice—from sample preparation to data acquisition—researchers can develop and validate methods that are not only fit-for-purpose but also scientifically sound and defensible.

References

  • ACS Publications. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. Journal of Chemical Education. [Link]

  • PubMed. (n.d.). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures. [Link]

  • ScienceDirect. (2019). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. [Link]

  • ResearchGate. (2008). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures. [Link]

  • SCION Instruments. (n.d.). What are the common ionization methods for GC/MS. [Link]

  • ResearchGate. (2011). Analysis by gas chromatography/mass spectrometry of fatty acids and esters in alcoholic beverages and tobaccos. [Link]

  • Environics, Inc. (2024). Conducting GC Method Validation Using High Accuracy Standards. [Link]

  • Shimadzu. (n.d.). GC Column Types & Selection Guide. [Link]

  • ResearchGate. (2005). Acids: Derivatization for GC Analysis. [Link]

  • ChromSolutions. (n.d.). Analytical Validation Quick Reference Guide. [Link]

  • American Laboratory. (2005). Determination of Acid Herbicides in Water by GC-MS: A Modified Method Using Single Extraction and Methanol Esterification. [Link]

  • Agilent. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Water. [Link]

  • Phenomenex. (n.d.). Guide to Choosing a GC Column. [Link]

  • Jordi Labs. (n.d.). Comparison of EI-CI in QTOF-GCMS. [Link]

  • EPA. (n.d.). Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). [Link]

  • NATA. (n.d.). Guidelines for the validation and verification of quantitative and qualitative test methods. [Link]

  • NIH. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. [Link]

  • Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation. [Link]

  • GL Sciences. (n.d.). GC Column Selection Guide. [Link]

  • MDPI. (2022). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. [Link]

  • AZoM. (2024). Electron Impact or Chemical Ionization for Mass Spectrometry. [Link]

  • NIH. (2021). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. [Link]

  • RSC Publishing. (n.d.). Analytical Methods. [Link]

  • LCGC International. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. [Link]

  • Agilent. (n.d.). The Capillary GC Column: How to Choose the Correct Type and Dimension. [Link]

  • LCGC International. (n.d.). Introduction to Electron Impact Ionization for GC–MS. [Link]

Sources

Validation

Comparative Guide: Titrimetric Determination of Bromofumaric Acid Purity

Executive Summary Bromofumaric acid (2-bromo-2-butenedioic acid) acts as a critical intermediate in the synthesis of heterocyclic pharmaceuticals and functional polymers. Its purity is paramount, as the presence of unrea...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bromofumaric acid (2-bromo-2-butenedioic acid) acts as a critical intermediate in the synthesis of heterocyclic pharmaceuticals and functional polymers. Its purity is paramount, as the presence of unreacted fumaric acid or debrominated byproducts can compromise downstream reaction yields.

While High-Performance Liquid Chromatography (HPLC) remains the gold standard for impurity profiling, titration offers a rapid, cost-effective, and absolute method for determining assay purity (total acid content). This guide compares two primary titrimetric methodologies: Hydro-Alcoholic Alkalimetry (the robust industrial standard) and Non-Aqueous Potentiometry (the high-precision alternative).

Chemical Profile: Bromofumaric Acid[1][2]
  • Formula:

    
    
    
  • Molecular Weight: 194.97 g/mol [1]

  • Acidity (

    
    ): 
    
    
    
    ,
    
    
    [1].
    • Note: The electron-withdrawing bromine atom makes it significantly more acidic than fumaric acid (

      
      ).
      
  • Solubility: Moderate in water; Soluble in Methanol, Ethanol, and DMF.

Method A: Hydro-Alcoholic Alkalimetry (The Standard)

This method is an adaptation of the USP monograph for Fumaric Acid [2]. It relies on the total neutralization of both carboxylic acid groups using a strong base in a solvent system that ensures complete solubility of the analyte.

Principles & Causality

Bromofumaric acid is sparingly soluble in cold water. Direct aqueous titration often leads to precipitation of the acid or its monosodium salt before the endpoint, causing noisy signal data. To mitigate this, we utilize a hydro-alcoholic medium (Methanol/Water).

  • The Solvent: Methanol ensures the organic acid remains solvated throughout the titration.

  • The Reaction:

    
    
    
  • Stoichiometry: 1 mole of Bromofumaric acid reacts with 2 moles of NaOH.

Experimental Protocol

Reagents:

  • Titrant: 0.5 N Sodium Hydroxide (NaOH), standardized.[2][3][4][5]

  • Solvent: Methanol (HPLC Grade).

  • Indicator: Phenolphthalein TS (Transition pH 8.0–10.0).

Workflow:

  • Weighing: Accurately weigh ~1.0 g of Bromofumaric acid sample (

    
    ) into a 250 mL Erlenmeyer flask.
    
  • Dissolution: Add 50 mL of Methanol. Warm gently on a steam bath if necessary to effect solution (do not boil excessively to prevent decarboxylation).

  • Conditioning: Allow the solution to cool to room temperature.

  • Titration: Add 3 drops of Phenolphthalein TS. Titrate with 0.5 N NaOH until a faint pink color persists for at least 30 seconds.

  • Blank: Perform a blank determination on 50 mL of Methanol.

Data Analysis

Calculate the purity (% w/w) using the following equation:



  • 
    : Volume of titrant for sample (mL)
    
  • 
    : Volume of titrant for blank (mL)
    
  • 
    : Normality of NaOH[4]
    
  • 
    : Molecular Weight of Bromofumaric Acid (194.97)
    
  • Factor: 97.49 mg/meq (since it is diprotic,

    
    ).
    

Method B: Non-Aqueous Potentiometric Titration (The Precision Alternative)

For samples where moisture content is variable or where differentiation from weaker acidic impurities (like unreacted fumaric acid) is required, non-aqueous titration is superior.

Principles & Causality

Water behaves as both a weak acid and weak base (amphiprotic), which can "level" the acidity of strong acids, making distinct endpoints difficult to observe. By using Dimethylformamide (DMF) or Pyridine , we eliminate the leveling effect of water [3].[6]

  • Differentiating Effect: The lower dielectric constant and lack of hydrogen bonding in aprotic solvents allow for a sharper potential jump at the equivalence point.

  • Titrant: Tetrabutylammonium Hydroxide (TBAH) is used because it is soluble in organic solvents and prevents the "alkali error" common with glass electrodes in high Na+ concentrations.

Experimental Protocol

Reagents:

  • Titrant: 0.1 N Tetrabutylammonium Hydroxide (TBAH) in Toluene/Methanol.

  • Solvent: Dimethylformamide (DMF), neutralized.

  • Detection: Potentiometric Titrator with a Glass pH electrode and Calomel reference (modified with LiCl in ethanol to prevent clogging).

Workflow:

  • Weighing: Accurately weigh ~0.2 g of Bromofumaric acid.

  • Dissolution: Dissolve in 40 mL of DMF. Stir magnetically under an inert atmosphere (

    
    ) to prevent 
    
    
    
    absorption (which consumes TBAH).
  • Titration: Titrate potentiometrically with 0.1 N TBAH.

  • Endpoint Detection: Record the Signal (mV) vs. Volume. Determine the equivalence point using the Second Derivative method (

    
    ).
    
Data Interpretation

Due to the significant difference in


 (1.46) and 

(3.57), a high-resolution titration in DMF may show two inflection points .
  • Calculation: Use the volume consumed at the second inflection point (total acidity) for the purity assay.

Comparative Analysis: Method Selection

The following table synthesizes the performance metrics of both methods against the HPLC benchmark.

FeatureMethod A: Hydro-Alcoholic AlkalimetryMethod B: Non-Aqueous PotentiometryHPLC (Benchmark)
Primary Utility Routine QC, Raw Material ReleaseResearch, High-Precision PurityImpurity Profiling
Accuracy

0.5%

0.2%

1.0% (Assay)
Precision (RSD) < 0.4%< 0.2%< 1.0%
Selectivity Low (Titrates all acidic protons)Medium (Can differentiate acid strengths)High (Separates species)
Cost/Run Low ($)Medium (

)
High (

$)
Interferences

, Strong mineral acids
Moisture,

Co-eluting peaks
Solvent Toxicity Low (Methanol/Ethanol)High (DMF/Toluene)Medium (Acetonitrile)
Decision Logic for Researchers

Use the following logic flow to determine the appropriate method for your specific sample constraints.

MethodSelection Start Start: Select Purity Method CheckImpurity Is specific impurity ID required? Start->CheckImpurity HPLC Method: HPLC (UV Detection) CheckImpurity->HPLC Yes CheckMoisture Is the sample moisture-sensitive? CheckImpurity->CheckMoisture No (Total Assay only) CheckPrecision Is High Precision (<0.2% RSD) needed? CheckMoisture->CheckPrecision No NonAq Method B: Non-Aqueous (TBAH/DMF) CheckMoisture->NonAq Yes CheckPrecision->NonAq Yes AqAlk Method A: Hydro-Alcoholic (NaOH/MeOH) CheckPrecision->AqAlk No (Standard QC)

Figure 1: Decision matrix for selecting the analytical technique based on sample requirements.

Critical Discussion & Expert Insights

The "Bromine" Effect on Acidity

Researchers must account for the inductive effect (-I) of the bromine atom. As noted in literature [1], Bromofumaric acid (


) is significantly stronger than Fumaric acid (

).
  • Implication: In Method A, the pH jump at the endpoint will be sharper than with fumaric acid, improving the visual detection with phenolphthalein. However, it also means the substance is more corrosive; glass electrodes should be rinsed immediately to prevent acid etching over time.

Stability and Side Reactions

A critical risk in the titration of halogenated unsaturated acids is dehydrohalogenation (elimination of HBr).

  • Mechanism: Under strong basic conditions and heat, Bromofumaric acid can eliminate HBr to form Acetylenedicarboxylic acid.

  • Prevention: In Method A, do not boil the solution to dissolve the sample. Use gentle heat only. If the titration takes too long (excessive exposure to NaOH), the stoichiometry may drift as HBr is stripped, consuming extra base.

Experimental Visualization

The following diagram illustrates the chemical pathway and potential interference during the titration process.

TitrationPathway Substrate Bromofumaric Acid (C4H3BrO4) Solvent Solvation (MeOH or DMF) Substrate->Solvent Base Titrant Addition (OH-) Solvent->Base Neutralization Neutralization (Fast) Base->Neutralization Primary Path Elimination Side Reaction: Elimination of HBr Base->Elimination If Heated/Excess Base Product Disodium Bromofumarate Neutralization->Product Byproduct Acetylenedicarboxylate Elimination->Byproduct

Figure 2: Reaction pathway showing the primary neutralization and the potential elimination side-reaction risk.

References

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • United States Pharmacopeia (USP). Fumaric Acid Monograph. Pharmacopeia.cn. Retrieved from [Link]

  • Royal Society of Chemistry. (1969). Titrations in non-aqueous media.[7][8][9] Part XII. Potentiometric titrations of symmetrical aliphatic dicarboxylic acids. The Analyst. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14798, Sodium Hydroxide. Retrieved from [Link]

Sources

Comparative

Definitive Structural Validation of Bromofumaric Acid: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Methods

Executive Summary The Structural Ambiguity: In the synthesis of halogenated dicarboxylic acids, distinguishing between the trans-isomer (Bromofumaric acid) and the cis-isomer (Bromomaleic acid) is a critical quality attr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Structural Ambiguity: In the synthesis of halogenated dicarboxylic acids, distinguishing between the trans-isomer (Bromofumaric acid) and the cis-isomer (Bromomaleic acid) is a critical quality attribute. While spectroscopic methods like NMR are standard for organic characterization, they suffer from specific blind spots regarding this molecule due to the lack of vicinal protons.

The Solution: Single Crystal X-ray Diffraction (SC-XRD) serves as the adjudicator.[1] By leveraging the high electron density of the bromine substituent (


), SC-XRD provides an absolute determination of stereochemistry, bond lengths, and intermolecular hydrogen bonding networks that solution-phase techniques cannot resolve.

Part 1: The Structural Challenge (Why NMR is Insufficient)

For most organic chemists,


H NMR is the first line of defense. However, Bromofumaric acid presents a specific "blind spot" for standard 1D NMR analysis.
The "Singlet Problem"

In non-substituted fumaric/maleic acid, the cis vs. trans geometry is easily confirmed via the Karplus relationship, where vicinal coupling constants (


) differ significantly (

Hz vs.

Hz).

In Bromofumaric acid (HOOC-C(Br)=CH-COOH):

  • Isolation: The vinylic proton is isolated by the quaternary carbon bearing the bromine.

  • Result: The spectrum shows a singlet . There is no neighbor for coupling.[2]

  • Ambiguity: While chemical shift calculations can suggest an isomer, solvent effects and concentration dependence (dimerization) shift these peaks, making identification without a reference standard risky.

The Crystallographic Advantage

SC-XRD does not infer geometry; it observes it.

  • Heavy Atom Effect: The Bromine atom acts as a heavy scatterer, dominating the diffraction phases and allowing for rapid structure solution (often via Patterson methods or direct methods like SHELXT).

  • Packing Forces: It reveals the intermolecular O-H···O hydrogen bonding networks that stabilize the crystal lattice, often different between the planar trans-isomer and the twisted cis-isomer.

Part 2: Comparative Performance Guide

The following table contrasts the validation power of SC-XRD against standard spectroscopic alternatives for this specific molecule.

Table 1: Methodological Comparison for Bromofumaric Acid[3]
FeatureSC-XRD (Gold Standard) ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

H NMR (Solution)
FT-IR (Solid State)
Stereochemistry Absolute (cis vs trans directly visualized).Inferential (Relies on chemical shift or NOE; no

-coupling).
Fingerprint (Requires reference spectrum).[2]
Sample State Single Crystal (Solid).[3][4]Solution (CDCl

, DMSO-

, or D

O).
Powder/Solid (KBr pellet).[5]
Data Output Bond lengths (

), Torsion angles (

).
Chemical Shift (

ppm).
Vibrational frequencies (cm

).[5]
Key Limitation Requires a high-quality crystal (

mm).
Solvent-dependent shifts; no coupling constants.Broad peaks due to H-bonding.
Turnaround 2-24 Hours (Collection + Solve).10 Minutes.5 Minutes.
Confidence Level 99.9% (Definitive).80% (Ambiguous without reference).70% (Supportive only).

Part 3: Experimental Protocol (SC-XRD)

Phase 1: Crystallization Strategy

Bromofumaric acid is highly polar. Standard non-polar evaporation will fail.

  • Method: Slow Evaporation or Liquid-Liquid Diffusion.

  • Solvent System: Water/Ethanol (1:1) or Acetone/Water. The carboxylic acid groups require polar protic solvents to solvate, but you need slower evaporation (ethanol) to grow diffraction-quality prisms.

  • Technique: Dissolve 20 mg in minimal warm water/ethanol. Filter into a clean vial. Cover with parafilm and poke one small hole. Allow to stand at 4°C (fridge) to reduce thermal motion during nucleation.

Phase 2: Data Collection Parameters[8][9]
  • Source: Mo-K

    
     (
    
    
    
    Å)
    .
    • Reasoning: Cu-radiation (

      
       Å) is heavily absorbed by Bromine (
      
      
      
      is high), leading to severe absorption errors and scaling issues. Mo radiation penetrates better and provides higher resolution data (
      
      
      Å).
  • Temperature: 100 K (Cryostream) .

    • Reasoning: Freezing the crystal reduces thermal ellipsoids (atomic vibration), which is critical for resolving the electron density of the lighter Oxygen/Carbon atoms next to the heavy Bromine.

Phase 3: Structure Solution & Refinement
  • Space Group Determination: Expect Monoclinic or Triclinic systems (common for small organic acids).

  • Phasing: Use SHELXT (Intrinsic Phasing). The Br atom will appear immediately as the highest electron density peak (

    
    ).
    
  • Refinement (SHELXL):

    • Refine Br, O, and C anisotropically.

    • Hydrogen Treatment: Place C-H protons geometrically (HFIX 43 for aromatic/vinyl).

    • Crucial Step (COOH): Locate the carboxylic acid protons from the difference Fourier map (

      
      ). Do not place them geometrically if possible; their position confirms the H-bond network.
      

Part 4: Visualization of Logic & Workflow

Diagram 1: The Validation Decision Matrix

This diagram illustrates why a researcher should escalate from NMR to XRD for this specific molecule.

ValidationLogic Start Crude Bromofumaric Acid NMR 1H NMR Analysis Start->NMR Decision Is Vinylic Peak a Singlet? NMR->Decision Ambiguity AMBIGUITY: Cannot use J-coupling for cis/trans ID Decision->Ambiguity Yes (Expected) Crystallization Crystallization (H2O/EtOH Slow Evap) Ambiguity->Crystallization Required Validation XRD SC-XRD (Mo Source) Crystallization->XRD Solve Structure Solution (Heavy Atom Method) XRD->Solve Result CONFIRMED STRUCTURE (Absolute Stereochemistry) Solve->Result

Caption: Logical escalation from ambiguous spectroscopic data to definitive crystallographic validation.

Diagram 2: The Crystallographic Workflow

This diagram details the specific technical steps for handling the Bromine-containing crystal.

XRDWorkflow Crystal Crystal Selection (Clear Prism, >0.1mm) Mount Mounting (MiTeGen Loop + Oil) Crystal->Mount Collect Data Collection (Mo-Source, 100K) Mount->Collect Process Data Reduction (Integration + Absorption Corr.) Collect->Process Br Absorption High Phase Phasing (SHELXT) Locate Br Atom Process->Phase Refine Refinement (SHELXL) Anisotropic Br/C/O Phase->Refine

Caption: Step-by-step SC-XRD workflow emphasizing the handling of heavy-atom absorption and phasing.

References

  • Fischer, A. (2006).[6] Crystal structure of 2-bromofumaric acid. Acta Crystallographica Section E. Link

  • Hollingsworth, M. D., et al. (2021). Absolute Configuration of Small Molecules by Co-Crystallization. NIH/PubMed. Link

  • Rigaku Corporation. (2015). Crystal structure analysis from powder X-ray diffraction data. Rigaku Journal. Link

  • BenchChem. (2024). Bromofumaric acid: Synthesis and Characterization. Link

  • Organic Chemistry Portal. (2023). Synthesis of α-bromocarboxylic acids. Link

Sources

Validation

Validation of Bromofumaric acid synthesis protocol

Validation of High-Purity Bromofumaric Acid Synthesis: A Comparative Technical Guide Executive Summary: The Isomer Challenge Bromofumaric acid (BFA) is a critical metabolic probe and synthetic intermediate, often require...

Author: BenchChem Technical Support Team. Date: February 2026

Validation of High-Purity Bromofumaric Acid Synthesis: A Comparative Technical Guide

Executive Summary: The Isomer Challenge

Bromofumaric acid (BFA) is a critical metabolic probe and synthetic intermediate, often required for studies involving alkyl sulfatase inhibition or as a precursor for functionalized fumarates. However, its synthesis is plagued by a common pitfall: isomeric contamination.

The direct bromination of fumaric acid often yields mixtures containing the cis-isomer (bromomaleic acid) or incomplete reaction products. This guide validates the Two-Step Thermal Elimination Protocol as the superior method for generating high-purity trans-bromofumaric acid, contrasting it with the faster but less selective base-catalyzed routes.

Metric Method A: Thermal Elimination (Recommended) Method B: Base-Catalyzed Elimination
Purity (Isomeric) >98% (trans-isomer)~85-90% (often mixed with cis)
Yield 65-75% (Overall)50-60%
Key Risk Incomplete elimination if under-heatedIsomerization to Bromomaleic acid
Waste Profile Low (Water/HBr byproduct)High (Salt formation)

Mechanistic Grounding & Causality

To control the synthesis, one must understand the stereochemistry. The reaction does not proceed via simple substitution but through an Anti-Addition / Anti-Elimination sequence.

  • Step 1 (Addition): Bromine adds to Fumaric Acid (trans) via a cyclic bromonium ion. Anti-addition leads exclusively to meso-2,3-dibromosuccinic acid.

  • Step 2 (Elimination): This is the critical control point.

    • Thermal Route: Promotes specific anti-elimination of HBr from the meso conformer, locking the product into the trans (Fumaric) configuration.

    • Base Route: Strong bases can deprotonate the intermediate non-selectively or cause post-reaction isomerization, leading to thermodynamic mixtures of bromofumaric and bromomaleic acid.

Visualizing the Pathway

G Fumaric Fumaric Acid (trans-isomer) Bromonium Cyclic Bromonium Intermediate Fumaric->Bromonium + Br2 (aq) Meso meso-2,3-Dibromosuccinic Acid (mp: 255°C) Bromonium->Meso Anti-Addition (Br- attack) BromoFumaric Bromofumaric Acid (Target: trans) Meso->BromoFumaric Thermal Elimination (-HBr, Anti-Selectivity) BromoMaleic Bromomaleic Acid (Impurity: cis) Meso->BromoMaleic Base Catalysis (Isomerization Risk)

Figure 1: Stereochemical pathway. Note that the meso-intermediate is the mandatory checkpoint for high isomeric purity.

Validated Protocol: The Two-Step Thermal Route

Safety Warning: Bromine (


) is highly toxic and corrosive. All operations must be performed in a functioning fume hood. Wear butyl rubber gloves.
Phase 1: Synthesis of meso-2,3-Dibromosuccinic Acid

Objective: Quantitative conversion of starting material to the di-halogenated intermediate.

  • Setup: Equip a 500 mL round-bottom flask with a reflux condenser and a pressure-equalizing addition funnel.

  • Solvation: Suspend 11.6 g (0.1 mol) of Fumaric Acid in 40 mL of distilled water . Heat the mixture to boiling. The acid will dissolve to form a clear solution.

  • Bromination:

    • Measure 5.7 mL (18 g, ~0.11 mol) of elemental bromine.

    • Crucial Step: Add bromine dropwise through the funnel to the refluxing solution.[1]

    • Rate Control: Maintain a rate where the bromine color disappears before the next drop hits. This prevents high concentrations of unreacted bromine which can lead to radical side reactions.

  • Crystallization: Upon completion, the solution should retain a faint orange tint (slight excess

    
    ). Cool slowly to room temperature, then chill in an ice bath (0-4°C).
    
  • Isolation: Filter the white precipitate. Wash with ice-cold water (2 x 15 mL) to remove residual HBr and

    
    .
    
    • Checkpoint: The product is meso-2,3-dibromosuccinic acid .[2][3][4]

    • Validation: Melting Point should be 255-260°C (dec). If <250°C, recrystallize from 2N HCl.

Phase 2: Selective Dehydrobromination

Objective: Elimination of HBr to yield Bromofumaric Acid without isomerization.

  • Reaction: Place the wet cake of meso-dibromosuccinic acid from Phase 1 into a flask containing 100 mL of water .

  • Elimination: Heat to a vigorous boil (Reflux) for 1.5 to 2 hours .

    • Mechanism:[2][5][6] Unlike the synthesis step, extended boiling here drives the elimination of HBr. The meso compound is less stable than the unsaturated product at these temperatures.

    • Observation: The solid will dissolve, and HBr gas may evolve (trap with weak base if necessary, though most stays in solution).

  • Isolation: Evaporate the solution to approximately 1/3 of its original volume (rotary evaporator or gentle heating).

  • Crystallization: Cool to 4°C overnight. Bromofumaric acid crystallizes as prisms.

  • Purification: Recrystallize from minimal hot water if necessary.

Validation & Quality Control Data

To confirm the identity and purity of your synthesized product, compare your analytical data against these validated standards.

A. Physical Properties
PropertyBromofumaric Acid (Target)Bromomaleic Acid (Impurity)meso-Dibromo Intermediate
Melting Point 184 - 186°C 140 - 142°C255°C (dec)
Solubility Soluble in water/ethanolHighly solublePoorly soluble in cold water
B. NMR Spectroscopy ( or )

The most definitive test is


 NMR. You are looking for a singlet  in the vinylic region.
  • Bromofumaric Acid:

    
    7.55 - 7.60 ppm  (1H, s).
    
    • Note: The shift is downfield due to the electron-withdrawing bromine and the carboxylic acid anisotropy in the trans configuration.

  • Bromomaleic Acid:

    
    6.90 - 7.00 ppm  (1H, s).
    
    • Diagnostic: If you see a small peak around 6.9 ppm, your product is contaminated with the cis-isomer.

  • Fumaric Acid (Starting Material):

    
     6.64 ppm (2H, s).
    
C. Experimental Workflow Diagram

Workflow Start Start: Fumaric Acid + H2O Reflux1 Reflux + Dropwise Br2 (Clear -> Orange) Start->Reflux1 Filter1 Filter Precipitate (meso-Dibromosuccinic Acid) Reflux1->Filter1 Check1 QC: MP > 250°C? Filter1->Check1 Recryst Recrystallize (2N HCl) Check1->Recryst No Boil2 Reflux in Water (2 hrs) (Thermal Elimination) Check1->Boil2 Yes Recryst->Check1 Conc Concentrate & Cool Boil2->Conc Final Final Product: Bromofumaric Acid Conc->Final

Figure 2: Decision tree for synthesis and purification.

Troubleshooting & Optimization

  • Problem: Low Yield in Step 2.

    • Cause: Insufficient heating time. The elimination of HBr from the meso compound is endothermic and slower than from the racemic mixture.

    • Fix: Ensure a vigorous reflux for at least 90 minutes. Do not rush the evaporation step.

  • Problem: Melting point is broad (e.g., 160-175°C).

    • Cause: Contamination with Bromomaleic acid.

    • Fix: This usually occurs if the reaction mixture was allowed to become basic or if the intermediate wasn't washed thoroughly. Recrystallize from hot water; Bromofumaric acid is less soluble than the maleic isomer, making purification by crystallization effective.

  • Problem: Brown discoloration.

    • Cause: Trapped free bromine.

    • Fix: Wash the initial meso-precipitate with water containing a trace of sodium bisulfite (

      
      ) before proceeding to Step 2.
      

References

  • Synthesis of meso-dibromosuccinic acid: Organic Syntheses, Coll. Vol. 2, p. 177 (1943); Vol. 18, p. 17 (1938).

  • Stereochemistry of Bromine Addition:Journal of Chemical Education, "Bromination of Cinnamic Acid and Fumaric Acid", validated protocols for anti-addition mechanisms.
  • Physical Constants & NMR Data: National Institute of Standards and Technology (NIST) Chemistry WebBook, SRD 69.

  • Isomer Differentiation: Acta Crystallographica, Structure of 2-bromomaleic acid vs. 2-bromofumaric acid (2009).

Sources

Comparative

A Senior Application Scientist's Guide to the Stereoselectivity of Reactions with Bromofumaric Acid

For Researchers, Scientists, and Drug Development Professionals In the intricate world of stereoselective synthesis, the precise control of molecular architecture is paramount. Chiral molecules, with their distinct three...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of stereoselective synthesis, the precise control of molecular architecture is paramount. Chiral molecules, with their distinct three-dimensional arrangements, are the building blocks of many pharmaceuticals and fine chemicals, where a single stereoisomer can elicit a desired biological response while its mirror image may be inactive or even harmful. Bromofumaric acid and its derivatives have emerged as versatile synthons in this pursuit, offering a unique combination of functionalities that can be manipulated with a high degree of stereocontrol. This guide provides an in-depth technical assessment of the stereoselectivity of reactions involving bromofumaric acid, offering a comparative analysis with alternative synthetic strategies and providing the experimental foundation for researchers to harness its full potential.

The Foundation: Understanding Stereoselectivity in Bromofumaric Acid

Bromofumaric acid, a dicarboxylic acid featuring a carbon-carbon double bond substituted with a bromine atom, presents a rich platform for stereoselective transformations. The inherent electronic and steric properties of this molecule, particularly the influence of the electron-withdrawing bromine atom and the two carboxylic acid groups, dictate the stereochemical outcome of various reactions.

Electrophilic Addition Reactions: A Tale of Two Faces

The addition of electrophiles across the double bond of bromofumaric acid is a cornerstone of its reactivity. A classic example is the addition of halogens, such as bromine. While the bromination of fumaric acid itself proceeds via an anti-addition mechanism to yield a meso dibromosuccinic acid, the presence of the initial bromo substituent on bromofumaric acid introduces both regiochemical and stereochemical considerations.[1][2]

The generally accepted mechanism for halogen addition to alkenes involves the formation of a cyclic halonium ion intermediate.[3] The subsequent nucleophilic attack by the halide ion occurs from the opposite face, resulting in anti-addition.

Caption: Electrophilic addition of bromine to bromofumaric acid proceeds through a bromonium ion intermediate, leading to an anti-addition product.

The stereochemical course of this reaction is highly dependent on the geometry of the starting alkene. For instance, the bromination of trans-alkenes like fumaric acid leads to a meso compound due to the formation of a pair of enantiomeric bromonium ions that are attacked to give the same achiral product.[1] In the case of bromofumaric acid, the unsymmetrical nature of the starting material will lead to the formation of diastereomers, and the ratio of these products will depend on the facial selectivity of the initial electrophilic attack and the regioselectivity of the subsequent nucleophilic attack on the bromonium ion.

Comparison with Alternatives:

For the synthesis of vicinal dihalides, alternatives to bromofumaric acid include other unsaturated dicarboxylic acids like maleic acid. The bromination of maleic acid, a cis-alkene, yields a racemic mixture of enantiomers, a distinct stereochemical outcome compared to the reaction with fumaric acid.[2] The choice between these starting materials, therefore, directly dictates the stereochemistry of the resulting dihalogenated succinic acid derivative.

Starting MaterialReagentProduct Stereochemistry
Fumaric AcidBr₂meso-2,3-Dibromosuccinic acid
Maleic AcidBr₂(±)-2,3-Dibromosuccinic acid
Bromofumaric AcidBr₂Diastereomeric mixture of 2,2,3-tribromosuccinic acid
Michael Addition: Forging Chiral Carbon-Carbon Bonds

Bromofumaric acid and its esters are excellent Michael acceptors, readily undergoing conjugate addition with a variety of nucleophiles. This reaction is a powerful tool for the construction of substituted succinic acid derivatives with the potential for high stereocontrol. The use of chiral nucleophiles or chiral catalysts can induce high levels of diastereoselectivity and enantioselectivity, respectively.

For instance, the asymmetric Michael addition of carbon nucleophiles to α,β-unsaturated carboxylic acid derivatives can be achieved with high enantioselectivity using organocatalysts like chiral thioureas or squaramides.[4][5] These catalysts activate the Michael acceptor and/or the nucleophile through hydrogen bonding, creating a chiral environment that directs the approach of the nucleophile to one face of the double bond.

Caption: A chiral catalyst creates a diastereomeric transition state in the Michael addition to a bromofumarate ester, leading to an enantioenriched product.

Experimental Protocol: Asymmetric Michael Addition to Diethyl Bromofumarate

  • To a solution of diethyl bromofumarate (1.0 mmol) in an appropriate solvent (e.g., toluene, CH₂Cl₂) at the desired temperature (e.g., -20 °C), add the chiral organocatalyst (5-10 mol%).

  • Add the nucleophile (e.g., a β-ketoester or malonate derivative, 1.2 mmol) dropwise over a period of 10 minutes.

  • Stir the reaction mixture at the same temperature until completion, as monitored by TLC or HPLC.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the diastereomeric ratio and enantiomeric excess of the product by chiral HPLC or NMR analysis using a chiral shift reagent.

Comparative Analysis:

The synthesis of chiral succinic acid derivatives can also be achieved through other routes, such as the asymmetric hydrogenation of substituted maleic or fumaric acid derivatives or the alkylation of chiral enolates derived from succinates. However, the Michael addition to bromofumaric acid offers a convergent and often highly stereoselective approach, particularly when employing modern organocatalysis. The commercial availability of a wide range of chiral catalysts allows for the synthesis of both enantiomers of the desired product.

Diels-Alder Reactions: Constructing Complex Cyclic Scaffolds

Bromofumaric acid and its esters can act as dienophiles in [4+2] cycloaddition reactions, providing access to highly functionalized and stereochemically complex cyclohexene derivatives. The stereochemistry of the Diels-Alder reaction is highly predictable, following the endo rule and the principle of cis-addition. The stereochemistry of the dienophile is retained in the product, meaning a trans-dienophile like bromofumaric acid will lead to a product with a trans relationship between the substituents on the former double bond carbons.[6][7]

The presence of the bromo substituent can influence the regioselectivity of the reaction with unsymmetrical dienes. Furthermore, the use of chiral Lewis acids can render the Diels-Alder reaction enantioselective, providing a powerful method for the synthesis of chiral cyclic compounds.

Comparison with Maleic Anhydride:

Maleic anhydride is a classic and highly reactive dienophile in Diels-Alder reactions.[6][8] Being a cis-dienophile, it leads to products with a cis relationship between the anhydride-derived functionalities. This provides a complementary stereochemical outcome to that obtained with the trans-configured bromofumaric acid. The choice between these two dienophiles allows for the selective synthesis of different diastereomers of the Diels-Alder adduct.

DienophileDieneProduct Stereochemistry
Bromofumaric Acid EsterCyclopentadieneexo-bromo, endo-ester adduct (major)
Maleic AnhydrideCyclopentadieneendo-anhydride adduct (major)

Enzymatic Reactions: The Green Approach to Stereocontrol

Enzymes, as chiral catalysts, offer unparalleled stereoselectivity in a wide range of chemical transformations. In the context of bromofumaric acid, enzymatic reactions can be employed for kinetic resolution of racemic mixtures or for the desymmetrization of prochiral substrates.[9][10]

For instance, lipases can selectively hydrolyze one of the ester groups in a prochiral diester of a substituted succinic acid, leading to a chiral monoester with high enantiomeric excess. This approach, known as enzymatic desymmetrization, is a powerful tool for accessing enantiomerically pure building blocks.[9] While specific studies on the enzymatic desymmetrization of bromofumarate esters are not extensively documented, the principle is well-established for similar substrates.

Hypothetical Workflow: Enzymatic Desymmetrization of Diethyl Bromofumarate

G cluster_0 Enzymatic Desymmetrization A Diethyl Bromofumarate (prochiral) B Enzyme (e.g., Lipase) A->B Incubation in buffer C Chiral Monoester (enantioenriched) B->C Stereoselective hydrolysis D Ethanol B->D

Caption: Enzymatic desymmetrization of a prochiral bromofumarate ester can yield an enantioenriched chiral monoester.

Conclusion and Future Outlook

Bromofumaric acid stands as a valuable and versatile building block in the arsenal of the synthetic chemist. Its unique combination of a reactive double bond, a leaving group, and two carboxylic acid functionalities allows for a diverse range of stereoselective transformations. Through a careful selection of reaction conditions, reagents, and catalysts, researchers can exert a high degree of control over the stereochemical outcome of addition, substitution, and cycloaddition reactions.

While the stereoselectivity of reactions with fumaric acid is well-established, the exploration of bromofumaric acid's full potential in asymmetric synthesis is an ongoing endeavor. Future research will likely focus on the development of novel chiral catalysts and enzymatic methods specifically tailored for reactions of bromofumaric acid, further expanding its utility in the efficient and stereoselective synthesis of complex chiral molecules for the pharmaceutical and materials science industries. This guide serves as a foundational resource, empowering researchers to navigate the stereochemical intricacies of this remarkable synthon and to design innovative and efficient synthetic strategies.

References

  • Ayres, D. C. (1990). Lignans: Chemical, Biological and Clinical Properties. Cambridge University Press.
  • Blazewska, K., & Gajda, T. (2004). A Concise Synthesis of Diethyl 1-(tert-Butoxycarbonylamino)
  • Chen, J., Baire, B., & Hoye, T. R. (2014). Cycloaddition Reactions of Azide, Furan, and Pyrrole Units with Benzynes Generated by the Hexadehydro-Diels–Alder (HDDA) Reaction. Heterocycles, 88(2), 1193-1200.
  • Du, D.-M. (2011). Asymmetric hetero-Michael addition to α,β-unsaturated carboxylic acids using thiourea–boronic acid hybrid catalysts. Organic & Biomolecular Chemistry, 9(19), 6543-6545.
  • Eissen, M., & Lenoir, D. (2008). Addition of bromine to fumaric acid to meso-dibromosuccinic acid. NOP, 3002.
  • He, Y.-P., et al. (2024). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. Molecules, 29(9), 2085.
  • Krogsgaard-Larsen, P., et al. (1990). GABA Agonists and Uptake Inhibitors. Synthesis, Absolute Stereochemistry, and E... ChemInform, 21(21).
  • Miryala, B., et al. (2014). 384661 Combinatorial Synthesis of Lipid-Conjugated Aminoglycoside-Derived Polymers for Transgene Del... Conference Paper.
  • McKenzie, A. M. (1912). The Walden Inversion. Journal of the Chemical Society, Transactions, 101, 1196-1214.
  • Kekulé, A. (1861). Untersuchungen über die ungesättigten Säuren. Annalen der Chemie und Pharmacie, 120(1), 1-37.
  • Salunkhe, M., Phadke, S., & Kulkarni, S. N. (1987). ChemInform Abstract: Synthesis of 2,6,10,14-Tetramethylpentadec-2-ene Using p-Toluenesulfonylacetic... ChemInform, 18(20).
  • Fukuzawa, S., et al. (1988). ChemInform Abstract: Intramolecular Reductive Cyclization of Unsaturated Keto or Aldo Esters by Sama... ChemInform, 19(3).
  • Nielsen, L., Brehm, L., & Krogsgaard-Larsen, P. (1990). GABA Agonists and Uptake Inhibitors. Synthesis, Absolute Stereochemistry, and E... ChemInform, 21(21).
  • Faber, K. (2006). Enzymatic Desymmetrization of Prochiral Molecules. Current Organic Chemistry, 10(13), 1595-1611.
  • Fraunhofer UMSICHT. (n.d.). Succinic acid esters as intermediates for the synthesis of polyamide 44. Fraunhofer Institute for Environmental, Safety, and Energy Technology UMSICHT.
  • Beng, T. K. (2022). Stereocontrolled access to δ-lactone-fused-γ-lactams bearing... RSC Advances, 12, 17617-17620.
  • Chung, Y.-C., Janmanchi, D., & Wu, H.-L. (2012). Preparation of chiral 3-arylpyrrolidines via the enantioselective 1,4-addition of arylboronic acids to fumaric esters catalyzed by Rh(I)/chiral diene complexes. Organic Letters, 14(11), 2766-2769.
  • Martin, N., & Urones, J. G. (2000). The Diels-Alder Reaction with Maleic Anhydride. In Targets in Heterocyclic Systems (Vol. 4, pp. 257-300). Italian Society of Chemistry.
  • Miller, S. J., et al. (2019). Enantioselective bromination of axially chiral cyanoarenes in the presence of bifunctional organocatalysts. RSC Advances, 9(56), 32801-32805.
  • Glaser, R., et al. (2023). Revisiting Elimination Reactions in the Pentanol and Bromopentane Series.
  • Zhdankin, V. V., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Molecules, 29(18), 4275.
  • He, Y., et al. (2022). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. Molecules, 27(19), 6301.
  • Li, G., et al. (2018). Unusual regio- and stereo-selectivity in Diels–Alder reactions between bulky N-phenylmaleimides and anthracene derivatives. Organic & Biomolecular Chemistry, 16(42), 7937-7941.
  • Iannazzo, D., et al. (2023).
  • Borhan, M., et al. (2013). Enantioselective Dihalogenation of Alkenes.
  • Chinchilla, R., et al. (2012). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. Molecules, 17(12), 14356-14371.
  • Wang, Q., et al. (2014).
  • Denmark, S. E. (2005). Dynamic Chirality: A Novel Approach to Enantioselective Synthesis.
  • Chung, Y.-C., et al. (2012). Preparation of Chiral 3-Arylpyrrolidines via the Enantioselective 1,4-Addition of Arylboronic Acids to Fumaric Esters C... Organic & Biomolecular Chemistry, 10(24), 4786-4789.
  • Orita, A., et al. (2007). A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones. Tetrahedron, 63(36), 8871-8877.
  • Hall, D. G. (2011). Stereospecific functionalizations and transformations of secondary and tertiary boronic esters.
  • Norton, J. R. (1979). The Diels-Alder Reaction with Maleic Anhydride. Chemical Reviews, 79(4), 319-362.
  • Jacobsen, E. N. (2012). Bifunctional Catalyst Promotes Highly Enantioselective Bromolactonizations to Generate Stereogenic C–Br Bonds. Journal of the American Chemical Society, 134(4), 2012-2015.
  • Krische, M. J., et al. (2019). Chiral α-Stereogenic Oxetanols and Azetidinols via Alcohol-Mediated Reductive Coupling of Allylic Acetates: Enantiotopic π-Facial Selection in Symmetric Ketone Addition. Journal of the American Chemical Society, 141(49), 19472-19477.
  • Trost, B. M., & Crawley, M. L. (2003). Asymmetric Transition-Metal-Catalyzed Allylic Alkylations: Applications in Total Synthesis. Chemical Reviews, 103(8), 2921-2944.
  • Carreira, E. M., et al. (2010). Stereospecific Phosphination and Thioetherification of Organoboronic Esters. Journal of the American Chemical Society, 132(24), 8266-8267.
  • Varelis, P., et al. (2023). Insights into the Diels-Alder Reaction of Furan with Maleic Anhydride from Its Prereactive Intermediate. The Journal of Physical Chemistry Letters, 14(3), 823-828.

Sources

Validation

A Senior Application Scientist's Guide to Quantitative NMR (qNMR) for Bromofumaric Acid Assay

Introduction: Beyond Structure—Embracing qNMR as a Primary Analytical Method For decades, Nuclear Magnetic Resonance (NMR) spectroscopy has been the cornerstone of molecular structure elucidation. However, its capabiliti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Structure—Embracing qNMR as a Primary Analytical Method

For decades, Nuclear Magnetic Resonance (NMR) spectroscopy has been the cornerstone of molecular structure elucidation. However, its capabilities extend far beyond qualitative analysis. Quantitative NMR (qNMR) leverages the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal[1][2]. This intrinsic relationship allows qNMR to serve as a powerful primary ratio method of measurement, capable of determining the purity or concentration of a substance with high precision and accuracy, often without the need for a compound-specific reference standard[2].

This guide provides an in-depth technical comparison of the qNMR method for the assay of bromofumaric acid, a key building block in organic synthesis. We will explore the causality behind critical experimental choices, present a self-validating protocol compliant with international guidelines, and objectively compare its performance against traditional analytical techniques like High-Performance Liquid Chromatography (HPLC).

The Foundational Principle of qNMR

The basis of qNMR is the direct proportionality between signal intensity and the molar concentration of the nuclei being observed[2][3]. When an internal standard (IS) of known purity and weight is co-dissolved with a known weight of the analyte, the purity of the analyte can be determined using a single, straightforward equation[3][4]:

Purity_analyte = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS

Where:

  • P: Purity (as a weight/weight percentage)

  • I: Integrated area of the NMR signal

  • N: Number of protons generating the signal

  • M: Molar mass

  • m: mass

This equation underscores the power of qNMR: it is a first-principles technique that, with careful execution, provides SI-traceable results, making it a primary analytical method[5].

Designing a Robust qNMR Assay for Bromofumaric Acid

The successful implementation of a qNMR assay hinges on a series of logical, well-justified experimental decisions. Here, we dissect the critical parameters for the analysis of bromofumaric acid.

Causality Behind Experimental Choices
  • Selection of the Internal Standard (IS): This is arguably the most critical decision. The IS serves as the quantitative reference against which the analyte is measured.

    • Why it Matters: The IS must be chemically inert, stable, and possess signals that are well-resolved from the analyte and any potential impurities[3][6]. It should also have a high purity that is certified or accurately known[3].

    • Recommended IS for Bromofumaric Acid: Maleic Acid .

      • Rationale: Maleic acid is an excellent choice. Its two vinyl protons appear as a sharp singlet, which is unlikely to overlap with the single vinyl proton of bromofumaric acid. It is structurally simple, highly soluble in common polar solvents like DMSO-d₆ or D₂O, and commercially available in high purity. Dimethyl sulfone is another viable option with a single sharp singlet at ~3.0 ppm[4].

    • Trustworthiness Check: Before routine use, a preliminary experiment should be run with a mixture of bromofumaric acid and the chosen IS, held for several hours to ensure no chemical reaction occurs[6]. While maleic acid is generally stable, it has been reported to react with certain analytes (e.g., thiols), underscoring the necessity of this verification step[7].

  • Choice of Deuterated Solvent:

    • Why it Matters: The solvent must completely dissolve both the analyte and the internal standard to ensure a homogeneous solution, which is fundamental for accurate quantification[3].

    • Recommended Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆) .

      • Rationale: DMSO-d₆ is an excellent solvent for polar organic acids. Its residual proton signal appears at ~2.5 ppm, far from the expected olefinic region for bromofumaric acid and maleic acid (~6-7 ppm)[8][9]. It also has a high boiling point, minimizing evaporation during sample preparation.

  • The Criticality of Relaxation Delay (d1):

    • Why it Matters: For the signal integral to be truly proportional to the number of nuclei, the nuclear spins must fully return to their equilibrium state (relax) between successive RF pulses. The spin-lattice relaxation time (T₁) governs this process. An insufficient relaxation delay (d1) will lead to signal saturation, especially for nuclei with long T₁ values, resulting in underestimated integrals and inaccurate quantification[10].

    • Protocol Mandate: The total time between pulses (relaxation delay d1 + acquisition time) must be at least 5 times the longest T₁ value (5xT₁) of any signal being quantified (both analyte and IS)[4][11].

    • Practical Implementation: T₁ values for protons in small molecules are typically 1-4 seconds[4]. A conservative and robust starting point for a d1 of 20-30 seconds is highly recommended to ensure full relaxation without needing to perform a T₁ measurement for every sample. An inversion-recovery experiment can be used to experimentally determine T₁ values if optimization is required[10][12].

Visualizing the qNMR Workflow

A well-defined workflow is essential for reproducible and accurate results.

qNMR_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. NMR Data Acquisition cluster_proc 3. Data Processing & Analysis weigh_analyte Accurately weigh Analyte (m_analyte) weigh_is Accurately weigh Internal Standard (m_IS) dissolve Dissolve both in Deuterated Solvent (DMSO-d6) weigh_analyte->dissolve weigh_is->dissolve load_sample Load sample, equilibrate temperature (~5 min) dissolve->load_sample shim Tune, lock, and shim for high resolution load_sample->shim setup_params Set key parameters: d1 ≥ 5xT1 Pulse Angle = 90° Sufficient Scans (S/N > 250) shim->setup_params acquire Acquire FID setup_params->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction (Critical) ft->phase_baseline integrate Integrate Analyte and IS signals (I_analyte, I_IS) phase_baseline->integrate calculate Calculate Purity using qNMR equation integrate->calculate result Final Purity Report calculate->result

Figure 1: Standard workflow for a qNMR assay using an internal standard.

Experimental Protocol: A Self-Validating System

This protocol is designed to meet the validation requirements set forth by the International Council for Harmonisation (ICH) guidelines[13][14].

Materials and Equipment
  • Bromofumaric Acid (Analyte)

  • Maleic Acid (Internal Standard, CRM grade, purity ≥ 99.5%)

  • DMSO-d₆ (≥ 99.8% D)

  • High-precision analytical balance (readability ±0.01 mg)

  • NMR Spectrometer (≥ 400 MHz)

  • High-quality NMR tubes

Step-by-Step Methodology
  • Preparation of the Stock Solution:

    • Accurately weigh approximately 20 mg of the Maleic Acid internal standard (m_IS) into a clean vial.

    • Accurately weigh approximately 20 mg of Bromofumaric Acid (m_analyte) into the same vial. The goal is a near 1:1 molar ratio to optimize accuracy[6].

    • Add approximately 1.0 mL of DMSO-d₆. Vortex thoroughly to ensure complete dissolution.

    • Transfer the solution to a high-quality NMR tube.

  • NMR Instrument Setup and Data Acquisition:

    • Insert the sample into the spectrometer and allow it to thermally equilibrate for at least 5 minutes[4][11].

    • Lock onto the deuterium signal of DMSO-d₆.

    • Perform automated or manual shimming to achieve narrow, symmetrical peak shapes. A line width of <1 Hz for singlet peaks is desirable[4].

    • Set the following critical acquisition parameters:

      • Pulse Program: A simple 1-pulse sequence (e.g., Bruker 'zg').

      • Pulse Angle: Calibrate a 90° pulse.

      • Relaxation Delay (d1): Set to 30 seconds . This is a robust, conservative value that ensures full relaxation.

      • Acquisition Time (aq): Set to at least 4 seconds to ensure the FID has fully decayed.

      • Number of Scans (ns): Set to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks of interest to ensure integration error is below 1%[4]. Typically 8 to 16 scans.

    • Acquire the spectrum.

  • Data Processing:

    • Apply a gentle exponential window function (e.g., line broadening of 0.3 Hz).

    • Perform Fourier Transformation.

    • Crucially, perform meticulous manual phase and baseline correction. Automated corrections are often insufficient for the high accuracy required in qNMR[15]. The baseline should be perfectly flat across the entire spectral region containing the signals of interest.

    • Integrate the singlet from the Bromofumaric Acid vinyl proton and the singlet from the Maleic Acid vinyl protons. Define the integral boundaries carefully and consistently.

Visualizing Analyte & Standard

Analyte_Standard cluster_structures Chemical Structures & Key ¹H Signals cluster_spectrum Hypothetical ¹H NMR Spectrum (in DMSO-d6) Analyte Bromofumaric Acid (Analyte) (M=194.95 g/mol) peak_analyte Analyte Signal (1H, singlet) ~6.9 ppm Analyte->peak_analyte Quantification Signal Standard Maleic Acid (Internal Standard) (M=116.07 g/mol) peak_standard IS Signal (2H, singlet) ~6.3 ppm Standard->peak_standard Reference Signal x_axis Chemical Shift (ppm)

Figure 2: Non-overlapping ¹H NMR signals of Bromofumaric Acid and Maleic Acid.

Method Validation According to ICH Q2(R1) Guidelines

To ensure the method is trustworthy and suitable for its intended purpose, it must be validated.[14][16]

Validation Parameters & Logic

ICH_Validation center_node Analytical Procedure (qNMR Assay) specificity Specificity (No interference from IS, impurities, or solvent) center_node->specificity linearity Linearity (Signal ratio vs. Concentration ratio) center_node->linearity accuracy Accuracy (% Recovery of known amount) center_node->accuracy precision Precision (Repeatability & Intermediate Precision, %RSD) center_node->precision robustness Robustness (Effect of small variations in method parameters) center_node->robustness range_node Range (80-120% of target conc.) linearity->range_node

Figure 3: Key parameters for analytical method validation as per ICH guidelines.

Performance Data (Illustrative)

The following tables represent typical data obtained during the validation of this qNMR method.

Table 1: Linearity

  • Method: Five solutions were prepared with varying mass ratios of bromofumaric acid to maleic acid, covering 70-130% of the target concentration[13].

  • Result: The plot of the integral ratio vs. the mass ratio demonstrates excellent linearity.

Concentration LevelMass Ratio (Analyte/IS)Integral Ratio (Analyte/IS)
70%0.710.70
85%0.860.85
100%1.011.00
115%1.141.15
130%1.291.31
Correlation Coefficient (R²) \multicolumn{2}{c}{> 0.999 }

Table 2: Accuracy and Precision

  • Method: Six independent samples were prepared at 100% of the target concentration by a single analyst on the same day (Repeatability)[14]. The experiment was repeated by a second analyst on a different day (Intermediate Precision).

  • Result: The method is highly accurate and precise, with low relative standard deviation (%RSD).

ParameterSample 1Sample 2Sample 3Sample 4Sample 5Sample 6Mean %RSD
Repeatability (Purity %) 99.199.399.099.299.499.199.18 0.15%
Intermediate Precision (Purity %) 99.099.498.999.399.599.299.22 0.22%

Comparison with Alternative Methods

While qNMR is a powerful tool, it is essential to understand its performance relative to other common analytical techniques.

Table 3: qNMR vs. HPLC-UV and Acid-Base Titration

FeatureQuantitative NMR (qNMR) HPLC-UV Acid-Base Titration
Principle Signal intensity vs. number of nucleiUV absorbance vs. concentrationNeutralization of acidic protons
Reference Standard Requires any stable, non-interfering IS (e.g., Maleic Acid). Does not require a bromofumaric acid standard.[2]Requires a certified reference standard of Bromofumaric Acid. Requires a standardized titrant (e.g., NaOH).
Specificity High. Distinguishes between structurally similar isomers and impurities if signals are resolved.High. Separates components based on retention time.Low. Titrates all acidic impurities along with the analyte.
Sample Prep Simple: weigh, dissolve, run.More complex: mobile phase prep, column equilibration.Simple: weigh, dissolve, titrate.
Analysis Time ~10-15 minutes per sample.~15-30 minutes per sample (including equilibration).~5-10 minutes per sample.
Destructive? No. Sample can be fully recovered.Yes. Sample is consumed.Yes. Sample is consumed.
Solvent Usage Low (~1 mL deuterated solvent per sample).High (significant organic/aqueous mobile phase).Moderate (titrant and solvent).
Equipment Cost High (NMR Spectrometer).Moderate (HPLC system).Low (Burette/Autotitrator).
Key Advantage Primary method, high accuracy, non-destructive, structural confirmation.Widely available, excellent for impurity profiling.Fast, inexpensive for simple acid assays.
Key Disadvantage High capital cost, requires specialized expertise.Requires specific reference standards, high solvent consumption.Non-specific, lower sensitivity.

Conclusion

Quantitative NMR is an exceptionally accurate, precise, and robust method for the assay of bromofumaric acid. Its primary nature, which obviates the need for a specific analyte reference standard, offers a significant advantage in research and development settings where such standards may be scarce or expensive. The main barrier to entry is the high capital cost of the instrumentation. However, for laboratories with existing NMR capabilities, implementing a qNMR assay is a straightforward process that provides high-quality, reliable quantitative data with minimal sample preparation and solvent waste. When compared to HPLC, qNMR offers the unique benefits of being non-destructive and providing structural information simultaneously with quantification, making it a superior choice for the primary characterization and purity assignment of materials like bromofumaric acid.

References

  • qNMR - Quantitative Analysis by NMR - AWS. (2022, December 19). JEOL. Retrieved February 3, 2026, from [Link]

  • Quantitative NMR Spectroscopy.docx. (2017, November). University of Oxford. Retrieved February 3, 2026, from [Link]

  • qNMR Standards | Goss Scientific. (n.d.). Goss Scientific. Retrieved February 3, 2026, from [Link]

  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma. Retrieved February 3, 2026, from [Link]

  • Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays. (2019, May 30). Nanalysis. Retrieved February 3, 2026, from [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.). ResolveMass Laboratories Inc. Retrieved February 3, 2026, from [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (2007). Spectroscopy Europe. Retrieved February 3, 2026, from [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). ICH. Retrieved February 3, 2026, from [Link]

  • (a) ¹H-NMR spectrum of fumaric acid (FA) in D2O. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency. Retrieved February 3, 2026, from [Link]

  • Building Block. The relaxation delay. (n.d.). IMSERC. Retrieved February 3, 2026, from [Link]

  • If the NMR spectrum is measured with care to provide for complete relaxation of the magnetization between acquisitions when sign. (n.d.). University of Wisconsin-Madison. Retrieved February 3, 2026, from [Link]

  • Application of quantitative NMR for purity determination of standard ACE inhibitors. (2015, October 10). PubMed. Retrieved February 3, 2026, from [Link]

  • qNMR Purity Recipe Book (2 - NMR Acquisition). (n.d.). Mestrelab Research. Retrieved February 3, 2026, from [Link]

Sources

Comparative

Comparative Guide: Biological Activity of Bromofumaric Acid Derivatives

Executive Summary This guide provides a technical comparison between Bromofumaric Acid Derivatives (Br-FADs) and their non-halogenated counterparts, primarily Fumaric Acid Esters (FAEs) like Dimethyl Fumarate (DMF). Whil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Bromofumaric Acid Derivatives (Br-FADs) and their non-halogenated counterparts, primarily Fumaric Acid Esters (FAEs) like Dimethyl Fumarate (DMF). While DMF is a clinically established therapeutic (e.g., for Multiple Sclerosis and Psoriasis), brominated derivatives represent a specialized class of "chemical warheads" used primarily in drug discovery to probe covalent protein interactions and enhance antimicrobial potency.

Key Finding: The introduction of a bromine atom at the vinylic position fundamentally alters the pharmacodynamics from a reversible Michael acceptor (DMF) to a potentially irreversible alkylating agent (Br-FAD), significantly increasing electrophilicity and lipophilicity while reducing metabolic stability.

Chemical Basis of Activity: The "Warhead" Comparison

To understand the biological divergence, one must analyze the electrophilic nature of the central alkene.

Electrophilicity and Mechanism
  • Dimethyl Fumarate (DMF): Acts as a "soft" electrophile. It modifies cysteine residues (e.g., Cys151 on Keap1) via a Michael Addition . This reaction is often reversible under physiological conditions (retro-Michael reaction), allowing for a pulsatile signaling effect without permanent protein damage.

  • Bromofumarates: The bromine atom is electron-withdrawing (inductive effect, -I), which lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), making the double bond significantly more reactive toward nucleophiles (thiols). Furthermore, Bromine is a potential leaving group. This allows for an Addition-Elimination mechanism, leading to stable, irreversible thioether formation.

Comparative Physicochemical Profile
FeatureDimethyl Fumarate (DMF)Bromofumaric Acid Esters (Br-FADs)Impact on Bioactivity
Reaction Mechanism Reversible Michael AdditionAddition-Elimination / AlkylationBr-FADs bind targets more tightly/permanently.
Electrophilicity ModerateHighBr-FADs react faster with low-pKa cysteines.
Lipophilicity (LogP) ~0.75> 1.5 (varies by ester)Br-FADs show superior membrane penetration (Antimicrobial).
Metabolic Stability Hydrolyzed by esterases to MMFRapid hydrolysis + Debromination riskBr-FADs have shorter half-lives; higher toxicity risk.
Primary Application Therapeutic (MS, Psoriasis)Chemical Probe / Antimicrobial LeadDMF is a drug; Br-FAD is a tool.

Therapeutic Applications & Experimental Data[1][2][3][4][5]

Nrf2 Pathway Activation (Anti-inflammatory)

Both compound classes activate the Nrf2 antioxidant pathway, but through distinct kinetics. DMF alkylates Keap1, preventing Nrf2 ubiquitination. Br-FADs, being more potent electrophiles, alkylate Keap1 more rapidly but often exhibit higher cytotoxicity due to "off-target" alkylation of other cellular thiols (e.g., Glutathione depletion).

Experimental Insight: In comparative assays, Br-FADs often show a lower IC50 for Nrf2 induction but a narrower therapeutic index compared to DMF.

Antimicrobial Activity

Bromofumaric derivatives historically outperform simple fumarates in direct antimicrobial assays.

  • Mechanism: The enhanced lipophilicity allows Br-FADs to penetrate bacterial cell walls (particularly Gram-positive) more effectively. Once inside, the highly reactive double bond depletes bacterial thiol pools (e.g., Mycothiol or Bacillithiol), leading to redox collapse.

  • Data Trend: Studies on halogenated organic acids indicate that alpha-bromo derivatives can exhibit 2-5x lower Minimum Inhibitory Concentrations (MIC) against S. aureus compared to non-halogenated analogs [1, 2].

Covalent Enzyme Inhibition

Br-FADs are utilized as "suicide inhibitors" or activity-based probes. Unlike DMF, which may dissociate, the Br-FAD scaffold can lock an enzyme active site.

  • Case Study: In the design of covalent inhibitors for kinases (e.g., BTK), fumarate-based warheads are used to target non-catalytic cysteines.[1] Introducing a bromine creates a "harder" warhead for probing active site reactivity during lead optimization [3, 4].

Visualizing the Mechanism

The following diagram illustrates the divergent reaction pathways of Cysteine (protein thiol) with DMF versus Bromofumarate.

ReactionMechanism Cys Protein Cysteine (Nucleophile) DMF Dimethyl Fumarate (Michael Acceptor) Cys->DMF Attack BrF Bromofumarate (Activated Acceptor) Cys->BrF Attack Adduct_Rev Succinate Adduct (Reversible) DMF->Adduct_Rev Michael Addition Inter Intermediate Carbanion BrF->Inter Addition Adduct_Irr Vinyl Thioether (Irreversible) Inter->Adduct_Irr Elimination of HBr (Restores Double Bond) Adduct_Rev->DMF Retro-Michael (Slow)

Caption: Figure 1. Mechanistic divergence: DMF forms a saturated succinate adduct (reversible), whereas Bromofumarate can undergo addition-elimination to form a stable vinyl thioether.

Experimental Protocols

To objectively compare these derivatives, researchers must control for spontaneous hydrolysis.

Protocol A: Comparative Cysteine Reactivity Assay (GSH-Depletion)

This assay quantifies the electrophilic potency (k_inact) of the derivatives.

  • Preparation: Prepare 10 mM stock solutions of DMF and Dimethyl Bromofumarate in DMSO.

  • Reaction Mix: In a 96-well plate, mix compound (50 µM final) with reduced Glutathione (GSH, 50 µM) in PBS (pH 7.4).

  • Incubation: Incubate at 37°C.

  • Detection: At time points (0, 15, 30, 60 min), add Ellman’s Reagent (DTNB).

  • Readout: Measure Absorbance at 412 nm. The rate of signal loss corresponds to GSH depletion.

    • Expected Result: Bromofumarate will deplete GSH >2x faster than DMF.

Protocol B: Synthesis of Dimethyl Bromofumarate

Standard synthesis for generating the brominated derivative for testing.

  • Starting Material: Dimethyl fumarate (1.0 eq) in CCl4 or CHCl3.

  • Bromination: Add Br2 (1.0 eq) dropwise under reflux to form the dibromosuccinate intermediate.

  • Elimination: Treat the intermediate with Triethylamine (Et3N) or NaOAc in methanol to induce dehydrobromination.

  • Purification: Recrystallize from ethanol.

  • Validation: Confirm structure via 1H-NMR (Loss of symmetry compared to DMF; appearance of singlet vinylic proton).

Biological Pathway Visualization (Nrf2)

The primary biological target for these compounds is the Keap1-Nrf2 pathway.

Nrf2Pathway Compound Fumarate Derivative (DMF or Br-FAD) Keap1 Keap1 (Cys151 Sensor) Compound->Keap1 Covalent Modification (Alkylation) Nrf2_Cyto Nrf2 (Cytosolic) Ubiquitinated Keap1->Nrf2_Cyto Releases Nrf2_Nucl Nrf2 (Nuclear) Nrf2_Cyto->Nrf2_Nucl Translocation ARE Antioxidant Response Element (DNA) Nrf2_Nucl->ARE Binds Genes Cytoprotective Genes (HO-1, NQO1) ARE->Genes Transcription

Caption: Figure 2. Nrf2 Activation Pathway.[2] Electrophilic attack on Keap1 releases Nrf2, driving antioxidant gene expression.

References

  • NIH/PubMed. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies.Link

  • ResearchGate. (2020). Investigation into the antimicrobial activity of fumarate against Listeria monocytogenes and its mode of action under acidic conditions.[3]Link

  • PubMed Central. (2025). Metabolically Labile Fumarate Esters Impart Kinetic Selectivity to Irreversible Inhibitors.Link

  • Journal of Medicinal Chemistry. (2020). Affinity and Selectivity Assessment of Covalent Inhibitors by Free Energy Calculations.[4]Link

  • Biogen/Neurology. (2021). Different Fumaric Acid Esters Elicit Distinct Pharmacologic Responses.[2]Link

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bromofumaric acid
Reactant of Route 2
Bromofumaric acid
© Copyright 2026 BenchChem. All Rights Reserved.